Methyl 3-hydroxythiophene-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-hydroxythiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3S/c1-9-6(8)5-4(7)2-3-10-5/h2-3,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMVRXMFCHXUMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342368 | |
| Record name | Methyl 3-hydroxythiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5118-06-9 | |
| Record name | Methyl 3-hydroxythiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxy-thiophene-2-carboxylic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Methyl 3-hydroxythiophene-2-carboxylate CAS number 5118-06-9
An In-depth Technical Guide to Methyl 3-hydroxythiophene-2-carboxylate (CAS: 5118-06-9)
Introduction: Unveiling a Versatile Heterocyclic Scaffold
This compound, identified by CAS number 5118-06-9, is a pivotal heterocyclic building block in the landscape of synthetic chemistry and drug discovery. As a substituted thiophene, a five-membered, sulfur-containing aromatic ring, it belongs to a class of compounds that are privileged pharmacophores in medicinal chemistry.[1] The strategic placement of a hydroxyl group at the C3 position and a methyl ester at the C2 position imparts a unique reactivity profile, making it a valuable precursor for a diverse array of more complex molecules. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for professionals engaged in chemical research and development.
Core Physicochemical & Computational Properties
A foundational understanding of a compound's physical and chemical characteristics is paramount for its effective use in research. This compound is typically a white to light yellow crystalline powder.[2][3] Key properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 5118-06-9 | [2][4] |
| Molecular Formula | C₆H₆O₃S | [4] |
| Molecular Weight | 158.18 g/mol | [4] |
| Appearance | White to light yellow crystal powder | [2][3] |
| Melting Point | 38-43 °C (lit.) | [2][3] |
| Boiling Point | 107-109 °C at 13 mmHg | [5][6] |
| Flash Point | 110 °C (230 °F) - closed cup | |
| Solubility | Slightly soluble in water | [2][7] |
| Purity | Typically ≥95% or ≥97% | [4][5] |
| SMILES | O=C(C1=C(O)C=CS1)OC | [4] |
| InChI Key | SEMVRXMFCHXUMD-UHFFFAOYSA-N | |
| Topological Polar Surface Area (TPSA) | 46.53 Ų | [4] |
| logP | 1.2403 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 4 | [4] |
| Rotatable Bonds | 1 | [4] |
The Chemistry of Tautomerism: A Critical Insight
A defining characteristic of the 3-hydroxythiophene system is its existence in a solvent-dependent equilibrium between two tautomeric forms: the aromatic hydroxythiophene (enol) form and the non-aromatic thiophen-3(2H)-one (keto) form.[8] This tautomerism is a critical determinant of the molecule's reactivity, influencing its behavior in various chemical transformations. While the hydroxy tautomer is often favored, the presence of the keto form opens up distinct reaction pathways.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 5118-06-9 [chemicalbook.com]
- 3. This compound, 97% 5118-06-9 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 4. chemscene.com [chemscene.com]
- 5. 5118-06-9 this compound AKSci J54662 [aksci.com]
- 6. Page loading... [guidechem.com]
- 7. This compound CAS#: 5118-06-9 [amp.chemicalbook.com]
- 8. Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to Methyl 3-hydroxythiophene-2-carboxylate: Properties, Synthesis, and Applications
Abstract
Methyl 3-hydroxythiophene-2-carboxylate is a versatile heterocyclic compound that serves as a crucial building block in organic synthesis, particularly within the pharmaceutical and materials science sectors. Its unique electronic and structural features, stemming from the 3-hydroxythiophene core, make it a valuable precursor for a wide range of more complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, a detailed, field-tested protocol for its synthesis, and an in-depth analysis of its spectroscopic characteristics. Furthermore, we explore its chemical reactivity and highlight its utility as a scaffold in the development of biologically active compounds. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.
Introduction: The Significance of the Thiophene Scaffold
Thiophene-based heterocycles are a cornerstone of medicinal chemistry, prized for their ability to act as bioisosteres of phenyl groups and for their diverse biological activities.[1][2] These sulfur-containing rings are present in numerous marketed drugs, where they contribute to the molecule's pharmacokinetic and pharmacodynamic profile. This compound, in particular, offers a synthetically advantageous platform. The hydroxyl and carboxylate groups at the 2- and 3-positions provide reactive handles for a variety of chemical transformations, enabling the construction of diverse molecular libraries for screening and development. Its applications are found in the synthesis of compounds with potential antioxidant and antibacterial properties, underscoring its relevance in modern drug discovery.[2]
Physicochemical Properties
A thorough understanding of a compound's physical properties is fundamental to its application in research and development. This compound is typically a white to light yellow crystalline powder.[3] Key physicochemical data are summarized in the table below for quick reference.
| Property | Value | Source |
| CAS Number | 5118-06-9 | [4][5] |
| Molecular Formula | C₆H₆O₃S | [4][5] |
| Molecular Weight | 158.18 g/mol | [5] |
| Appearance | White to pale yellow crystal powder | [3][6] |
| Melting Point | 38-43 °C | [3] |
| Boiling Point | 107-109 °C at 13 mmHg | [4] |
| Density | 1.372 g/cm³ | [4] |
| Flash Point | 110 °C (closed cup) | [4] |
| Solubility | Slightly soluble in water | [3][7] |
| InChI Key | SEMVRXMFCHXUMD-UHFFFAOYSA-N | [8] |
| SMILES | COC(=O)c1sccc1O |
Synthesis of this compound
The most common and reliable synthesis of this compound is based on the method reported by Huddleston and Barker.[3][9] This procedure involves a base-catalyzed condensation reaction between methyl mercaptoacetate and methyl 2-chloroacrylate.
Principle of the Method
The synthesis proceeds via a tandem Michael addition-intramolecular condensation mechanism. Initially, the sodium methoxide deprotonates the α-carbon of methyl mercaptoacetate, forming a thiolate anion. This nucleophile then attacks the electron-deficient β-carbon of methyl 2-chloroacrylate in a Michael addition. The subsequent intramolecular Dieckmann-type condensation, followed by elimination of chloride and tautomerization, yields the stable 3-hydroxythiophene ring system. The use of anhydrous methanol is critical to prevent side reactions, and cooling the reaction mixture during the addition of the acrylate helps to control the exothermic nature of the reaction.
Detailed Experimental Protocol
Materials:
-
Sodium metal
-
Anhydrous methanol
-
Methyl mercaptoacetate (Methyl thioglycolate)[9]
-
Methyl 2-chloroacrylate
-
4 M Hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Preparation of Sodium Methoxide Solution: In a clean, dry round-bottom flask equipped with a magnetic stirrer, carefully add sodium (700 mg, 30 mmol) in small portions to 15 mL of anhydrous methanol under an inert atmosphere. Allow the sodium to react completely to form a 2 M solution of sodium methoxide.
-
Addition of Thiol: To the freshly prepared sodium methoxide solution, add methyl mercaptoacetate (1.9 g, 18 mmol).[9]
-
Michael Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add methyl 2-chloroacrylate (2.1 g, 17.4 mmol) dropwise via a dropping funnel, ensuring the temperature remains low.[9]
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.[9]
-
Work-up and Extraction:
-
Drying and Concentration: Combine the organic phases and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[9]
-
Purification: The resulting brown oil, which solidifies upon standing, is often of sufficient purity (typically >95%) for subsequent reactions.[9] If higher purity is required, recrystallization or column chromatography can be employed.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
Accurate structural elucidation is paramount. The following section details the expected spectroscopic data for this compound and provides generalized protocols for data acquisition.
¹H NMR Spectroscopy
Expected Spectrum: (400 MHz, CDCl₃) δ 9.56 (br s, 1H, OH), 7.37 (d, J = 5.2 Hz, 1H, thiophene H), 6.74 (d, J = 5.2 Hz, 1H, thiophene H), 3.89 (s, 3H, OCH₃).[9]
Interpretation:
-
δ 9.56 (br s, 1H): The broad singlet far downfield is characteristic of the acidic enolic hydroxyl proton. Its broadness is due to chemical exchange.
-
δ 7.37 (d, 1H): This doublet corresponds to the proton at the C5 position of the thiophene ring. It is coupled to the C4 proton.
-
δ 6.74 (d, 1H): This doublet corresponds to the proton at the C4 position, coupled to the C5 proton with a typical thiophene coupling constant of 5.2 Hz.
-
δ 3.89 (s, 3H): The sharp singlet integrating to three protons is assigned to the methyl ester group.
Mass Spectrometry (MS)
Expected Data: GC-MS m/z 158 (M+).[9]
Interpretation: The mass spectrum will show a molecular ion peak [M]⁺ at m/z = 158, corresponding to the molecular weight of the compound (C₆H₆O₃S).[9] Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 127, or the loss of the entire methoxycarbonyl group (-COOCH₃) to yield a fragment at m/z 99.
Infrared (IR) Spectroscopy
Expected Absorptions: While a full spectrum is not provided in the search results, the characteristic IR absorption bands can be predicted based on the functional groups present:
-
~3400-3200 cm⁻¹ (broad): O-H stretching vibration of the hydroxyl group, likely broadened due to hydrogen bonding.
-
~3100 cm⁻¹: Aromatic C-H stretching from the thiophene ring.
-
~2950 cm⁻¹: Aliphatic C-H stretching from the methyl group.
-
~1680-1660 cm⁻¹: C=O stretching of the α,β-unsaturated ester, which is conjugated with the ring and influenced by intramolecular hydrogen bonding.
-
~1600-1450 cm⁻¹: C=C stretching vibrations within the thiophene ring.
-
~1250 cm⁻¹: C-O stretching of the ester group.
Experimental Protocol for Spectroscopic Analysis
Caption: General workflow for spectroscopic characterization of the title compound.
Chemical Reactivity and Synthetic Utility
The synthetic utility of this compound stems from the reactivity of its three key components: the enolic hydroxyl group, the methyl ester, and the thiophene ring.
-
Hydroxyl Group: The acidic O-H group can be easily deprotonated to form a nucleophilic oxygen, which can undergo O-alkylation or O-acylation to introduce a variety of substituents. This is a common strategy for modifying the molecule's properties.
-
Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, acid chlorides, or other derivatives. It can also be reduced to the primary alcohol.
-
Thiophene Ring: The electron-rich thiophene ring is susceptible to electrophilic aromatic substitution. The directing effects of the hydroxyl and carboxylate groups will influence the position of substitution, typically favoring the C5 position. Halogenation (e.g., bromination, chlorination) at the C4 and C5 positions is also a known transformation for related structures.
Caption: Key sites of chemical reactivity on the molecule.
Applications in Medicinal Chemistry
Thiophene derivatives are widely investigated for their therapeutic potential. While specific marketed drugs directly using this compound as the final API are not prominent, its role as an intermediate is significant. It serves as a scaffold for building molecules with potential biological activities, including:
-
Antioxidant and Antibacterial Agents: The thiophene nucleus is a key feature in compounds designed to have antioxidant and antibacterial properties.[2] The functional groups on this compound allow for the attachment of various pharmacophores to modulate this activity.
-
Precursor to Fused Heterocycles: It is an excellent starting material for synthesizing thieno[3,2-b]indoles and other fused heterocyclic systems, which are classes of compounds with demonstrated biological effects.[1]
-
Intermediate for Anesthetics: Related compounds, such as Methyl 3-amino-4-methylthiophene-2-carboxylate, are used in the manufacturing of local anesthetics like Articaine, highlighting the importance of this class of thiophenes in pharmaceutical production.[10]
Handling, Storage, and Safety
Safety:
-
Hazard Class: IRRITANT.[4]
-
Risk Statements: R36/37/38 - Irritating to eyes, respiratory system, and skin.[4]
-
Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S37/39 (Wear suitable gloves and eye/face protection).[4]
-
Personal Protective Equipment (PPE): Eyeshields, gloves, and a Type N95 (US) respirator are recommended.
Storage:
-
Store in a cool, dry place in tightly sealed containers.[7]
-
Keep away from strong oxidizing agents.[7]
-
Recommended storage temperature is 4°C, protected from light.[5]
Conclusion
This compound is a high-value chemical intermediate with a well-defined profile of physical and chemical properties. Its straightforward and scalable synthesis makes it readily accessible for research and development. The compound's versatile reactivity, centered on its hydroxyl, ester, and thiophene functionalities, provides chemists with a powerful tool for constructing complex molecules. Its established role as a scaffold in the synthesis of biologically active compounds ensures its continued importance in the fields of medicinal chemistry and drug discovery. This guide provides the foundational knowledge and practical protocols necessary for its effective utilization in the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 5118-06-9 [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. This compound, 97% | Fisher Scientific [fishersci.ca]
- 8. This compound(5118-06-9) 1H NMR [m.chemicalbook.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1 [ganeshremedies.com]
Methyl 3-hydroxythiophene-2-carboxylate structure and tautomerism
An In-Depth Technical Guide to the Structure and Tautomerism of Methyl 3-hydroxythiophene-2-carboxylate
Authored by a Senior Application Scientist
Introduction: The Versatile Thiophene Building Block
This compound is a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science.[1][2] Its unique structural and electronic properties, largely governed by a fascinating tautomeric equilibrium, make it a valuable scaffold for the synthesis of a diverse range of biologically active molecules and functional materials.[1][3] This guide provides an in-depth exploration of the structure, synthesis, and tautomeric nature of this compound, offering field-proven insights for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices and the self-validating systems of protocols that ensure reliable outcomes.
Core Molecular Structure and Physicochemical Properties
This compound (CAS No. 5118-06-9) is a disubstituted thiophene derivative.[4][5][6][7][8] The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is functionalized with a hydroxyl group at the 3-position and a methyl carboxylate group at the 2-position.[1] This arrangement is crucial as it sets the stage for the keto-enol tautomerism that defines much of its chemistry.
| Property | Value | Source(s) |
| CAS Number | 5118-06-9 | [4][5][6][7][8] |
| Molecular Formula | C₆H₆O₃S | [4][5][6][7] |
| Molecular Weight | 158.18 g/mol | [4][5][6][7] |
| Appearance | White to pale yellow or brown crystalline powder | [4][5][9] |
| Melting Point | 38-43 °C | [5][8] |
| Boiling Point | 107-109 °C at 13 mmHg | [5][8] |
| Solubility | Slightly soluble in water | [5] |
Synthesis: A Reliable Synthetic Protocol
A common and effective method for synthesizing this compound is based on the procedure reported by Huddleston and Barker.[4] This approach involves the reaction of methyl thioglycolate with methyl 2-chloroacrylate in the presence of a base, such as sodium methoxide.
The causality behind this choice of reactants is elegant in its simplicity. Methyl thioglycolate provides the sulfur atom and the carbon atom that will become C2 of the thiophene ring, along with its attached ester group. Methyl 2-chloroacrylate provides the remaining three carbon atoms of the thiophene backbone. The base facilitates the initial deprotonation of the thioglycolate, creating a nucleophile that attacks the chloroacrylate, leading to a cyclization reaction and subsequent aromatization to form the stable thiophene ring.
Experimental Protocol: Synthesis of this compound
This protocol is a self-validating system; successful completion and characterization of the product confirm the efficacy of the chosen methodology.
-
Preparation of Sodium Methoxide Solution: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 15 mL of anhydrous methanol. Carefully add 700 mg (30 mmol) of sodium metal in small portions. Allow the sodium to react completely to form a 2 M solution of sodium methoxide.
-
Initial Reaction: Cool the sodium methoxide solution to 0°C using an ice bath. Add 1.9 g (18 mmol) of methyl mercaptoacetate (methyl thioglycolate) dropwise.
-
Addition of Chloroacrylate: Slowly add 2.1 g (17.4 mmol) of methyl 2-chloroacrylate dropwise to the cooled reaction mixture, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight under a nitrogen atmosphere.
-
Work-up: Cool the reaction mixture back to 0°C. Quench the reaction by carefully adding approximately 5 mL of 4 M aqueous hydrochloric acid until the solution is acidic.
-
Extraction: Add water to the mixture and extract twice with ethyl acetate.
-
Isolation: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[4] The resulting brown oil typically solidifies upon standing and can often be used in subsequent steps without further purification.[4]
Caption: Synthetic workflow for this compound.
The Core Concept: Keto-Enol Tautomerism
The most critical aspect of this compound's chemistry is its existence as a mixture of two rapidly interconverting isomers, or tautomers.[10][11][12][13][14] This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of bonding electrons.[10][12][15]
-
The "Enol" Tautomer: this compound. This form features the aromatic thiophene ring with a hydroxyl (-OH) group.
-
The "Keto" Tautomer: Methyl 3-oxo-2,3-dihydrothiophene-2-carboxylate. This form is non-aromatic and contains a ketone (C=O) group within the ring at the 3-position.
The equilibrium between these two forms is dynamic and influenced by several factors. For many simple ketones, the keto form is overwhelmingly favored due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond.[10][15] However, for β-dicarbonyl and related systems like β-keto esters, the enol form can be significantly stabilized.[10][11][16] In the case of this compound, the enol form benefits from the aromaticity of the thiophene ring and potential intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen of the ester group.
The position of this equilibrium is highly dependent on the solvent. In non-polar solvents, the enol form is often favored as it can form a stable intramolecular hydrogen bond. In polar, protic solvents, this advantage is diminished as the solvent molecules can hydrogen bond with the keto form, potentially shifting the equilibrium.[11]
Caption: Keto-Enol tautomerism of the title compound.
Evidentiary Support: Spectroscopic and Computational Analysis
Distinguishing and quantifying the keto and enol tautomers is crucial for understanding the compound's reactivity. This is achieved through a combination of spectroscopic techniques and computational modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is a powerful tool for observing both tautomers simultaneously.
-
Enol Form: The ¹H NMR spectrum in CDCl₃ shows characteristic signals for the aromatic thiophene protons, typically as two doublets around 6.74 and 7.37 ppm.[4] A broad singlet for the enolic hydroxyl proton appears further downfield, around 9.56 ppm. The methyl ester protons appear as a sharp singlet around 3.89 ppm.[4]
-
Keto Form: The keto tautomer would exhibit different signals. The C4 and C5 protons would likely still be doublets but in a different chemical shift region. Crucially, the proton at the C2 position would appear as a singlet, and there would be a methylene signal (CH₂) for the protons at C4 if the double bond shifts. The absence of a distinct enolic OH peak and the appearance of aliphatic proton signals would indicate the presence of the keto form.
Computational Chemistry
Density Functional Theory (DFT) and other ab initio methods are invaluable for probing the electronic structure and relative stabilities of the tautomers.[17][18][19][20][21] These computational studies can:
-
Calculate the ground-state energies of both the keto and enol forms, predicting which tautomer is thermodynamically more stable under vacuum or in various solvent models.
-
Simulate vibrational spectra (IR) to aid in the assignment of experimental peaks.
-
Map the electron density and molecular electrostatic potential (ESP), providing insights into the reactive sites of each tautomer.[20] For instance, DFT studies on related thiophene carboxylic acids have shown how intramolecular interactions can polarize the molecule and influence its reactivity.[20][21]
Reactivity and Applications in Drug Development
The dual nature of this compound, existing as both a nucleophilic enol and an electrophilic keto form, makes it a versatile synthetic intermediate.[5][22]
-
As a Nucleophile: The enol form can be deprotonated to form an enolate, which is a potent nucleophile. This reactivity is harnessed in reactions like alkylations and condensations.
-
As a Diene/Dienophile: The thiophene ring system can participate in cycloaddition reactions, although this is less common for simple thiophenes.
-
Electrophilic Halogenation: The electron-rich aromatic ring of the enol form is susceptible to electrophilic substitution. For instance, straightforward halogenation can lead to intermediates like methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates.[22] These halogenated derivatives are themselves useful precursors for further functionalization, such as the synthesis of ethers of thiotetronic acids.[22]
The thiophene scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. The ability to functionalize the this compound core at multiple positions allows for the generation of compound libraries for screening against various biological targets.[1]
Conclusion
This compound is more than a simple heterocyclic molecule; it is a dynamic system governed by a keto-enol tautomeric equilibrium. This equilibrium dictates its structure, stability, and reactivity. A thorough understanding of this tautomerism, supported by robust synthetic protocols and detailed spectroscopic and computational analysis, is essential for any researcher aiming to leverage this compound's full potential. Its proven utility as a versatile building block ensures its continued importance in the design and synthesis of novel therapeutics and advanced materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Predicting the genotoxicity of thiophene derivatives from molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | 5118-06-9 [amp.chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. 3-羟基噻酚-2-羧酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Page loading... [guidechem.com]
- 9. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 10. fiveable.me [fiveable.me]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Khan Academy [khanacademy.org]
- 15. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 16. chemrxiv.org [chemrxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids: Results from DFT and Hartree-Fock theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Reactions with this compound. Part 2. A new route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Solubility of Methyl 3-hydroxythiophene-2-carboxylate in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that profoundly influences its behavior in various stages of research, development, and formulation. This guide provides a comprehensive technical overview of the solubility of Methyl 3-hydroxythiophene-2-carboxylate, a versatile heterocyclic building block. In the absence of extensive empirical solubility data in the public domain, this document furnishes a robust framework for both the theoretical prediction and experimental determination of its solubility in a range of common organic solvents. We delve into the principles of "like dissolves like" and employ Hansen Solubility Parameters (HSP) for a nuanced prediction of solubility. Furthermore, a detailed, self-validating experimental protocol using the shake-flask method is presented to enable researchers to generate precise and reliable quantitative solubility data. This guide is intended to be a practical resource for scientists, enabling informed solvent selection for synthesis, purification, formulation, and various analytical applications.
Introduction: The Critical Role of Solubility in the Application of this compound
This compound (CAS No: 5118-06-9) is a key heterocyclic compound with a molecular formula of C₆H₆O₃S and a molecular weight of 158.18 g/mol [1][2]. Its structure, featuring a thiophene ring, a hydroxyl group, and a methyl ester, imparts a unique combination of polarity and hydrogen bonding capabilities, making it a valuable intermediate in medicinal chemistry and materials science. The solubility of this compound is a pivotal factor that dictates its utility in various applications. For instance, in organic synthesis, solvent selection is crucial for reaction kinetics, yield, and purity. In drug development, the solubility of an API or its intermediates in various physiological and non-physiological media is a key determinant of its bioavailability and developability[3].
This guide aims to bridge the current knowledge gap regarding the solubility of this compound in common organic solvents. We will first explore a theoretical framework for predicting its solubility and then provide a detailed experimental protocol for its quantitative determination.
Physicochemical Properties of this compound
A fundamental understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₆H₆O₃S | [1][2] |
| Molecular Weight | 158.18 g/mol | [1][2] |
| Appearance | White to pale yellow solid | [1][4] |
| Melting Point | 38-43 °C | [1][5] |
| Water Solubility | Slightly soluble | [5][6] |
| Hydrogen Bond Donor | 1 | [7] |
| Hydrogen Bond Acceptor | 4 | [7] |
| LogP (Predicted) | 1.24 | [7] |
The presence of both a hydrogen bond donor (the hydroxyl group) and multiple hydrogen bond acceptors (the carbonyl oxygens and the hydroxyl oxygen) suggests that hydrogen bonding will play a significant role in its interactions with protic solvents. The thiophene ring and the methyl group contribute to its non-polar character. The predicted LogP value of 1.24 indicates a moderate lipophilicity.
Theoretical Prediction of Solubility: A Hansen Solubility Parameter (HSP) Approach
The age-old axiom of "like dissolves like" provides a foundational, albeit qualitative, understanding of solubility. A more quantitative and predictive framework is offered by the Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH)[1][8]. The principle is that substances with similar HSP values are likely to be miscible.
The three Hansen parameters can be plotted in a 3D space, and for a given solute, a "solubility sphere" can be defined. Solvents whose HSP coordinates fall within this sphere are predicted to be good solvents for that solute.
While experimentally determined HSP values for this compound are not available, we can estimate them based on its structure and functional groups. The presence of a hydroxyl group and ester functionality suggests significant contributions from polar and hydrogen bonding interactions.
Below is a table of predicted solubility of this compound in a range of common organic solvents based on the principle of "like dissolves like" and a qualitative comparison of their properties. A quantitative prediction would require specialized software for HSP calculation.
| Solvent | Polarity (Dielectric Constant) | Hydrogen Bonding | Predicted Solubility | Rationale |
| Hexane | Low (1.9) | Non-polar, Aprotic | Low | Mismatch in polarity and hydrogen bonding capabilities. |
| Toluene | Low (2.4) | Non-polar, Aprotic | Low to Moderate | The aromatic nature of toluene might offer some interaction with the thiophene ring, but the overall polarity mismatch is significant. |
| Dichloromethane | Medium (9.1) | Aprotic, Polar | Moderate | The polarity is more compatible, but the lack of hydrogen bonding from the solvent is a limiting factor. |
| Ethyl Acetate | Medium (6.0) | Aprotic, Polar | Good | The ester functionality of ethyl acetate is similar to the solute, and it can act as a hydrogen bond acceptor. |
| Acetone | High (20.7) | Aprotic, Polar | Good | High polarity and the ability to accept hydrogen bonds make it a promising solvent. |
| Isopropanol | High (19.9) | Protic, Polar | High | Capable of both donating and accepting hydrogen bonds, and has a good polarity match. |
| Ethanol | High (24.6) | Protic, Polar | High | Similar to isopropanol, it is a polar, protic solvent that can engage in hydrogen bonding. |
| Methanol | High (32.7) | Protic, Polar | High | The most polar of the alcohols listed, with strong hydrogen bonding capabilities. |
| Water | Very High (80.1) | Protic, Polar | Low to Moderate | While capable of extensive hydrogen bonding, the non-polar thiophene ring and methyl group limit its solubility, consistent with the "slightly soluble" observation[5][6]. |
| Dimethyl Sulfoxide (DMSO) | Very High (46.7) | Aprotic, Polar | High | A highly polar aprotic solvent that is an excellent hydrogen bond acceptor. |
Experimental Determination of Solubility: The Shake-Flask Method
To obtain accurate and reliable quantitative data, an experimental approach is necessary. The shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a compound in a given solvent[9][10]. The following protocol is designed to be a self-validating system, ensuring the attainment of equilibrium and the accuracy of the measurement.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or glass test tubes with screw caps
-
Analytical balance (readable to at least 0.1 mg)
-
Vortex mixer
-
Constant temperature shaker bath or incubator
-
Syringe filters (0.22 µm, compatible with the organic solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Experimental Workflow
Caption: Experimental workflow for the shake-flask solubility determination.
Step-by-Step Protocol
-
Preparation of Vials: Add an excess amount of solid this compound to several vials. The excess is crucial to ensure that a saturated solution is formed. A visual confirmation of undissolved solid at the end of the experiment is necessary.
-
Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.
-
Sealing and Mixing: Tightly seal the vials to prevent solvent evaporation. Briefly vortex the vials to disperse the solid.
-
Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25 °C). The system should be agitated for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 48h, and 72h) and the solubility measured. Equilibrium is confirmed when the solubility values from consecutive time points are consistent.
-
Sedimentation: After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for a short period to allow the excess solid to settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles. The filter material must be chemically compatible with the solvent.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analysis: Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.
-
Quantification: Prepare a series of standard solutions of known concentrations of this compound in the same solvent. Generate a calibration curve by plotting the analytical response versus concentration. Use the calibration curve to determine the concentration of the diluted sample and then back-calculate the concentration of the original saturated solution, which represents the solubility.
Intermolecular Interactions and Solubility
The solubility of this compound in different organic solvents is governed by the interplay of various intermolecular forces.
Caption: Intermolecular forces governing solubility.
-
In Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Strong hydrogen bonds can form between the solvent and both the hydroxyl and carbonyl groups of the solute, leading to high solubility.
-
In Polar Aprotic Solvents (e.g., Acetone, DMSO): These solvents can accept hydrogen bonds from the solute's hydroxyl group and engage in strong dipole-dipole interactions. This also results in high solubility.
-
In Non-Polar Solvents (e.g., Hexane, Toluene): The dominant intermolecular forces in these solvents are weak London dispersion forces. The significant mismatch in polarity and the inability of these solvents to form hydrogen bonds with the solute lead to poor solubility.
Conclusion and Practical Recommendations
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. Based on theoretical predictions, polar solvents, particularly those capable of hydrogen bonding (e.g., alcohols, DMSO, and ethyl acetate), are expected to be effective solvents. Conversely, non-polar solvents like hexane and toluene are predicted to be poor solvents.
For researchers and drug development professionals, it is highly recommended to perform experimental solubility determinations using the provided shake-flask protocol to obtain precise quantitative data for their specific applications. This will enable rational solvent selection for synthesis, purification, formulation, and analytical method development, ultimately leading to more robust and reproducible scientific outcomes.
References
- 1. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 2. www1.chem.umn.edu [www1.chem.umn.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. COMMON SOLVENT PROPERTIES [macro.lsu.edu]
- 6. Properties of Solvents Used in Organic Chemistry [murov.info]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. Solubility parameters (HSP) [adscientis.com]
- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 10. bioassaysys.com [bioassaysys.com]
A Technical Guide to the Discovery and History of Thiophene Carboxylates
<_
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the discovery, history, and evolving synthetic strategies of thiophene carboxylates. Moving beyond a simple chronological account, we delve into the causal relationships behind experimental choices, the validation of protocols, and the authoritative scientific foundations that have propelled this class of compounds to the forefront of medicinal chemistry and materials science.
The Serendipitous Discovery of the Thiophene Ring
The story of thiophene carboxylates begins with the discovery of the parent heterocycle, thiophene. In 1882, Victor Meyer, a renowned German chemist, was investigating the properties of benzene derived from coal tar.[1][2] He observed that when this crude benzene was mixed with isatin and sulfuric acid, a vibrant blue dye called indophenin was formed.[3] For a long time, this reaction was believed to be characteristic of benzene itself.
However, Meyer's meticulous scientific approach led him to a crucial discovery. When he used pure benzene, synthesized by the decarboxylation of benzoic acid, the blue color failed to appear.[2] This indicated the presence of an impurity in the coal tar-derived benzene that was responsible for the color change. Through careful isolation and characterization, Meyer identified this sulfur-containing contaminant as a novel five-membered aromatic heterocycle, which he named "thiophene."[4][5] This discovery not only introduced a new class of compounds to the world of chemistry but also laid the groundwork for the future development of its derivatives, including the critically important thiophene carboxylates.
Early Synthetic Approaches to Thiophene Carboxylates
Following the discovery of thiophene, the scientific community began to explore its chemistry and devise methods for its functionalization. The introduction of a carboxyl group onto the thiophene ring was a key objective, as carboxylic acids are versatile intermediates for the synthesis of a wide range of more complex molecules.
Early methods for the synthesis of thiophenecarboxylic acids were often extensions of classical organic reactions. One of the most common approaches involved the oxidation of alkylthiophenes. For instance, 2-acetylthiophene could be oxidized to yield thiophene-2-carboxylic acid.[6] Another early method involved the carbonation of thienyllithium, which is formed by the deprotonation of thiophene with a strong base like butyllithium.[1][7]
A significant early synthesis of the thiophene ring itself, which could then be functionalized, was the Paal-Knorr thiophene synthesis. This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀).[1] While not a direct carboxylation method, it provided a route to substituted thiophenes that could subsequently be carboxylated.
These initial synthetic routes, while foundational, often suffered from limitations such as harsh reaction conditions, low yields, and a lack of regioselectivity. The need for more efficient and versatile methods for the synthesis of thiophene carboxylates became a driving force for further research and innovation in the field.
The Evolution of Synthetic Methodologies
The mid-20th century and beyond witnessed a paradigm shift in the synthesis of thiophene carboxylates, driven by the advent of modern synthetic techniques, particularly transition metal-catalyzed cross-coupling reactions and, more recently, C-H activation strategies.
From Grignard Reagents to Palladium Catalysis
The use of Grignard reagents provided a more reliable method for the introduction of a carboxyl group. By reacting a halogenated thiophene with magnesium, a thienylmagnesium halide could be formed, which upon reaction with carbon dioxide, yielded the corresponding thiophenecarboxylic acid.[8]
However, the development of palladium-catalyzed carbonylation reactions represented a major leap forward. These methods allow for the direct conversion of halothiophenes to their corresponding esters or acids under relatively mild conditions, often with high yields and excellent functional group tolerance.[7][8]
The Rise of C-H Activation
More recently, the field has moved towards the even more efficient strategy of direct C-H carboxylation. This approach avoids the pre-functionalization of the thiophene ring (e.g., halogenation), thereby reducing the number of synthetic steps and improving atom economy. Catalytic systems, often involving silver (Ag) or other transition metals, have been developed to facilitate the direct reaction of a C-H bond on the thiophene ring with carbon dioxide.[9][10]
The following workflow illustrates the conceptual evolution of these synthetic strategies:
References
- 1. Thiophene - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Thiophene_Chemicalbook [chemicalbook.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. encyclopedia.com [encyclopedia.com]
- 5. Viktor Meyer - Wikipedia [en.wikipedia.org]
- 6. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
A Theoretical Chemist's Guide to Methyl 3-hydroxythiophene-2-carboxylate: Unveiling Molecular Properties Through Computational Investigation
Introduction: The Significance of a Substituted Thiophene
Methyl 3-hydroxythiophene-2-carboxylate is a member of the thiophene family, a class of sulfur-containing heterocyclic compounds integral to the development of pharmaceuticals and functional materials. The specific arrangement of the hydroxyl and carboxylate groups on the thiophene ring imparts a unique electronic and chemical character, making it a valuable synthon in organic chemistry. Theoretical studies provide a powerful lens through which we can understand the intrinsic properties of this molecule at a sub-atomic level, offering insights that can guide its application in drug design and materials science. This guide will provide a comprehensive overview of the theoretical approaches used to characterize this compound, from fundamental geometric and electronic properties to its predicted reactivity and spectroscopic signatures.
Part 1: Foundational Computational Methodologies
To theoretically investigate a molecule such as this compound, a robust computational approach is paramount. Density Functional Theory (DFT) has emerged as a highly effective method, balancing computational cost with accuracy for systems of this size.[1] The choice of functional and basis set is a critical first step, directly influencing the quality of the calculated results.
Selecting the Appropriate Level of Theory
For thiophene derivatives, the B3LYP functional has been widely used and has demonstrated good agreement with experimental data for geometric parameters and vibrational frequencies.[2][3] Therefore, it serves as a reliable starting point. To accurately describe the electronic distribution, including the lone pairs on the oxygen and sulfur atoms, a Pople-style basis set such as 6-311++G(d,p) is recommended. The inclusion of diffuse functions (++) is important for accurately modeling anions and systems with lone pairs, while the polarization functions (d,p) allow for greater flexibility in describing the shape of the electron cloud.
Proposed Computational Workflow
A systematic theoretical investigation of this compound would follow a well-defined workflow. The initial step is a geometry optimization to find the lowest energy conformation of the molecule. This is followed by a frequency calculation to confirm that the optimized structure is a true minimum on the potential energy surface (absence of imaginary frequencies) and to obtain the theoretical vibrational spectrum.[4] Subsequent calculations can then be performed on this optimized geometry to determine a range of electronic and spectroscopic properties.
Caption: A typical DFT-based workflow for the theoretical characterization of this compound.
Part 2: Molecular Geometry and Electronic Structure
The three-dimensional arrangement of atoms and the distribution of electrons are fundamental to a molecule's properties. Theoretical calculations can provide precise data on bond lengths, bond angles, and the electronic landscape.
Optimized Molecular Geometry
The geometry of this compound is expected to be largely planar, a common feature of conjugated systems like thiophene.[5] The bond lengths within the thiophene ring will deviate from those of a simple alkane or alkene due to the aromatic character. For instance, the C-S bond lengths are predicted to be shorter than a typical single bond, indicating some degree of double bond character. The table below presents predicted bond lengths and angles for key structural features, based on typical values for similar thiophene derivatives.
| Parameter | Predicted Value | Justification |
| C-S Bond Length | ~1.72 Å | Shorter than a typical C-S single bond due to aromaticity. |
| C=C Bond Length | ~1.37 Å | Typical for a conjugated system. |
| C-C Bond Length | ~1.42 Å | Intermediate between a single and double bond. |
| C=O Bond Length | ~1.21 Å | Standard for a carbonyl group in an ester. |
| C-O (ester) Bond Length | ~1.35 Å | Typical for an ester linkage. |
| C-O (hydroxyl) Bond Length | ~1.36 Å | Standard for a hydroxyl group attached to an aromatic ring. |
| C-S-C Bond Angle | ~92° | Consistent with the geometry of a five-membered ring containing sulfur. |
| C-C-C Bond Angle | ~112-115° | Reflects the internal angles of the thiophene ring. |
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic transitions.[4][6] The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.
For this compound, the HOMO is expected to be localized primarily on the thiophene ring and the sulfur atom, reflecting the electron-rich nature of the heterocycle. The LUMO, conversely, is likely to be distributed over the carbonyl group of the ester and the thiophene ring, indicating these as potential sites for nucleophilic attack.
Caption: A conceptual diagram of the HOMO and LUMO energy levels for this compound.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule.[7] It is invaluable for predicting sites of electrophilic and nucleophilic attack. Regions of negative electrostatic potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack. Conversely, areas of positive electrostatic potential (usually colored blue) are electron-deficient and are prone to nucleophilic attack.
For this compound, the MEP surface is expected to show a significant negative potential around the oxygen atoms of the carbonyl and hydroxyl groups, as well as on the sulfur atom. A positive potential is anticipated around the hydrogen atom of the hydroxyl group and the carbon atom of the carbonyl group.
Part 3: Predicted Spectroscopic and Reactivity Properties
Theoretical calculations can predict various spectroscopic properties, providing a valuable tool for the identification and characterization of molecules. Furthermore, reactivity descriptors derived from DFT calculations can offer quantitative insights into a molecule's chemical behavior.
Vibrational Analysis (IR and Raman Spectroscopy)
Frequency calculations not only confirm the stability of the optimized geometry but also provide the theoretical infrared (IR) and Raman spectra.[2] These calculated spectra can be compared with experimental data to confirm the structure of a synthesized compound. Key predicted vibrational modes for this compound are summarized in the table below.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |
| O-H Stretch | ~3400-3600 | Stretching of the hydroxyl group. |
| C-H Stretch (aromatic) | ~3000-3100 | Stretching of the C-H bonds on the thiophene ring. |
| C-H Stretch (methyl) | ~2850-2960 | Symmetric and asymmetric stretching of the methyl group. |
| C=O Stretch | ~1700-1730 | Stretching of the carbonyl group in the ester. |
| C=C Stretch (ring) | ~1500-1600 | Stretching of the carbon-carbon double bonds in the thiophene ring. |
| C-O Stretch (ester) | ~1200-1300 | Stretching of the C-O single bond in the ester. |
| C-S Stretch | ~600-700 | Stretching of the carbon-sulfur bonds in the ring. |
It is important to note that calculated vibrational frequencies are often systematically overestimated due to the harmonic approximation. Therefore, a scaling factor is typically applied to the calculated frequencies to improve agreement with experimental data.
Electronic Transitions (UV-Vis Spectroscopy)
Time-Dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectrum (UV-Vis) of a molecule. This provides information about the electronic transitions between molecular orbitals. For this compound, the lowest energy electronic transition is expected to be a π → π* transition, involving the promotion of an electron from the HOMO to the LUMO. The wavelength of this transition will be influenced by the extent of conjugation in the molecule.
Chemical Reactivity Descriptors
Beyond the qualitative insights from FMO and MEP analysis, DFT calculations can provide quantitative reactivity descriptors. These include:
-
Chemical Hardness (η): A measure of the resistance to a change in electron distribution. It is calculated as (ELUMO - EHOMO)/2.
-
Chemical Potential (μ): The negative of electronegativity, it describes the escaping tendency of electrons. It is calculated as (EHOMO + ELUMO)/2.
-
Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons. It is calculated as μ²/2η.
These descriptors can be used to compare the reactivity of this compound with other molecules and to predict its behavior in chemical reactions.
Conclusion
Theoretical studies, primarily using Density Functional Theory, offer a powerful and insightful approach to understanding the fundamental properties of this compound. From its three-dimensional structure and electronic landscape to its predicted spectroscopic signatures and chemical reactivity, computational chemistry provides a detailed molecular portrait. This theoretical framework not only complements experimental investigations but also provides a predictive tool for the rational design of new molecules with desired properties for applications in medicinal chemistry and materials science. The methodologies and expected outcomes outlined in this guide provide a solid foundation for any researcher or scientist seeking to explore the rich chemistry of this versatile thiophene derivative.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. iosrjournals.org [iosrjournals.org]
- 3. Computational study of 3-thiophene acetic acid: Molecular docking, electronic and intermolecular interactions investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Precise equilibrium structure determination of thiophene (c-C4H4S) by rotational spectroscopy—Structure of a five-membered heterocycle containing a third-row atom - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Thiophene Ring: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The five-membered, sulfur-containing heterocyclic compound, thiophene, has emerged as a "privileged pharmacophore" in medicinal chemistry.[1][2] Its unique physicochemical properties, including its aromaticity and ability to engage in various non-covalent interactions, have made it a cornerstone in the design of novel therapeutics. This guide provides a comprehensive overview of the biological significance of the thiophene ring, delving into its diverse pharmacological activities, its role as a bioisostere, the underlying structure-activity relationships, and its metabolic fate. Through an exploration of key approved drugs and experimental protocols, this document aims to equip researchers with the foundational knowledge and practical insights necessary to leverage the full potential of the thiophene scaffold in contemporary drug discovery endeavors.
Introduction: The Enduring Appeal of a Simple Heterocycle
Heterocyclic scaffolds are fundamental to the architecture of a vast number of biologically active molecules, with over 75% of drugs in clinical use containing at least one such ring system.[3] Among these, thiophene, a simple aromatic ring with the formula C₄H₄S, holds a distinguished position.[4][5] Initially discovered as a contaminant in benzene, its remarkable similarity in physicochemical properties to the phenyl ring, a phenomenon known as bioisosterism, has been a key driver of its adoption in medicinal chemistry.[6] The incorporation of a sulfur heteroatom into the five-membered ring imparts a unique electronic distribution and geometry, which in turn influences a molecule's solubility, metabolic stability, and interactions with biological targets.[1] This guide will explore the multifaceted role of the thiophene ring, from its foundational chemical properties to its application in cutting-edge therapeutic design.
The Thiophene Ring as a Privileged Scaffold
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets. The thiophene ring exemplifies this concept through its presence in a wide array of approved drugs with diverse therapeutic applications.[1][2] The US FDA has approved at least 26 drugs containing a thiophene nucleus, spanning various pharmacological classes.[1]
Several factors contribute to the privileged nature of the thiophene ring:
-
Bioisosterism with the Phenyl Ring: The thiophene ring is a classical bioisostere of the benzene ring.[6][7] This allows medicinal chemists to substitute a phenyl group with a thiophene ring to modulate a compound's properties without drastically altering its shape and size, which are often critical for receptor binding. This substitution can lead to improved potency, altered selectivity, and a more favorable pharmacokinetic profile.[8]
-
Modulation of Physicochemical Properties: The presence of the sulfur atom with its lone pairs of electrons influences the ring's electronics, making it more electron-rich than benzene.[1] This can enhance interactions with biological targets through hydrogen bonding and other non-covalent interactions.[1] Furthermore, the thiophene ring can influence the overall lipophilicity and solubility of a molecule, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).
-
Synthetic Tractability: The thiophene ring is synthetically accessible through a variety of well-established chemical reactions, such as the Paal-Knorr and Gewald syntheses.[1][4] This allows for the facile introduction of diverse substituents at various positions on the ring, enabling extensive structure-activity relationship (SAR) studies and the fine-tuning of pharmacological activity.
Diverse Pharmacological Activities of Thiophene-Containing Molecules
The versatility of the thiophene scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives.[1][6][9] This section will highlight some of the key therapeutic areas where thiophene-containing compounds have made a significant impact.
Anti-inflammatory Agents
Thiophene derivatives are prominent in the development of anti-inflammatory drugs.[3] Several commercially available non-steroidal anti-inflammatory drugs (NSAIDs) feature a thiophene ring, including suprofen , tiaprofenic acid , and tenoxicam .[1][3] These drugs primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of pro-inflammatory prostaglandins.[1][3] Zileuton , another thiophene-containing drug, acts as a 5-lipoxygenase (LOX) inhibitor, targeting a different pathway in the inflammatory cascade.[3] The aromatic and hydrophobic nature of the thiophene ring is thought to enhance membrane permeability, contributing to the efficacy of these agents.[1]
Anticancer Agents
The thiophene moiety is a key component of several anticancer drugs. Raltitrexed , for example, is a potent inhibitor of thymidylate synthase, an enzyme crucial for DNA synthesis, and is used in the treatment of colorectal cancer.[1] The thiophene ring in raltitrexed mimics the phenyl ring of the natural folate substrate. Another example is Olmutinib , a thienopyrimidine compound, which acts as an EGFR inhibitor for the treatment of non-small-cell lung cancer (NSCLC).[10]
Central Nervous System (CNS) Agents
Thiophene-based drugs have also found applications in treating neurological and psychiatric disorders. Olanzapine , an atypical antipsychotic used for schizophrenia and bipolar disorder, contains a thieno[b][1][5]diazepine core.[1][3] Tiagabine is an anticonvulsant that works by inhibiting the reuptake of the neurotransmitter GABA.[1] The ability of the thiophene ring to cross the blood-brain barrier is a critical factor in the development of CNS-active drugs.
Antiplatelet Agents
A fascinating example of the thiophene ring's role in drug action is found in antiplatelet agents like clopidogrel and prasugrel .[1] These drugs are prodrugs that require metabolic activation by cytochrome P450 enzymes in the liver.[11] The bioactivation involves the oxidation of the thiophene ring to form a reactive metabolite that irreversibly inhibits the P2Y12 subtype of the ADP receptor on platelets, thereby preventing platelet aggregation.[11]
Other Therapeutic Areas
The biological activities of thiophene derivatives extend to numerous other areas, including:
-
Antimicrobial and Antifungal: Cefoxitin and Sertaconazole are examples of thiophene-containing antimicrobial and antifungal agents, respectively.[1][3]
-
Antiviral: Thiophene derivatives have shown promise as antiviral agents.[12]
-
Antioxidant: The electron-rich nature of the thiophene ring can contribute to antioxidant activity.[1]
-
Cardiovascular: Thiophene-based drugs like eprosartan are used to treat hypertension.[1]
The Thiophene Ring as a Bioisostere: A Strategic Tool in Drug Design
Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a cornerstone of modern medicinal chemistry.[13][14] The thiophene ring is a classic bioisostere of the benzene ring, a substitution that has been successfully employed in numerous drug discovery programs.[6][7][8]
The rationale behind this substitution is multifaceted:
-
Improved Potency and Selectivity: Replacing a phenyl ring with a thiophene ring can alter the electronic properties and conformation of a molecule, leading to enhanced binding affinity for the target receptor and improved selectivity over off-targets.
-
Modulation of ADME Properties: The introduction of the sulfur heteroatom can impact a molecule's lipophilicity, solubility, and metabolic stability. This can be strategically used to overcome issues with poor absorption, rapid metabolism, or undesirable distribution.
-
Overcoming Patentability Hurdles: In a competitive landscape, the use of a thiophene ring as a bioisosteric replacement for a patented phenyl-containing scaffold can provide a route to novel and patentable chemical matter.
A notable example of successful bioisosteric replacement is the development of the non-steroidal anti-inflammatory drug lornoxicam , which is a thiophene analog of piroxicam .[5] This substitution maintains the anti-inflammatory activity while potentially offering a different pharmacokinetic and side-effect profile.
Caption: Bioisosteric relationship between benzene and thiophene rings.
Metabolism and Toxicological Profile of Thiophene-Containing Compounds
While the thiophene ring is a valuable component of many safe and effective drugs, it is also considered a "structural alert" due to its potential for metabolic bioactivation.[10][11] The metabolism of the thiophene ring, primarily mediated by cytochrome P450 enzymes, can lead to the formation of reactive electrophilic metabolites, namely thiophene S-oxides and thiophene epoxides.[11]
These reactive metabolites can covalently bind to cellular macromolecules such as proteins and DNA, which can lead to cellular dysfunction and toxicity, including hepatotoxicity.[11] A well-known example is tienilic acid , a diuretic that was withdrawn from the market due to severe immune-mediated hepatitis linked to the formation of reactive thiophene metabolites.[11]
However, it is crucial to note that the presence of a thiophene ring does not inherently lead to toxicity.[11] The overall metabolic fate of a thiophene-containing drug is influenced by several factors:
-
The presence of alternative, less toxic metabolic pathways.
-
The efficiency of detoxification pathways, such as conjugation with glutathione.
-
The specific substituents on the thiophene ring, which can influence its susceptibility to oxidation.
For instance, the antipsychotic drug olanzapine is extensively metabolized, but not on the thiophene ring, and is generally considered safe from this perspective.[11] In contrast, the antiplatelet drugs clopidogrel and prasugrel rely on the formation of a reactive metabolite for their therapeutic effect.[11] This highlights the complex interplay between metabolism, efficacy, and toxicity for thiophene-containing compounds.
Case Studies of Thiophene-Based Drugs
To illustrate the practical application of the thiophene ring in drug development, this section provides a closer look at two key approved drugs.
Table 1: Profile of Representative Thiophene-Containing Drugs
| Drug Name | Therapeutic Class | Mechanism of Action | Role of Thiophene Ring |
| Clopidogrel | Antiplatelet | Irreversible inhibitor of the P2Y12 ADP receptor. | The thiophene ring is essential for the drug's prodrug nature and is metabolically activated to the active form.[1][11] |
| Olanzapine | Antipsychotic | Antagonist at dopamine D₂ and serotonin 5-HT₂ₐ receptors. | The thieno[b][1][5]diazepine core is crucial for its pharmacological activity and receptor binding profile.[1][11] |
| Suprofen | Anti-inflammatory (NSAID) | Non-selective COX inhibitor. | The thiophene ring is a key part of the pharmacophore responsible for its anti-inflammatory effects.[1] |
Experimental Protocols: A Practical Approach
The evaluation of novel thiophene derivatives requires a robust set of experimental assays. The following is a representative protocol for the in vitro assessment of the anti-inflammatory activity of a novel thiophene-containing compound.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
Objective: To determine the inhibitory potential of a novel thiophene derivative against the human cyclooxygenase-2 (COX-2) enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit
-
Test thiophene compound
-
Celecoxib (positive control)
-
DMSO (vehicle)
-
96-well microplate
-
Microplate reader
Methodology:
-
Compound Preparation: Prepare a stock solution of the test thiophene compound and celecoxib in DMSO. Create a series of dilutions to obtain a range of final assay concentrations.
-
Assay Setup: In a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme to each well.
-
Inhibitor Incubation: Add the diluted test compound, celecoxib, or DMSO (vehicle control) to the respective wells. Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Reaction Termination and Detection: After a specified incubation period, stop the reaction and add the colorimetric substrate. The amount of product formed is proportional to the COX-2 activity.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: A generalized experimental workflow for evaluating the in vitro activity of thiophene derivatives.
Future Perspectives and Emerging Trends
The exploration of the thiophene ring in drug discovery is far from complete. Future research is likely to focus on several key areas:
-
Novel Scaffolds and Architectures: The development of new synthetic methodologies will enable the creation of more complex and diverse thiophene-containing scaffolds, opening up new avenues for targeting challenging biological pathways.
-
Targeted Drug Delivery: The unique properties of the thiophene ring may be exploited for the development of targeted drug delivery systems, enhancing efficacy and reducing off-target effects.
-
Polypharmacology: The privileged nature of the thiophene scaffold makes it an attractive starting point for the design of multi-target drugs, which could be particularly beneficial for complex diseases like cancer and neurodegenerative disorders.
-
Computational Approaches: In silico methods, such as molecular docking and molecular dynamics simulations, will continue to play a crucial role in the rational design and optimization of thiophene-based drug candidates.[1]
Conclusion
The thiophene ring has firmly established itself as a cornerstone of modern medicinal chemistry. Its versatility as a privileged scaffold, its utility as a bioisostere, and its presence in a wide range of clinically successful drugs underscore its profound biological significance. While its metabolic profile requires careful consideration during the drug development process, a deep understanding of its chemistry and pharmacology provides researchers with a powerful tool to design the next generation of innovative therapeutics. The continued exploration of the thiophene nucleus promises to yield novel drug candidates with improved efficacy and safety profiles, addressing unmet medical needs across a spectrum of diseases.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Thiophene - Wikipedia [en.wikipedia.org]
- 6. cognizancejournal.com [cognizancejournal.com]
- 7. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chigroup.site [chigroup.site]
Methyl 3-hydroxythiophene-2-carboxylate safety and handling precautions
An In-Depth Technical Guide to the Safe Handling of Methyl 3-hydroxythiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No. 5118-06-9) is a heterocyclic building block utilized in medicinal chemistry and organic synthesis.[1][2][3] Its utility as a reactant, for instance in the synthesis of nitro-products, makes it a valuable compound in the development of novel chemical entities.[1][3] However, its safe and effective use in a research and development setting is contingent upon a thorough understanding of its potential hazards and the implementation of rigorous handling protocols. This guide provides a comprehensive overview of the safety precautions, handling procedures, and emergency responses necessary for the responsible use of this compound. It is designed to empower researchers with the knowledge to mitigate risks and ensure a safe laboratory environment.
Chemical and Physical Properties
Understanding the fundamental physical and chemical properties of a substance is the first step in a robust safety assessment. These characteristics influence its behavior under various laboratory conditions and inform decisions regarding storage, handling, and emergency response.
| Property | Value | Source(s) |
| CAS Number | 5118-06-9 | [4] |
| Molecular Formula | C₆H₆O₃S | [4] |
| Molecular Weight | 158.18 g/mol | [4] |
| Appearance | White to light yellow or pale cream crystalline powder | [1][2] |
| Melting Point | 38-43 °C (lit.) | [1][3] |
| Boiling Point | 107-109 °C at 13 mmHg | [3] |
| Flash Point | >110 °C (>230 °F) - closed cup | [3][5] |
| Solubility | Slightly soluble in water | [1][3] |
| Storage Class | 11 - Combustible Solids | [5] |
Hazard Identification and Toxicology
This compound is classified as a hazardous substance. While one supplier datasheet classifies it as non-hazardous[6], the consensus from multiple other chemical suppliers indicates otherwise.[4][7] For the purpose of ensuring maximum safety, it is imperative to adhere to the more stringent classification. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[4]
The compound is considered harmful if swallowed, inhaled, or in contact with skin. It is also known to cause serious eye irritation, skin irritation, and may cause respiratory irritation.[4]
GHS Hazard Classification Summary
| Hazard Class | Category | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [4] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [4] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [4][7] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [4][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [4][7] |
Toxicological Data: Detailed toxicological studies for this specific compound are not widely available.[6] The hazard classification is based on data from similar compounds and predictive models. Therefore, it should be handled with the assumption that it is toxic, and exposure should be minimized.
Chemical Reactivity: The compound is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[8] Contact with these substances could lead to vigorous, exothermic reactions, potentially compromising containment and leading to the release of hazardous materials. Hazardous decomposition products under fire conditions include toxic fumes such as carbon oxides (CO, CO₂) and sulfur oxides.[8][9]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure.
Engineering Controls:
-
Ventilation: All work with this compound, particularly when handling the solid powder or creating solutions, must be conducted in a well-ventilated area.[4][6][10] A certified chemical fume hood is the recommended primary engineering control to prevent inhalation of dust or vapors.
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation where the compound is handled.[8][9]
Personal Protective Equipment (PPE): The selection of PPE is the final barrier between the researcher and the chemical. It should be selected based on the specific procedures being performed.
-
Eye and Face Protection: Wear chemical safety goggles or glasses that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[8] A face shield may be necessary for operations with a higher risk of splashing.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber, neoprene) should be worn at all times.[7] Gloves must be inspected for degradation before use and disposed of properly after handling the compound.
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or procedures with a high risk of contamination, additional protective clothing may be required.[10]
-
Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved N95 particulate respirator or equivalent is recommended.[5][10] The choice of respirator should be based on a formal risk assessment.[7]
Safe Handling and Storage Protocols
Adherence to standardized protocols is critical for preventing accidental exposure and maintaining the integrity of the chemical.
General Handling Workflow: The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Standard operating procedure from preparation to cleanup.
Step-by-Step Handling Protocol:
-
Preparation: Before any work begins, review the Safety Data Sheet (SDS) and perform a risk assessment for the specific procedure. Ensure all necessary engineering controls are operational and all required PPE is available.
-
Aliquotting and Weighing: Conduct all transfers and weighing of the solid compound inside a chemical fume hood to contain any dust.[7] Use tools and techniques that minimize dust generation.
-
In Use: Keep containers of the chemical tightly sealed when not in active use.[11] Do not eat, drink, or smoke in the work area.[4][10]
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[4][10] Decontaminate all work surfaces and equipment.
-
Clothing: Remove any contaminated clothing immediately and wash it before reuse.[4]
Storage Conditions:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[4][8]
-
The designated storage area should be secure and accessible only to authorized personnel ("Store locked up").[4][7]
-
Store away from incompatible materials such as strong acids, bases, and oxidizing agents.[8]
Emergency Procedures
A clear and practiced emergency plan is crucial for mitigating the consequences of an accident.
First-Aid Measures:
-
Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4][8]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[4][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4][7]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical help.[4][6]
Accidental Release (Spill) Response: The following flowchart details the appropriate response to a spill.
Caption: Decision flowchart for responding to a chemical spill.
Fire-Fighting Measures:
-
Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[6]
-
Hazards: The compound is a combustible solid.[5] Fire may produce irritating, corrosive, and/or toxic gases, including carbon and sulfur oxides.[8][9]
-
Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[6][8]
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Containers: Collect waste material in suitable, labeled, and tightly sealed containers.[7]
-
Disposal: Disposal must be conducted by a licensed professional waste disposal service.[4] Do not allow the chemical to enter drains or the environment.[8] All disposal practices must comply with applicable federal, state, and local regulations.[6]
Conclusion
This compound is a valuable reagent whose safe use is predicated on a comprehensive understanding of its hazards and the diligent application of safety protocols. By integrating robust engineering controls, appropriate personal protective equipment, and standardized handling procedures, researchers can effectively mitigate the risks associated with this compound. This guide serves as a foundational resource, but must be supplemented by institution-specific training and a dynamic culture of safety within the laboratory.
References
- 1. This compound | 5118-06-9 [chemicalbook.com]
- 2. B22129.14 [thermofisher.com]
- 3. This compound CAS#: 5118-06-9 [amp.chemicalbook.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. This compound 97 5118-06-9 [sigmaaldrich.com]
- 6. abmole.com [abmole.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.nl [fishersci.nl]
- 11. tcichemicals.com [tcichemicals.com]
Methodological & Application
Application Note & Synthesis Protocol: Methyl 3-hydroxythiophene-2-carboxylate
Abstract: This document provides a comprehensive, field-tested protocol for the synthesis of Methyl 3-hydroxythiophene-2-carboxylate, a valuable heterocyclic building block in medicinal chemistry and materials science. The guide is designed for researchers and drug development professionals, offering a detailed step-by-step methodology, mechanistic insights, and expert commentary to ensure reproducible and high-yield synthesis.
Introduction and Scientific Context
This compound is a key intermediate in the synthesis of various biologically active compounds and functional materials. The thiophene ring system is a prevalent scaffold in numerous pharmaceuticals due to its bioisosteric relationship with the benzene ring. Specifically, the 3-hydroxythiophene-2-carboxylate moiety offers multiple reactive sites for further functionalization, making it an attractive starting material for creating diverse chemical libraries. Its derivatives have shown potential in various therapeutic areas.[1] This protocol details a reliable and scalable synthesis based on the well-established Huddleston and Barker method, which involves a base-catalyzed condensation reaction.[2]
Reaction Principle and Mechanism
The synthesis proceeds via a base-catalyzed reaction between methyl thioglycolate and methyl 2-chloroacrylate. The mechanism involves two key steps:
-
Michael Addition: The sodium methoxide base deprotonates the α-carbon of methyl thioglycolate, generating a thiolate anion. This nucleophile then attacks the β-carbon of the electron-deficient methyl 2-chloroacrylate in a Michael-type addition.
-
Intramolecular Condensation (Dieckmann-type): The newly formed intermediate undergoes an intramolecular cyclization. The enolate formed attacks the ester carbonyl, followed by the elimination of a chloride ion and subsequent tautomerization to yield the aromatic 3-hydroxythiophene ring system.
Materials and Reagents
Proper handling and quality of reagents are paramount for the success of this synthesis. All reagents should be of high purity, and solvents should be anhydrous where specified.
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (per run) | Notes |
| Sodium (Na) metal | 7440-23-5 | 22.99 | 700 mg (30 mmol) | Highly reactive. Handle under inert gas. |
| Methanol (Anhydrous) | 67-56-1 | 32.04 | 15 mL | Use dry, sealed solvent. |
| Methyl Thioglycolate | 2365-48-2 | 106.14 | 1.9 g (18 mmol) | Corrosive, stench. Use in a fume hood. |
| Methyl 2-chloroacrylate | 80-63-7 | 120.54 | 2.1 g (17.4 mmol) | Lachrymator. Handle with care. |
| Hydrochloric Acid (4 M aq.) | 7647-01-0 | 36.46 | ~5 mL | Corrosive. Add slowly during quenching. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ~100 mL | For extraction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | For drying the organic phase. |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | As needed | For workup. |
Detailed Synthesis Protocol
This protocol is based on a 17.4 mmol scale reaction and can be adjusted accordingly. The entire procedure should be performed in a well-ventilated fume hood.
Step 1: Preparation of Sodium Methoxide Solution
1.1. To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 15 mL of anhydrous methanol. 1.2. CAUTION: This step is highly exothermic and produces flammable hydrogen gas. Perform in a fume hood away from ignition sources. Carefully add sodium metal (700 mg, 30 mmol) in small portions to the methanol. Allow the reaction to proceed until all the sodium has dissolved, forming a 2 M solution of sodium methoxide.
Step 2: Initial Reaction Setup
2.1. Once the sodium methoxide solution has cooled to room temperature, add methyl thioglycolate (1.9 g, 18 mmol) to the flask. 2.2. Cool the reaction mixture to 0°C using an ice-water bath.
Step 3: Addition of Electrophile and Reaction
3.1. Slowly add methyl 2-chloroacrylate (2.1 g, 17.4 mmol) dropwise to the cooled, stirring solution over 10-15 minutes. Maintaining a low temperature is crucial to control the exothermicity of the Michael addition. 3.2. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. 3.3. Stir the mixture overnight (12-16 hours) under a nitrogen atmosphere.
Step 4: Workup and Extraction
4.1. After the reaction is complete (monitored by TLC if desired), cool the mixture back to 0°C in an ice-water bath. 4.2. Quench the reaction by slowly adding ~5 mL of 4 M aqueous hydrochloric acid until the solution is acidic (pH ~2-3).[3] 4.3. Add deionized water (20 mL) to the flask to dissolve any salts. 4.4. Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 50 mL). 4.5. Combine the organic layers and wash with brine (1 x 30 mL). 4.6. Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
Step 5: Product Isolation
5.1. The resulting crude product is typically a brown oil which solidifies upon standing or high vacuum drying.[3] 5.2. The expected yield is approximately 2.0 g (70%).[2] For many subsequent reactions, this product can be used without further purification. If higher purity is required, recrystallization from a hexane/ethyl acetate mixture or column chromatography on silica gel can be performed.
Characterization and Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Expected Value | Source(s) |
| Appearance | White to pale yellow or pale brown solid/crystalline powder | [4] |
| Molecular Formula | C₆H₆O₃S | [5] |
| Molecular Weight | 158.18 g/mol | [5] |
| Melting Point | 38-43 °C | |
| Boiling Point | 107-109 °C @ 13 mmHg | [2][6] |
| ¹H NMR (400 MHz, CDCl₃) | δ 9.56 (br s, 1H, -OH), 7.37 (d, J = 5.2 Hz, 1H, thiophene-H), 6.74 (d, J = 5.2 Hz, 1H, thiophene-H), 3.89 (s, 3H, -OCH₃) | [3][7] |
| GC-MS | m/z 158 (M⁺) | [3] |
Expert Insights & Troubleshooting
-
Causality Behind Choices:
-
Anhydrous Conditions: The use of anhydrous methanol is critical because sodium metal reacts violently with water. Furthermore, the sodium methoxide base can be quenched by water, reducing the efficiency of the initial deprotonation step.
-
Cooling During Addition: The Michael addition is exothermic. Adding the chloroacrylate at 0°C prevents runaway reactions and minimizes the formation of side products from polymerization or other undesired pathways.
-
Overnight Stirring: The intramolecular condensation and subsequent aromatization can be slow. Allowing the reaction to stir overnight ensures it proceeds to completion for a maximal yield.
-
-
Self-Validating System & Trustworthiness:
-
Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase like 3:1 Hexane:Ethyl Acetate. The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.
-
Troubleshooting:
-
Low Yield: Often caused by non-anhydrous conditions or impure reagents. Ensure methanol is dry and sodium is clean.
-
Product Remains an Oil: The crude product may contain residual solvent or minor impurities. Drying under high vacuum for an extended period can induce solidification. If it persists as an oil, purification by column chromatography is recommended.
-
Dark Color: The dark brown color is common for crude thiophene syntheses. For most applications, this is acceptable. If a colorless product is needed, treatment with activated carbon during recrystallization can be effective.
-
-
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).
-
Reagent Handling:
-
Sodium Metal: Extremely reactive. Store under mineral oil and handle with forceps. Quench any residual sodium carefully with isopropanol followed by methanol.
-
Methyl Thioglycolate: Possesses a strong, unpleasant odor and is corrosive. Always handle in a fume hood.
-
Methyl 2-chloroacrylate: Is a lachrymator (causes tearing). Avoid inhalation of vapors.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Acidic and basic aqueous waste should be neutralized before disposal. Organic waste containing halogenated compounds may require separate disposal streams.
Conclusion
The protocol described provides a reliable and efficient method for the synthesis of this compound. By carefully controlling reaction conditions and adhering to safety protocols, researchers can consistently obtain high yields of this versatile chemical intermediate, paving the way for further exploration in drug discovery and materials science.
References
- 1. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 5118-06-9 [amp.chemicalbook.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. scbt.com [scbt.com]
- 6. Page loading... [guidechem.com]
- 7. This compound(5118-06-9) 1H NMR spectrum [chemicalbook.com]
Methyl 3-hydroxythiophene-2-carboxylate: A Versatile Scaffold for Innovations in Organic Synthesis and Medicinal Chemistry
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The thiophene nucleus is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and its role as a bioisostere for the phenyl group.[1] Among the vast library of thiophene-based building blocks, Methyl 3-hydroxythiophene-2-carboxylate stands out as a particularly versatile and powerful scaffold. Its strategic placement of a nucleophilic hydroxyl group, an electrophilic methyl ester, and an aromatic ring amenable to further functionalization provides multiple handles for synthetic diversification. This guide provides an in-depth exploration of the reactivity of this compound, offering detailed protocols and expert insights into its application as a foundational component in the synthesis of complex molecular architectures and pharmacologically active agents.
Introduction: The Strategic Value of the Thiophene Scaffold
Thiophene and its derivatives are integral to a multitude of natural products and are widely incorporated into pharmacologically active compounds.[2] Their structural resemblance to benzene allows them to mimic phenyl groups in biological systems, often with improved pharmacokinetic properties. Thiophene-containing drugs have found applications as anticancer, anti-inflammatory, antimicrobial, and antianxiety agents, highlighting the broad therapeutic potential of this heterocycle.[3][4]
This compound (CAS 5118-06-9) is a trifunctional building block that offers chemists a pre-organized platform for generating molecular diversity. The interplay between the hydroxyl and ester functionalities, coupled with the reactivity of the thiophene ring itself, makes it an ideal starting point for the construction of sophisticated molecular libraries aimed at drug discovery and materials science.[][6]
Caption: Key reactive sites on this compound.
Synthesis of the Building Block: The Fiesselmann Approach
The most common and efficient method for constructing the 3-hydroxythiophene-2-carboxylate core is the Fiesselmann thiophene synthesis.[2][7] This reaction involves the base-catalyzed condensation of a thioglycolic acid derivative with an α,β-acetylenic ester.[7][8] A highly practical laboratory-scale synthesis, however, utilizes the reaction between methyl thioglycolate and methyl 2-chloroacrylate in the presence of a base.[9]
Protocol 1: Synthesis of this compound
This protocol is adapted from a procedure reported in the literature.[9]
Materials:
-
Sodium metal
-
Anhydrous Methanol (MeOH)
-
Methyl thioglycolate
-
Methyl 2-chloroacrylate
-
4 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Prepare Sodium Methoxide Solution: In a 50 mL round-bottom flask under a nitrogen atmosphere, carefully add sodium metal (0.70 g, 30 mmol) in small portions to 15 mL of anhydrous methanol. Allow the sodium to react completely to form a 2 M solution of sodium methoxide.
-
Thiol Addition: Add methyl thioglycolate (1.9 g, 18 mmol) to the sodium methoxide solution.
-
Cyclization: Cool the reaction mixture to 0°C using an ice bath. Slowly add methyl 2-chloroacrylate (2.1 g, 17.4 mmol) dropwise to the stirred solution.
-
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature overnight.
-
Quenching: Cool the mixture back to 0°C and carefully quench the reaction by adding ~5 mL of 4 M aqueous HCl until the solution is acidic.
-
Extraction: Add water (20 mL) to the flask and transfer the mixture to a separatory funnel. Extract the aqueous layer twice with ethyl acetate (2 x 30 mL).
-
Drying and Concentration: Combine the organic phases and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Product: The resulting brown oil should solidify upon drying to yield the product (approx. 2.0 g, 70% yield), which can often be used in subsequent steps without further purification.[9]
| Parameter | Value | Reference |
| CAS Number | 5118-06-9 | [10] |
| Molecular Formula | C₆H₆O₃S | [10] |
| Molecular Weight | 158.18 g/mol | [10] |
| Appearance | White to pale brown crystalline powder | [11] |
| Melting Point | 38-43 °C |
Key Synthetic Transformations and Protocols
The true power of this compound lies in its capacity for selective functionalization at its three key reactive sites.
O-Alkylation of the Hydroxyl Group
The acidic hydroxyl group is readily deprotonated by a mild base, forming a nucleophilic oxygen that can be alkylated with various electrophiles. This transformation is fundamental for building ethers, which are common motifs in drug molecules.
Caption: General workflow for O-alkylation.
Protocol 2: Synthesis of Methyl 3-methoxythiophene-2-carboxylate
Rationale: This protocol employs potassium carbonate as a mild base and dimethyl sulfate as an efficient methylating agent. Acetone is a suitable solvent for this type of reaction.
Materials:
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dimethyl sulfate (DMS)
-
Acetone
-
Standard work-up and purification reagents
Procedure:
-
Setup: To a solution of this compound (1.0 g, 6.32 mmol) in acetone (20 mL), add anhydrous potassium carbonate (1.31 g, 9.48 mmol).
-
Alkylation: Stir the suspension vigorously and add dimethyl sulfate (0.72 mL, 7.58 mmol) dropwise.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can be purified by flash column chromatography (Hexane:EtOAc gradient) to yield the pure O-methylated product.
Ring Functionalization: Halogenation and Suzuki Cross-Coupling
The thiophene ring can undergo electrophilic aromatic substitution. The C5 position is typically the most reactive site. Halogenation at this position installs a crucial handle for subsequent palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the formation of C-C bonds with aryl or heteroaryl partners.[12][13]
Caption: Two-step sequence for C5-arylation via Suzuki coupling.
Protocol 3: Two-Step C5-Arylation
Step A: Bromination at the C5 Position
Rationale: N-Bromosuccinimide (NBS) is a mild and selective brominating agent for electron-rich aromatic rings like thiophene.
Procedure:
-
Setup: Dissolve this compound (1.0 g, 6.32 mmol) in tetrahydrofuran (THF, 20 mL) in a flask protected from light.
-
Bromination: Cool the solution to 0°C and add N-Bromosuccinimide (1.12 g, 6.32 mmol) portion-wise over 10 minutes.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor by TLC.
-
Work-up: Quench the reaction with aqueous sodium thiosulfate solution. Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate to yield the crude bromo-thiophene, which can be used directly in the next step.
Step B: Suzuki-Miyaura Cross-Coupling
Rationale: This protocol uses a standard palladium catalyst and base combination for the Suzuki reaction, a robust method for forming biaryl bonds.[13]
Procedure:
-
Setup: In a Schlenk flask, combine the crude Methyl 5-bromo-3-hydroxythiophene-2-carboxylate (from Step A, ~6.32 mmol), the desired arylboronic acid (7.58 mmol, 1.2 eq), and potassium phosphate (K₃PO₄, 4.02 g, 18.96 mmol, 3.0 eq).
-
Degassing: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Catalyst: Add a degassed mixture of 1,4-dioxane (25 mL) and water (5 mL). Add the palladium catalyst, such as Pd(PPh₃)₄ (365 mg, 0.05 eq).
-
Reaction: Heat the mixture to 80-90°C and stir overnight.
-
Work-up and Purification: Cool the reaction, dilute with water, and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated. Purify the residue by flash column chromatography to obtain the C5-arylated product.[12]
Applications in Medicinal Chemistry
The synthetic versatility of this compound has been leveraged to create a variety of biologically active compounds. The thiophene core is present in numerous approved drugs.[4][14] Derivatives of this building block have shown promise in inhibiting key protein targets in disease pathways.
| Target Molecule Class | Biological Activity | Synthetic Strategy | Reference |
| Substituted Thiophenes | p38 Kinase Inhibitors | Fiesselmann Synthesis variation | [7] |
| Thieno[b]azepinediones | Potential Antiallergy Agents | Fiesselmann Synthesis | [7] |
| Thiophene-2-carboxamides | Antibacterial, Antioxidant | Cyclization/Amidation | [15] |
| Arylthiophenes | Anti-inflammatory | Suzuki Coupling | [3][12] |
For instance, the Fiesselmann synthesis, which produces the core of our building block, has been directly applied in the synthesis of tyrosine kinase inhibitors.[7] Furthermore, the functionalization of the thiophene ring via methods like Suzuki coupling allows for the introduction of diverse aryl groups, a common strategy in structure-activity relationship (SAR) studies to optimize potency and selectivity for biological targets.[12]
Conclusion
This compound is more than just a chemical reagent; it is a strategic platform for synthetic innovation. Its trifunctional nature provides a robust and flexible entry point into a vast chemical space of substituted thiophenes. The protocols outlined in this guide demonstrate the straightforward and high-yielding transformations that can be achieved, from simple alkylations to sophisticated palladium-catalyzed cross-couplings. For researchers in drug discovery and materials science, mastering the chemistry of this building block opens the door to the rapid assembly of novel molecular entities with significant therapeutic and technological potential.
References
- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. encyclopedia.pub [encyclopedia.pub]
- 6. nbinno.com [nbinno.com]
- 7. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. scbt.com [scbt.com]
- 11. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 12. mdpi.com [mdpi.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: Methyl 3-hydroxythiophene-2-carboxylate in Modern Medicinal Chemistry
Introduction: In the landscape of contemporary drug discovery, the strategic selection of core molecular frameworks is paramount to the successful development of novel therapeutic agents. Among the privileged heterocyclic structures, the thiophene ring holds a distinguished position due to its unique electronic properties and ability to engage in diverse biological interactions. This application note delves into the expanding role of a particularly valuable thiophene derivative, Methyl 3-hydroxythiophene-2-carboxylate , as a versatile starting material and scaffold in medicinal chemistry. We will explore its applications in the synthesis of potent kinase inhibitors for oncology and targeted therapies, as well as its utility in the development of anti-inflammatory agents. This guide provides detailed protocols and mechanistic insights to empower researchers, scientists, and drug development professionals in harnessing the full potential of this remarkable building block.
Part 1: The Thiophene Core in Oncology: Targeting Kinase Signaling
The thiophene moiety is a bioisosteric equivalent of the benzene ring, often conferring enhanced pharmacokinetic properties and novel intellectual property space for drug candidates. This compound, through its reactive hydroxyl and ester functionalities, provides a gateway to a diverse chemical space of substituted thiophenes. A key transformation is its conversion to the corresponding 3-aminothiophene derivative, a critical intermediate for the synthesis of various kinase inhibitors.
Polo-Like Kinase 1 (PLK1) Inhibitors for Hepatocellular Carcinoma
Polo-like kinase 1 (PLK1), a serine/threonine kinase, is a critical regulator of the cell cycle, and its overexpression is implicated in the progression of various cancers, including hepatocellular carcinoma (HCC).[1][2] Inhibition of PLK1 leads to mitotic arrest and apoptosis in cancer cells, making it a promising target for anticancer therapy.[3]
A potent and selective PLK1 inhibitor, methyl 3-((2-((1-(dimethylglycyl)-5-methoxyindolin-6-yl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)thiophene-2-carboxylate, has been developed, showcasing the utility of the methyl 3-aminothiophene-2-carboxylate scaffold.[3][4] This complex molecule demonstrates the power of scaffold-based drug design, where the thiophene core serves as a central organizing element for the pharmacophoric groups that interact with the kinase active site.
The inhibition of PLK1 disrupts the intricate signaling cascade that governs cell cycle progression, particularly during mitosis. This ultimately leads to cell death in rapidly dividing cancer cells.
Caption: PLK1 Signaling Pathway and Inhibition.
VEGFR-2 Inhibitors for Anti-Angiogenic Therapy
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[5][6] Thiophene-based compounds, including derivatives of this compound, have been explored as potent VEGFR-2 inhibitors.
The binding of VEGF-A to VEGFR-2 triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels.
Caption: VEGFR-2 Signaling Pathway in Angiogenesis.
Part 2: Synthetic Protocols: From Scaffold to Lead Compound
The true utility of a chemical scaffold lies in the efficiency and versatility of the synthetic routes that can be employed to elaborate it. Here, we provide detailed protocols for the key transformations of this compound into medicinally relevant intermediates and a proposed route to a complex PLK1 inhibitor.
Protocol 1: Synthesis of Methyl 3-aminothiophene-2-carboxylate via Gewald Reaction
The Gewald reaction is a multicomponent reaction that provides a straightforward route to 2-aminothiophenes.[7][8][9] While this compound is not directly used in the classical Gewald synthesis, its 3-amino derivative is a key product of this reaction and a crucial intermediate. A common route to this intermediate starts from a suitable oxo-ester.
Reaction Scheme:
Caption: Gewald Reaction for 3-aminothiophene synthesis.
Materials:
-
Methyl 2-cyano-3-oxobutanoate
-
Elemental Sulfur
-
Morpholine (or other suitable amine base)
-
Ethanol
-
Ice bath
-
Stir plate and stir bar
-
Round bottom flask
-
Condenser
Procedure:
-
To a stirred solution of methyl 2-cyano-3-oxobutanoate (1 equivalent) in ethanol, add elemental sulfur (1.1 equivalents).
-
Add morpholine (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
The crude product can be purified by recrystallization from ethanol to yield methyl 3-amino-4-methylthiophene-2-carboxylate.
Causality: The Gewald reaction proceeds through a Knoevenagel condensation followed by a Michael addition of sulfur and subsequent ring closure and tautomerization. The choice of base is critical for promoting the initial condensation and facilitating the cyclization steps.
Protocol 2: Proposed Multi-step Synthesis of a PLK1 Inhibitor
The synthesis of the complex PLK1 inhibitor, methyl 3-((2-((1-(dimethylglycyl)-5-methoxyindolin-6-yl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)thiophene-2-carboxylate, from methyl 3-aminothiophene-2-carboxylate is a multi-step process involving the sequential construction of the pyrimidine and indoline moieties followed by their coupling.
Proposed Synthetic Workflow:
Caption: Proposed synthesis of a PLK1 inhibitor.
Step 1: Synthesis of Methyl 3-((2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)thiophene-2-carboxylate (Intermediate 1)
-
Dissolve methyl 3-aminothiophene-2-carboxylate (1 equivalent) and 2,4-dichloro-5-(trifluoromethyl)pyrimidine (1.1 equivalents) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents), to the mixture.
-
Heat the reaction mixture at 80-100 °C and monitor by TLC.
-
After completion, cool the reaction, dilute with water, and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 1-(dimethylglycyl)-5-methoxyindolin-6-amine (Intermediate 2)
This intermediate can be synthesized in a multi-step sequence starting from 5-methoxy-6-nitroindoline, involving reduction of the nitro group, followed by acylation with dimethylglycine.
Step 3: Buchwald-Hartwig Cross-Coupling to Yield the Final Product
-
Combine Intermediate 1 (1 equivalent), Intermediate 2 (1.1 equivalents), a palladium catalyst such as Pd2(dba)3 (0.05 equivalents), and a ligand like Xantphos (0.1 equivalents) in a reaction vessel.
-
Add a suitable base, such as cesium carbonate (2 equivalents), and a dry, degassed solvent like dioxane.
-
Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 100-120 °C until the starting materials are consumed (monitor by TLC or LC-MS).
-
Cool the reaction, filter through a pad of celite, and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain the final PLK1 inhibitor.
Self-Validation: Each step of the synthesis should be monitored by appropriate analytical techniques (TLC, LC-MS, NMR) to confirm the identity and purity of the intermediates and the final product. The final compound's biological activity should be confirmed through in vitro kinase assays.
Part 3: Applications in Anti-Inflammatory Drug Discovery
The thiophene scaffold is also prevalent in a number of anti-inflammatory agents. The 3-hydroxy group of this compound can be functionalized to introduce various pharmacophores known to interact with targets in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
Synthesis of Thiophene-based NSAID Analogs
By acylating the hydroxyl group or modifying the ester, a library of non-steroidal anti-inflammatory drug (NSAID) analogs can be generated.
Protocol 3: O-Acylation of this compound
-
Dissolve this compound (1 equivalent) in a dry aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base such as triethylamine or pyridine (1.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride or anhydride (e.g., 2-(4-isobutylphenyl)propanoyl chloride, the acyl chloride of ibuprofen) (1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data Summary:
| Compound Class | Target | Key Structural Feature | Representative IC50 |
| Thiophene-pyrimidine | PLK1 | 2-((Indolin-6-yl)amino)pyrimidine | < 1 nM[3] |
| Thiophene-carboxamide | VEGFR-2 | Substituted amide at C2 | Varies with substitution |
| Thiophene-carboxylate | COX-1/2 | Acylated 3-hydroxy group | Dependent on acyl group |
Conclusion
This compound stands out as a highly valuable and versatile building block in medicinal chemistry. Its readily modifiable functional groups provide access to a wide array of complex molecular architectures with significant therapeutic potential. The protocols and mechanistic insights provided herein are intended to serve as a practical guide for researchers engaged in the design and synthesis of next-generation therapeutics targeting cancer and inflammatory diseases. The continued exploration of this privileged scaffold is poised to yield further innovations in drug discovery.
References
- 1. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of methyl 3-((2-((1-(dimethylglycyl)-5-methoxyindolin-6-yl)amino)-5-(trifluoro-methyl) pyrimidin-4-yl)amino)thiophene-2-carboxylate as a potent and selective polo-like kinase 1 (PLK1) inhibitor for combating hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pnrjournal.com [pnrjournal.com]
- 8. Facile synthesis of some 5-(3-substituted-thiophene)-pyrimidine derivatives and their pharmacological and computational studies | Sukanya | Chimica Techno Acta [journals.urfu.ru]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of Thienopyrimidinone Analogs from Aminothiophenes
Introduction: The Strategic Importance of the Thienopyrimidinone Scaffold
The thienopyrimidinone core, a fused heterocyclic system, is a privileged scaffold in medicinal chemistry and drug development. As bioisosteres of quinazolines and purine bases like adenine and guanine, these compounds are adept at interacting with a wide range of biological targets.[1][2][3] This structural relationship has led to the discovery of thienopyrimidinone analogs with significant pharmacological activities, including potent antitumor, antimicrobial, anti-inflammatory, and kinase inhibitory properties.[1][2][4]
The synthesis of these valuable molecules most commonly begins with a substituted 2-aminothiophene precursor. The strategic construction of the pyrimidine ring onto the thiophene core is a critical step that dictates the final substitution pattern and, consequently, the biological activity. This guide provides an in-depth exploration of the key synthetic methodologies, complete with detailed protocols and expert insights to navigate the challenges of their synthesis.
Strategic Approaches to the Thienopyrimidinone Core
The construction of the thienopyrimidinone system from an aminothiophene precursor primarily involves the formation of the pyrimidine ring. The choice of synthetic strategy is dictated by the desired substitution pattern on the final molecule. The most prevalent and versatile methods involve the reaction of a 2-aminothiophene, often bearing a carboxylate or carbonitrile at the 3-position, with a two-carbon electrophilic synthon.
Key Precursor: The 2-Aminothiophene
The journey to thienopyrimidinones begins with the synthesis of the requisite 2-aminothiophene. The Gewald reaction is a cornerstone for this purpose—a multicomponent condensation of a ketone or aldehyde, a nitrile with an active methylene group (e.g., malononitrile), and elemental sulfur.[2][5] This one-pot process is highly efficient and provides access to a diverse array of 2-amino-3-cyanothiophenes, which are ideal starting points for building the pyrimidine ring.[1][2][5]
Core Synthetic Methodologies
Methodology A: The Gould-Jacobs Reaction for 4-Oxo-thienopyrimidines
The Gould-Jacobs reaction is a classic and highly effective method for constructing the 4-oxo-pyrimidinone ring.[6][7] This thermal cyclization process is particularly well-suited for the synthesis of quinolin-4-ones and their heterocyclic analogs, like thienopyrimidinones.[6][8]
Causality and Mechanism: The reaction proceeds in two main stages. First, the 2-aminothiophene nucleophilically attacks one of the ester groups of a reagent like diethyl ethoxymethylenemalonate (EMME), displacing ethanol.[6] This forms an acyclic intermediate. The second stage is a high-temperature, pericyclic ring-closing reaction. The high temperature is necessary to overcome the activation energy for the 6-electron cyclization, which involves the formation of a new bond between the thiophene ring and the malonate moiety, followed by the elimination of a second molecule of ethanol to form the aromatic pyrimidinone ring.[6][8]
Advantages:
-
Reliable and high-yielding for many substrates.
-
Provides direct access to the 4-oxo core with an ester at the 5-position, which can be further functionalized.
Limitations:
-
Requires very high temperatures (often >250 °C), which can lead to decomposition of sensitive substrates.[8]
-
The use of high-boiling solvents like diphenyl ether or Dowtherm A is often necessary, which can complicate purification.[9]
Methodology B: Conrad-Limpach Type Synthesis
An alternative strategy, analogous to the Conrad-Limpach synthesis of quinolines, involves the reaction of 2-aminothiophenes with β-ketoesters.[10][11][12] This method allows for the introduction of a substituent at the 2-position of the pyrimidinone ring.
Causality and Mechanism: This reaction is a thermal condensation. The initial step is the formation of an enamine from the reaction between the aminothiophene and the β-ketoester.[11][12] Similar to the Gould-Jacobs reaction, a subsequent high-temperature intramolecular cyclization is required to form the final 4-hydroxy-thienopyrimidine product, which exists in tautomeric equilibrium with the more stable 4-oxo form.[11] The choice of reaction conditions (kinetic vs. thermodynamic control) can influence the regioselectivity of the initial condensation.[13]
Table 1: Comparison of Key Synthetic Methodologies
| Feature | Gould-Jacobs Reaction | Conrad-Limpach Type | Microwave-Assisted Synthesis |
| Key Reagent | Diethyl ethoxymethylenemalonate | β-Ketoester | Various (depends on reaction) |
| Typical Conditions | High temp (>250 °C), Dowtherm A | High temp (200-250 °C), mineral oil | 100-200 °C, 10-30 min |
| Key Product | 4-Oxo-thienopyrimidine-5-carboxylate | 2-Substituted-4-oxo-thienopyrimidine | Varies; often improved yields |
| Primary Advantage | Direct access to functionalizable ester | Introduces diversity at C2-position | Drastic reduction in reaction time |
| Primary Disadvantage | Harsh conditions, high temperatures | Harsh conditions, potential for mixtures | Requires specialized equipment |
Methodology C: Modern Approaches - Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods.[14][15] For the synthesis of thienopyrimidinones, microwave assistance can dramatically reduce reaction times, improve yields, and enhance selectivity.[16][17][18][19]
Causality and Rationale: Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. This efficient energy transfer can accelerate reaction rates significantly, often allowing reactions that require hours or days under conventional heating to be completed in minutes.[14][15] This is particularly beneficial for the high-temperature cyclization steps in both the Gould-Jacobs and Conrad-Limpach pathways, often allowing them to proceed at lower bulk temperatures and in shorter times, which minimizes byproduct formation.[18]
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate via Microwave-Assisted Gould-Jacobs Reaction
This protocol describes a representative synthesis using a commercially available 2-aminothiophene and diethyl ethoxymethylenemalonate under microwave irradiation.
Self-Validation System:
-
TLC Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. The starting aminothiophene should have a higher Rf than the more polar product.
-
Expected Yield: 75-90%.
-
Expected Appearance: Off-white to pale yellow solid.
-
Key Characterization Data (¹H NMR): Expect a singlet for the pyrimidinone proton (C2-H) around δ 8.0-8.5 ppm and characteristic signals for the ethyl ester.
Step-by-Step Methodology:
-
Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (1.0 mmol, 213 mg) and diethyl ethoxymethylenemalonate (EMME) (1.2 mmol, 259 mg, 0.24 mL).
-
Solvent Addition: Add 3 mL of diphenyl ether or N,N-dimethylformamide (DMF) to the vessel. Scientist's Note: DMF is often a better microwave absorber and can facilitate lower reaction temperatures compared to diphenyl ether.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 180 °C for 15-20 minutes. Power should be modulated to maintain the target temperature.
-
Reaction Work-up: After cooling to room temperature, the reaction mixture will often contain a precipitate. Add 15 mL of diethyl ether or hexanes to the vessel to fully precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with diethyl ether (2 x 10 mL) to remove the high-boiling solvent and any unreacted EMME.
-
Purification: The crude product is often of high purity. If necessary, it can be recrystallized from ethanol or purified by column chromatography on silica gel.
Troubleshooting and Optimization
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; decomposition of starting material. | Increase microwave irradiation time in 5-minute increments. Ensure the reaction vessel is properly sealed. Consider a lower temperature for a longer duration. |
| Dark, Oily Product | Impurities from solvent; decomposition. | Ensure thorough washing of the filtered product with an appropriate solvent (diethyl ether, hexanes). If the product is still impure, purification by column chromatography is necessary. |
| No Reaction | Reagents are not pure; microwave power is insufficient. | Verify the purity of the starting aminothiophene. Ensure the microwave is functioning correctly and delivering the set power. |
| Mixture of Products | Side reactions due to excessive heat. | Reduce the reaction temperature by 10-20 °C and increase the reaction time. Screen alternative solvents with different dielectric properties. |
Characterization of Thienopyrimidinone Analogs
Confirmation of the structure and purity of the synthesized analogs is critical. A combination of the following analytical techniques is standard practice:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. Key diagnostic signals include the C2-H proton of the pyrimidinone ring and shifts in the thiophene protons upon cyclization.[4]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the expected molecular formula.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the C=O stretch of the pyrimidinone (typically ~1650-1690 cm⁻¹) and N-H stretches if present.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. Gould-Jacobs Reaction [drugfuture.com]
- 8. mdpi.com [mdpi.com]
- 9. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 12. synarchive.com [synarchive.com]
- 13. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 14. Microwave Assisted Synthesis of Some New Thiazolopyrimidine, Thiazolodipyrimidine and Thiazolopyrimidothiazolopyrimidine Derivatives with Potential Antioxidant and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. d-nb.info [d-nb.info]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Methyl 3-hydroxythiophene-2-carboxylate in Agrochemical Innovation: A Guide to Synthesis and Application
In the landscape of modern agriculture, the quest for efficient and selective agrochemicals is paramount. The synthesis of novel herbicides, fungicides, and insecticides often relies on versatile chemical building blocks that provide a scaffold for biological activity. Among these, thiophene derivatives have emerged as a critical class of heterocycles, and Methyl 3-hydroxythiophene-2-carboxylate stands out as a key starting material and intermediate. This technical guide provides an in-depth exploration of the role of this compound in agrochemical synthesis, offering detailed application notes and protocols for researchers, scientists, and professionals in the field of drug development.
Introduction to a Versatile Building Block
This compound (CAS No. 5118-06-9) is a polysubstituted thiophene characterized by a hydroxy and a methyl carboxylate group at the 2 and 3 positions of the thiophene ring.[1] This arrangement of functional groups imparts a unique reactivity profile, making it a valuable precursor for a range of agrochemical active ingredients. Its primary and most well-documented application lies in the synthesis of sulfonylurea herbicides, a class of compounds known for their high efficacy at low application rates. Furthermore, the strategic modification of its functional groups opens pathways to other important agrochemical classes, including thiophene carboxamide fungicides and various thiophene-based insecticides.
PART 1: Herbicide Synthesis - The Thifensulfuron-Methyl Pathway
The most prominent role of this compound in the agrochemical industry is as a crucial intermediate in the production of the sulfonylurea herbicide, thifensulfuron-methyl. This herbicide is valued for its selective post-emergence control of broadleaf weeds in various crops.
The synthetic pathway to thifensulfuron-methyl involves a multi-step process, beginning with the synthesis of the thiophene building block itself, followed by its conversion to a key sulfonyl chloride intermediate, and finally, coupling with a triazine amine.
Protocol 1: Synthesis of this compound
This protocol is adapted from a known synthetic route and provides a reliable method for producing the starting material.[2]
Materials and Reagents:
-
Methyl thioglycolate
-
Methyl 2-chloroacrylate
-
Sodium metal
-
Anhydrous methanol
-
4 M Hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Methoxide Solution: In a dry round-bottom flask equipped with a magnetic stirrer, carefully add sodium metal (1 equivalent) to anhydrous methanol under an inert atmosphere. Allow the reaction to proceed until all the sodium has dissolved to form a solution of sodium methoxide.
-
Thiol Addition: Cool the sodium methoxide solution to 0°C using an ice bath. To this, add methyl thioglycolate (1 equivalent) dropwise while maintaining the temperature at 0°C.
-
Cyclization: Slowly add methyl 2-chloroacrylate (1 equivalent) to the reaction mixture at 0°C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.
-
Work-up: Cool the reaction mixture back to 0°C and quench the reaction by the slow addition of 4 M hydrochloric acid until the solution is acidic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude this compound.
-
Purification (Optional): The crude product can be purified further by column chromatography on silica gel if required.
Expected Yield: 70-80%
Characterization: The product can be characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Synthesis of Thifensulfuron-Methyl
This protocol outlines the final steps in the synthesis of thifensulfuron-methyl, starting from a derivative of this compound.
Step 1: Synthesis of Methyl 3-(N-(methoxycarbonyl)sulfamoyl)thiophene-2-carboxylate
This intermediate is synthesized by the reaction of this compound with chlorosulfonyl isocyanate followed by methylation. The reaction is typically performed in an inert solvent.
Step 2: Coupling Reaction
Materials and Reagents:
-
Methyl 3-(N-(methoxycarbonyl)sulfamoyl)thiophene-2-carboxylate
-
2-amino-4-methoxy-6-methyl-1,3,5-triazine
-
Anhydrous methylene chloride
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-methoxy-6-methyl-1,3,5-triazine (1 equivalent) in anhydrous methylene chloride.
-
Addition of Thiophene Intermediate: To the stirred solution, add Methyl 3-(N-(methoxycarbonyl)sulfamoyl)thiophene-2-carboxylate (1.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature. The crude thifensulfuron-methyl will precipitate out of the solution.
-
Filtration: Collect the solid product by filtration and wash with a small amount of cold methylene chloride.
Purification:
The crude thifensulfuron-methyl can be purified by recrystallization from a suitable solvent, such as ethanol or isopropanol, to obtain a product of high purity.
Expected Yield: 85-95%
Characterization: The final product should be characterized by melting point, 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.
PART 2: Fungicide Synthesis - The Thiophene Carboxamide Connection
While the direct use of this compound in commercial fungicide synthesis is not as prominently documented as its role in herbicides, its derivatives, particularly 2-aminothiophene-3-carboxylates and thiophene carboxamides, are key structural motifs in a number of potent fungicides.[3] The conversion of this compound to these valuable intermediates is a plausible and strategic synthetic transformation.
A key intermediate that can be derived from this compound is Methyl 2-aminothiophene-3-carboxylate. This can be achieved through a multi-step sequence likely involving conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution with an amine source, or through a more direct amination process. A widely used method for the synthesis of 2-aminothiophenes is the Gewald reaction.[4][5]
Protocol 3: Representative Synthesis of a Thiophene Carboxamide Fungicide
This protocol provides a general method for the synthesis of a thiophene carboxamide fungicide, starting from a 2-aminothiophene-3-carboxylate intermediate, which could be derived from this compound.
Step 1: Synthesis of Methyl 2-aminothiophene-3-carboxylate (via Gewald Reaction)
The Gewald reaction is a one-pot synthesis of 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur, in the presence of a base.[6][7]
Materials and Reagents:
-
A suitable ketone or aldehyde
-
Methyl cyanoacetate
-
Elemental sulfur
-
Morpholine or another suitable base
-
Methanol or ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the ketone/aldehyde (1 equivalent), methyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in methanol or ethanol.
-
Base Addition: To the stirred mixture, slowly add morpholine (0.5 equivalents) at room temperature.
-
Reaction: Heat the reaction mixture to 40-50°C and stir for several hours. Monitor the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate and can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Acylation to form the Thiophene Carboxamide
Materials and Reagents:
-
Methyl 2-aminothiophene-3-carboxylate
-
An appropriate acid chloride (e.g., a substituted pyrazole-4-carbonyl chloride for SDHI fungicides)
-
Pyridine or another suitable base
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: Dissolve Methyl 2-aminothiophene-3-carboxylate (1 equivalent) in the anhydrous solvent in a round-bottom flask.
-
Base Addition: Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0°C in an ice bath.
-
Acylation: Slowly add the acid chloride (1.1 equivalents) to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent.
-
Purification: The crude product is then purified by column chromatography or recrystallization to yield the final thiophene carboxamide fungicide.
PART 3: Insecticide Synthesis - Exploring Thiophene-Based Chemistries
The thiophene scaffold is also present in a number of insecticides.[8] Thiophenecarboxylic acid derivatives, which can be obtained from this compound through hydrolysis and other functional group interconversions, are valuable precursors for the synthesis of these insecticides.
Protocol 4: Representative Synthesis of a Thiophene-Based Insecticide
This protocol illustrates a general pathway for the synthesis of a thiophene-based insecticide from a thiophenecarboxylic acid derivative.
Step 1: Hydrolysis of this compound
The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid using standard procedures, such as treatment with aqueous sodium hydroxide followed by acidification.
Step 2: Conversion to Thiophene-2-carbonyl chloride
The resulting thiophenecarboxylic acid can be converted to the more reactive acid chloride by treatment with thionyl chloride or oxalyl chloride.
Step 3: Amide Coupling to form the Insecticide
Materials and Reagents:
-
Thiophene-2-carbonyl chloride derivative
-
An appropriate amine
-
A suitable base (e.g., triethylamine or pyridine)
-
Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: Dissolve the amine (1 equivalent) and the base (1.2 equivalents) in the anhydrous solvent in a round-bottom flask and cool to 0°C.
-
Acylation: Slowly add the thiophene-2-carbonyl chloride derivative (1.1 equivalents) to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours.
-
Work-up and Purification: Similar to the fungicide synthesis, the reaction is worked up by quenching with water, extracting the product, and purifying by chromatography or recrystallization.
Data Presentation
| Compound | Starting Material | Key Reaction | Typical Yield | Agrochemical Class |
| Thifensulfuron-methyl | Methyl 3-(N-(methoxycarbonyl)sulfamoyl)thiophene-2-carboxylate | Sulfonylurea formation | 85-95% | Herbicide |
| Thiophene Carboxamide | Methyl 2-aminothiophene-3-carboxylate | Amide coupling | 70-90% | Fungicide |
| Thiophene-based Insecticide | Thiophene-2-carbonyl chloride derivative | Amide coupling | 75-95% | Insecticide |
Visualizations
Diagram 1: Synthesis of Thifensulfuron-Methyl
Caption: Synthetic pathway to the herbicide Thifensulfuron-methyl.
Diagram 2: General Synthesis of Thiophene Agrochemicals
Caption: Derivatization of MHTC for fungicide and insecticide synthesis.
Conclusion
This compound is a cornerstone molecule in the synthesis of modern agrochemicals. Its well-established role in the production of the herbicide thifensulfuron-methyl highlights its industrial importance. Furthermore, its potential for conversion into other key thiophene-based intermediates, such as aminothiophenes and carboxylic acids, opens up a vast chemical space for the development of novel fungicides and insecticides. The protocols and synthetic strategies outlined in this guide are intended to empower researchers and developers to harness the full potential of this versatile building block in their pursuit of innovative crop protection solutions. As the demand for more effective and environmentally benign agrochemicals continues to grow, the importance of foundational molecules like this compound will undoubtedly increase.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. asianpubs.org [asianpubs.org]
- 7. d-nb.info [d-nb.info]
- 8. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]
derivatization of the hydroxyl group on Methyl 3-hydroxythiophene-2-carboxylate
An Application Guide to the Strategic Derivatization of the Hydroxyl Group on Methyl 3-hydroxythiophene-2-carboxylate
Introduction: Unlocking the Potential of a Versatile Heterocyclic Scaffold
This compound is a pivotal heterocyclic building block in the landscape of pharmaceutical and materials science research. Its structure, featuring a reactive hydroxyl group and a modifiable ester moiety on a thiophene core, presents a rich platform for synthetic diversification. The strategic derivatization of the 3-hydroxy group is a critical step in multi-step syntheses, enabling chemists to modulate the molecule's biological activity, fine-tune its physicochemical properties, or shield the hydroxyl group from unwanted reactions.
This comprehensive technical guide provides an in-depth exploration of the primary strategies for derivatizing this hydroxyl group. We move beyond simple procedural lists to explain the underlying chemical principles and rationale behind experimental choices. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols for O-alkylation, O-acylation, and silyl ether protection/deprotection.
Core Derivatization Strategies: A Chemist's Toolkit
The transformation of the hydroxyl group on this compound can be broadly categorized into three key operations:
-
O-Alkylation (Ether Formation): Converts the hydroxyl group into an ether linkage (R-O-R'). This is a permanent modification often used to introduce specific alkyl or aryl groups to probe structure-activity relationships (SAR).
-
O-Acylation (Ester Formation): Transforms the hydroxyl into an ester. Like ethers, this can be a permanent modification, but the resulting ester bond is often more susceptible to hydrolysis, making it a candidate for prodrug strategies.[1]
-
Silyl Ether Protection: A transient modification where the hydroxyl group is temporarily masked with a silyl group (e.g., TBS, TIPS). Silyl ethers are robust enough to withstand a wide range of reaction conditions but can be selectively removed later, making them indispensable tools in complex total synthesis.[2][3]
The logical flow for selecting and implementing these strategies is visualized below.
Caption: Workflow for selecting a derivatization strategy.
O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for forming ether linkages.[4] The reaction proceeds via an SN2 mechanism, where an alkoxide, generated by deprotonating the hydroxyl group, acts as a nucleophile to attack an alkyl halide or other electrophile with a suitable leaving group.[5][6]
Expertise & Causality:
-
Base Selection: The choice of base is critical for efficiently generating the thiophene alkoxide. Sodium hydride (NaH) is a strong, non-nucleophilic base that is highly effective, as the reaction byproduct is hydrogen gas, which does not interfere with the reaction.[6] For less sensitive substrates, weaker bases like potassium carbonate (K₂CO₃) can be used, particularly in polar aprotic solvents like DMF or acetone.
-
Alkylating Agent: The reactivity of the alkylating agent follows the order R-I > R-Br > R-Cl. Primary alkyl halides are ideal as they are most susceptible to SN2 attack.[5] Secondary halides may give a mixture of substitution and elimination products, while tertiary halides will almost exclusively yield the elimination product.[5]
-
Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are preferred. They effectively solvate the cation of the alkoxide salt, leaving the oxygen anion highly nucleophilic and ready to react.
Caption: Mechanism of the Williamson Ether Synthesis.
Protocol 1: General O-Alkylation using Sodium Hydride
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound.
-
Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add the sodium hydride portion-wise to the stirred solution. Caution: NaH reacts violently with water. Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes. The formation of the alkoxide is typically accompanied by gas evolution.
-
Slowly add the alkyl halide via syringe.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, typical eluents are mixtures of hexanes and ethyl acetate).
| Alkylating Agent | Base | Solvent | Typical Yield | Notes |
| Methyl Iodide | NaH | DMF | >90% | Highly efficient methylation. |
| Ethyl Bromide | K₂CO₃ | Acetone | 75-85% | Milder conditions, may require heating. |
| Benzyl Bromide | NaH | THF | >90% | Forms the stable benzyl ether. |
O-Acylation (Ester Formation)
O-acylation provides access to thiophene-3-yl esters. This is commonly achieved by reacting the hydroxyl group with an acyl chloride or acid anhydride in the presence of a non-nucleophilic base.[1]
Expertise & Causality:
-
Acylating Agent: Acyl chlorides are generally more reactive than their corresponding anhydrides.
-
Base: Pyridine or triethylamine (Et₃N) are commonly used as bases. They serve a dual purpose: to neutralize the HCl or carboxylic acid byproduct generated during the reaction and to act as a nucleophilic catalyst. For sterically hindered alcohols or less reactive acylating agents, 4-Dimethylaminopyridine (DMAP) can be added in catalytic amounts to significantly accelerate the reaction.[1]
-
Solvent: Aprotic solvents like Dichloromethane (DCM) or THF are standard choices as they are unreactive towards the reagents.
Protocol 2: Acylation using Acyl Chloride
Materials:
-
This compound (1.0 eq)
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.2 eq)
-
Triethylamine (Et₃N) or Pyridine (1.5 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq, optional)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous DCM.
-
Add triethylamine (or pyridine) and the optional DMAP catalyst.
-
Cool the solution to 0 °C.
-
Add the acyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with water, 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting ester by flash column chromatography.
| Acylating Agent | Base | Catalyst | Typical Yield | Notes |
| Acetyl Chloride | Et₃N | DMAP | >95% | Forms the acetate ester.[1] |
| Benzoyl Chloride | Pyridine | None | ~90% | Forms the benzoate ester.[1] |
| Pivaloyl Chloride | Et₃N | DMAP | >90% | Creates a sterically hindered pivaloate ester, which is more resistant to hydrolysis.[1] |
Silyl Ether Protection and Deprotection
Silyl ethers are the most widely used protecting groups for hydroxyl functions due to their ease of installation, stability across a wide range of conditions, and reliable methods for removal.[2][7]
Expertise & Causality:
-
Choice of Silyl Group: The stability of silyl ethers is largely dictated by the steric bulk of the substituents on the silicon atom. The general order of stability is: TMS < TES < TBS < TIPS < TBDPS.[8]
-
TBS (tert-Butyldimethylsilyl): Offers a good balance of stability and ease of removal, making it a popular choice for general use.
-
TIPS (Triisopropylsilyl): Its significant steric bulk provides high stability, useful when subsequent reactions involve harsh conditions.
-
-
Formation: The most reliable method for silylation is the Corey protocol, which uses a silyl chloride (e.g., TBSCl) with imidazole in DMF.[9] Imidazole acts as both a base and a nucleophilic catalyst.
-
Deprotection: The key to using protecting groups is their selective removal.
-
Fluoride Ions (TBAF): Tetrabutylammonium fluoride (TBAF) is the most common reagent for cleaving silyl ethers. The high strength of the silicon-fluorine bond (Si-F) is the driving force for this reaction.[8][9]
-
Acidic Conditions: Silyl ethers can be cleaved under acidic conditions (e.g., HCl in MeOH, p-TsOH, CSA). The rate of cleavage is inversely proportional to the steric bulk of the silyl group, allowing for selective deprotection. For example, a TES group can often be removed in the presence of a TBS group.[9]
-
Catalytic Methods: Mild, environmentally benign methods using catalytic amounts of reagents like FeCl₃ have also been developed.[10][11]
-
Caption: A typical protection/deprotection cycle using a TBS group.
Protocol 3A: Protection with tert-Butyldimethylsilyl (TBS) Group
Materials:
-
This compound (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBSCl) (1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or DMF
Procedure:
-
Dissolve this compound and imidazole in anhydrous DCM.
-
Add TBSCl in one portion at room temperature.
-
Stir the mixture for 2-12 hours, monitoring completion by TLC.
-
Quench the reaction with water.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to yield the TBS-protected thiophene.
Protocol 3B: Deprotection of a TBS Ether using TBAF
Materials:
-
TBS-protected this compound (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.5 eq)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the TBS-protected starting material in THF.
-
Add the TBAF solution at room temperature.[8]
-
Stir for 1-4 hours, monitoring the reaction by TLC.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Resuspend the residue in ethyl acetate and water.
-
Separate the layers, extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to recover the deprotected alcohol.
| Silyl Group | Stability | Common Deprotection Reagents |
| TES (Triethylsilyl) | Low | Mild acid (p-TsOH, MeOH), TBAF, FeCl₃[10] |
| TBS (t-Butyldimethylsilyl) | Medium | TBAF, CSA, HF-Pyridine[9] |
| TIPS (Triisopropylsilyl) | High | TBAF (may require heat), HF-Pyridine[12] |
| TBDPS (t-Butyldiphenylsilyl) | Very High | TBAF (prolonged time/heat), HF[9] |
Conclusion
The derivatization of the hydroxyl group of this compound is a fundamental operation for harnessing its full synthetic potential. By understanding the principles behind O-alkylation, O-acylation, and silyl ether protection, researchers can strategically plan and execute complex synthetic routes. The protocols and insights provided herein offer a robust foundation for professionals in drug discovery and materials science to confidently manipulate this versatile scaffold, paving the way for the creation of novel and valuable molecules.
References
- 1. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 2. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 3. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 8. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 9. Silyl ether - Wikipedia [en.wikipedia.org]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 11. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 12. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to Electrophilic Substitution on the Thiophene Ring
For Researchers, Scientists, and Drug Development Professionals
The Thiophene Ring: A Primer on Reactivity and Regioselectivity
The thiophene ring is a five-membered aromatic heterocycle that is a cornerstone in medicinal chemistry and materials science.[1][2][3] Its unique electronic structure, which imparts a high degree of aromaticity, also makes it susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for its functionalization. Thiophene's reactivity in EAS is significantly greater than that of benzene but generally lower than that of its heterocyclic cousins, furan and pyrrole.[4][5][6] This reactivity hierarchy is a direct consequence of the heteroatom's electronegativity and its ability to donate its lone pair of electrons into the π-system to stabilize the cationic intermediate (the sigma complex or arenium ion) formed during the reaction.[6]
The sulfur atom in thiophene is less electronegative than the nitrogen in pyrrole or the oxygen in furan, making it less effective at donating electron density and stabilizing the positive charge of the intermediate.[6] Consequently, thiophene is the least reactive of the three but is also more stable towards acidic conditions that can lead to polymerization in furan and pyrrole.[5][6]
The Causality of Regioselectivity: The C2 vs. C3 Position
A critical aspect of thiophene chemistry is the pronounced regioselectivity observed during electrophilic substitution. Attack by an electrophile occurs preferentially at the C2 (or α) position over the C3 (or β) position.[5][7] This preference is not arbitrary; it is rooted in the relative stability of the cationic intermediate formed upon attack at each position.
-
Attack at C2: When the electrophile adds to the C2 position, the resulting positive charge can be delocalized over three resonance structures, including a crucial structure where the charge is accommodated by the sulfur atom. This extensive delocalization leads to a more stable intermediate.[7][8]
-
Attack at C3: In contrast, attack at the C3 position yields an intermediate where the positive charge is delocalized over only two resonance structures.[7][9] The sulfur atom cannot directly stabilize the adjacent positive charge without disrupting the aromatic sextet in a less favorable manner.
This difference in stability of the intermediates means the activation energy for C2 substitution is significantly lower, making it the dominant kinetic and thermodynamic pathway.
Caption: General mechanism illustrating the superior stability of the C2-attack intermediate.
Key Electrophilic Substitution Reactions: Protocols and Mechanistic Insights
Given thiophene's heightened reactivity compared to benzene, reaction conditions must be carefully controlled to prevent polysubstitution and degradation.[10] The following sections provide field-proven protocols and the scientific rationale for common EAS reactions.
Nitration
Direct nitration of thiophene with strong acid mixtures like nitric acid/sulfuric acid is often too aggressive, leading to oxidation and decomposition.[11] Milder, more controlled conditions are imperative. The most reliable method involves using nitric acid in acetic anhydride, which generates the less reactive electrophile, acetyl nitrate.[11]
Field Insight: The use of acetic anhydride not only moderates the reactivity of the nitrating agent but also scavenges any nitrous acid that might be present, which can cause violent side reactions.[11] Careful temperature control is critical to prevent runaway reactions.
| Reagent System | Temperature | Typical Yield (2-nitrothiophene) | Reference |
| HNO₃ / Acetic Anhydride | < 10 °C | ~85% (mixture with 3-isomer) | [12] |
| HNO₃ / Trifluoroacetic Anhydride | - | 78% | [11] |
| Copper (II) Nitrate | - | - | [11] |
Protocol: Synthesis of 2-Nitrothiophene (Adapted from Organic Syntheses[13])
-
Reagent Preparation: Prepare two separate solutions.
-
Solution A: Dissolve 84 g (1.0 mole) of thiophene in 340 mL of acetic anhydride.
-
Solution B: Dissolve 80 g (1.2 moles) of fuming nitric acid (sp. gr. 1.51) in 600 mL of glacial acetic acid.
-
-
Initial Reaction: In a 2-L three-necked flask equipped with a stirrer, thermometer, and dropping funnel, add half of Solution B. Cool the flask to 10°C using an ice bath.
-
Thiophene Addition: While stirring moderately, add half of Solution A dropwise, ensuring the temperature does not rise above room temperature. A cooling bath may be necessary to control the initial exotherm.
-
Completion of Addition: Once the initial addition is complete and the temperature is stable, cool the reaction mixture back down to 10°C. Rapidly add the remaining portion of Solution B.
-
Final Thiophene Addition: Gradually add the rest of Solution A. Maintain a light brown color in the solution; a pink or red color indicates undesirable oxidation.
-
Quenching and Isolation: After the addition is complete, allow the mixture to stand at room temperature for 2 hours. Pour the mixture onto an equal weight of crushed ice with vigorous shaking. The product, 2-nitrothiophene, will precipitate as pale yellow crystals.
-
Purification: Collect the crystals by filtration, wash with cold water, and recrystallize from a suitable solvent like hexane-isopropyl ether to separate the major 2-nitro isomer from the minor 3-nitro isomer.[12]
Caption: Experimental workflow for the nitration of thiophene.
Halogenation
Halogenation of thiophene is extremely rapid, even at low temperatures, and can easily lead to polysubstituted products.[10] Achieving monosubstitution requires careful control of stoichiometry and conditions. Bromination and chlorination are common, while iodination often requires an oxidizing agent to generate the electrophilic iodine species.
Field Insight: To achieve mono-bromination, N-bromosuccinimide (NBS) in a solvent like THF or acetic acid is a highly effective and selective reagent. For chlorination, sulfuryl chloride (SO₂Cl₂) can provide 2-chlorothiophene in good yields.[14] Direct use of Br₂ or Cl₂ often leads to a mixture of 2-halo- and 2,5-dihalothiophenes.[10]
| Halogen | Reagent System | Product(s) | Reference |
| Cl | SO₂Cl₂ in polar solvent | 2-Chlorothiophene | [14] |
| Br | NBS in THF/AcOH | 2-Bromothiophene | [10] |
| Br | Br₂ in 48% HBr | 2-Bromo or 2,5-Dibromothiophene | [10] |
| I | I₂ / HNO₃ (aq) | 2-Iodothiophene | [10] |
Protocol: Synthesis of 2-Bromothiophene
-
Setup: In a flask protected from light, dissolve thiophene (1 equivalent) in a 1:1 mixture of tetrahydrofuran (THF) and acetic acid.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1 equivalent) portion-wise over 30 minutes, maintaining the temperature below 5°C.
-
Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Work-up: Pour the reaction mixture into water and extract with diethyl ether.
-
Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to remove any residual bromine), and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation.
Sulfonation
Thiophene reacts readily with concentrated sulfuric acid to yield thiophene-2-sulfonic acid.[15] However, a milder and more convenient method employs a complex of sulfur trioxide and pyridine (SO₃·Py) in a solvent like dichloroethane, which minimizes charring and side reactions. For chlorosulfonation, chlorosulfonic acid is a powerful reagent.[16]
Field Insight: The use of SO₃·Py is advantageous as it is a stable solid that is easy to handle and delivers the electrophile (SO₃) in a controlled manner, preventing the harsh, uncontrolled reactions often seen with fuming sulfuric acid.
Protocol: Synthesis of Thiophene-2-sulfonic acid
-
Setup: In a flask, suspend the pyridine-sulfur trioxide complex (1.1 equivalents) in 1,2-dichloroethane.
-
Thiophene Addition: Add thiophene (1 equivalent) to the suspension and stir the mixture at room temperature.
-
Reaction: Heat the mixture to a gentle reflux (around 60-70°C) for 2-4 hours, monitoring the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature. The product often precipitates. If not, the solvent can be partially removed under vacuum.
-
Isolation: The resulting sulfonic acid can be isolated by filtration or converted directly to a salt (e.g., sodium salt) by neutralization with a base like sodium hydroxide for easier handling and purification.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a highly effective method for introducing acyl groups onto the thiophene ring, primarily at the C2 position.[15] While strong Lewis acids like AlCl₃ can be used, they often need to be employed in stoichiometric amounts and can sometimes cause polymerization.[10][17] Milder Lewis acids like tin tetrachloride (SnCl₄) or the use of phosphoric acid with an acid anhydride are often preferred to give cleaner reactions and high yields.[10][15][18]
Field Insight: The choice of catalyst is key. SnCl₄ is often the catalyst of choice as it is strong enough to promote the reaction but less prone to causing tar formation compared to AlCl₃.[10] For acylations with acetic anhydride, solid acid catalysts like Hβ zeolite have been shown to be highly effective, reusable alternatives.[19]
| Acylating Agent | Catalyst | Typical Yield (2-Acylthiophene) | Reference |
| Acetyl Chloride | SnCl₄ | >80% | [10] |
| Acetic Anhydride | H₃PO₄ | 80% | [15] |
| Acetic Anhydride | Hβ zeolite | ~99% | [19] |
| Succinyl Chloride | EtAlCl₂ | 99% | [20] |
Protocol: Synthesis of 2-Acetylthiophene (Adapted from[19])
-
Setup: In a round-bottomed flask equipped with a condenser and magnetic stirrer, add thiophene (1.0 mol) and acetic anhydride (3.0 mol).
-
Catalyst Addition: Add the Hβ zeolite catalyst (e.g., 1.17 g for an 8.4 g scale of thiophene).
-
Reaction: Heat the mixture to 60°C in a water bath with vigorous stirring for the required reaction time (typically a few hours, monitor by GC or TLC).
-
Work-up: After the reaction is complete, cool the mixture and filter to recover the solid catalyst. The catalyst can be washed, dried, and regenerated for future use.
-
Purification: The filtrate contains the product. It can be purified by fractional distillation under reduced pressure.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is the premier method for introducing a formyl (-CHO) group onto the thiophene ring. The reaction uses a Vilsmeier reagent, which is an electrophilic iminium salt formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphoryl chloride (POCl₃).[21][22][23]
Field Insight: The Vilsmeier reagent is a relatively mild electrophile, making this reaction highly selective for electron-rich aromatics like thiophene and avoiding the harsh conditions of other formylation methods.[22] The reaction proceeds via an iminium ion intermediate which is subsequently hydrolyzed during aqueous work-up to yield the final aldehyde.
Caption: Formation of the electrophilic Vilsmeier reagent from DMF and POCl₃.
Protocol: Synthesis of Thiophene-2-carboxaldehyde
-
Reagent Formation: In a flask cooled in an ice bath, place N,N-dimethylformamide (DMF) (1.2 equivalents). Slowly add phosphoryl chloride (POCl₃) (1.2 equivalents) dropwise with stirring, keeping the temperature below 10°C. Stir for 30 minutes at this temperature to allow for the formation of the Vilsmeier reagent.
-
Thiophene Addition: Add thiophene (1 equivalent) dropwise to the cold Vilsmeier reagent.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 80-90°C for 1-2 hours.
-
Hydrolysis (Work-up): Cool the reaction mixture back to room temperature and pour it carefully onto a large amount of crushed ice.
-
Neutralization: Slowly neutralize the acidic solution with a base, such as 30% sodium hydroxide solution, keeping the mixture cool in an ice bath until it is alkaline (pH > 8).
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting aldehyde by vacuum distillation.
The Role of Substituted Thiophenes in Modern Chemistry
The functionalized thiophenes produced via these electrophilic substitution reactions are not merely academic curiosities. They are vital building blocks in numerous fields.[24] In drug development, the thiophene nucleus is considered a "privileged scaffold," appearing in a wide range of FDA-approved drugs with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][25] Its ability to act as a bioisostere for a benzene ring, while offering different electronic and metabolic properties, makes it an invaluable tool for medicinal chemists.[1] In materials science, polythiophenes and oligothiophenes are key components in organic electronics, finding use in transistors, solar cells, and light-emitting diodes due to their unique conductive and optical properties.[14] The synthetic accessibility provided by the reactions detailed herein is fundamental to advancing these technologies.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. journalwjarr.com [journalwjarr.com]
- 4. Reactions of Pyrrole, Furan, and Thiophene Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. uop.edu.pk [uop.edu.pk]
- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 7. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. m.youtube.com [m.youtube.com]
- 10. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. EP1346991A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. researchgate.net [researchgate.net]
- 17. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 18. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 19. tsijournals.com [tsijournals.com]
- 20. asianpubs.org [asianpubs.org]
- 21. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 22. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 23. jk-sci.com [jk-sci.com]
- 24. Thiophene synthesis [organic-chemistry.org]
- 25. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from Methyl 3-hydroxythiophene-2-carboxylate
Introduction
Thiophene and its fused derivatives are cornerstone scaffolds in medicinal chemistry and materials science, renowned for their diverse biological activities and unique electronic properties. Methyl 3-hydroxythiophene-2-carboxylate is a versatile and readily accessible starting material, offering a unique substitution pattern that allows for the strategic construction of a variety of novel, fused heterocyclic systems. The inherent reactivity of the hydroxyl group and the adjacent ester functionality provides a gateway to a multitude of chemical transformations, enabling the synthesis of complex molecular architectures with significant potential for drug discovery and development.
This comprehensive guide provides detailed protocols and expert insights for the synthesis of several classes of novel heterocyclic compounds derived from this compound. We will explore the strategic functionalization of the thiophene core and subsequent cyclization reactions to construct thieno[3,2-b]thiophenes, thieno[3,2-d]pyrimidines, and thieno[3,2-b]pyridines. Each protocol is designed to be self-validating, with explanations for key experimental choices and references to authoritative literature.
Core Synthetic Strategy: Functionalization of the Thiophene Scaffold
The key to unlocking the synthetic potential of this compound lies in the selective functionalization of the C3 position. The hydroxyl group can be readily converted into other functional groups, such as a chloro or amino moiety, which then serve as handles for subsequent cyclization reactions. This initial functionalization is a critical step that dictates the type of heterocyclic system that can be constructed.
Caption: Core synthetic pathways from this compound.
Protocol 1: Synthesis of Methyl 3-chlorothiophene-2-carboxylate
The conversion of the 3-hydroxy group to a chloro group is a crucial first step for accessing a variety of downstream products. Phosphorus pentachloride is an effective reagent for this transformation.
Experimental Protocol
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve phosphorus pentachloride (1.2 eq.) in anhydrous carbon tetrachloride.
-
Addition of Starting Material: Heat the solution to reflux. Slowly add a solution of this compound (1.0 eq.) in anhydrous carbon tetrachloride dropwise over 3 hours.
-
Reaction Monitoring: Continue to reflux the reaction mixture for an additional 13 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and carefully distill off the carbon tetrachloride under reduced pressure.
-
Quenching: Cool the residue in an ice bath and slowly add water dropwise to quench the excess phosphorus pentachloride.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford Methyl 3-chlorothiophene-2-carboxylate.
| Parameter | Value | Reference |
| Reagents | This compound, Phosphorus pentachloride, Carbon tetrachloride | [1] |
| Stoichiometry | 1.0 eq. starting material, 1.2 eq. PCl₅ | |
| Solvent | Anhydrous Carbon Tetrachloride | |
| Temperature | Reflux | |
| Reaction Time | ~16 hours | |
| Purification | Column Chromatography |
Protocol 2: Synthesis of Substituted Thieno[3,2-b]thiophenes
This protocol describes the direct synthesis of a fused thieno[3,2-b]thiophene system from the intermediate Methyl 3-chlorothiophene-2-carboxylate. The reaction proceeds via a nucleophilic substitution followed by an intramolecular cyclization.
Experimental Protocol
-
Reaction Setup: To a solution of Methyl 3-chlorothiophene-2-carboxylate (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF), add potassium tert-butoxide (2.2 eq.).
-
Addition of Reagent: Add methyl thioglycolate (1.1 eq.) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.
-
Work-up: Upon completion, pour the reaction mixture into ice-water and acidify with a dilute acid (e.g., 1M HCl).
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the desired 3-hydroxythieno[3,2-b]thiophene-2-carboxylate derivative.
| Parameter | Value | Reference |
| Reagents | Methyl 3-chlorothiophene-2-carboxylate, Methyl thioglycolate, Potassium tert-butoxide | |
| Stoichiometry | 1.0 eq. chloro-thiophene, 1.1 eq. methyl thioglycolate, 2.2 eq. KOtBu | |
| Solvent | DMF | |
| Temperature | Room Temperature | |
| Reaction Time | Varies, monitor by TLC | |
| Purification | Column Chromatography |
Protocol 3: Synthesis of Methyl 3-aminothiophene-2-carboxylate
The 3-aminothiophene derivative is a versatile intermediate for the synthesis of nitrogen-containing heterocycles. This protocol outlines a method for its preparation from Methyl 3-chlorothiophene-2-carboxylate.
Experimental Protocol
-
Reaction Setup: In a sealed tube, dissolve Methyl 3-chlorothiophene-2-carboxylate (1.0 eq.) in a solution of ammonia in methanol (e.g., 7N).
-
Reaction Conditions: Heat the sealed tube to a temperature of 80-100 °C for 12-24 hours.
-
Work-up: After cooling to room temperature, carefully vent the sealed tube. Concentrate the reaction mixture under reduced pressure.
-
Purification: The residue can be purified by column chromatography on silica gel to afford Methyl 3-aminothiophene-2-carboxylate.
| Parameter | Value | Reference |
| Reagents | Methyl 3-chlorothiophene-2-carboxylate, Ammonia in Methanol | [2] |
| Stoichiometry | 1.0 eq. starting material, excess ammonia | |
| Solvent | Methanol | |
| Temperature | 80-100 °C | |
| Reaction Time | 12-24 hours | |
| Purification | Column Chromatography |
Protocol 4: Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-ones
This protocol describes the construction of the thieno[3,2-d]pyrimidine ring system from Methyl 3-aminothiophene-2-carboxylate through a cyclocondensation reaction.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask, heat a mixture of Methyl 3-aminothiophene-2-carboxylate (1.0 eq.) and formamide (excess) at 150-160 °C.
-
Reaction Monitoring: The reaction can be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product often precipitates from the reaction mixture.
-
Purification: The solid product can be collected by filtration, washed with a cold solvent like ethanol, and dried to yield the thieno[3,2-d]pyrimidin-4(3H)-one.
Caption: Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-ones.
Protocol 5: Synthesis of Thieno[3,2-b]pyridines via Friedländer Annulation
The Friedländer synthesis is a powerful method for constructing quinoline and related fused pyridine systems.[3][4] This protocol adapts the Friedländer annulation for the synthesis of thieno[3,2-b]pyridines, which first requires the conversion of the ester group of Methyl 3-aminothiophene-2-carboxylate to an aldehyde.
Step 5a: Reduction and Oxidation to 3-Amino-2-formylthiophene
-
Reduction: Reduce the ester group of Methyl 3-aminothiophene-2-carboxylate to the corresponding alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as THF.
-
Oxidation: Oxidize the resulting alcohol to the aldehyde using a mild oxidizing agent like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC).
Step 5b: Friedländer Annulation
-
Reaction Setup: In a round-bottom flask, dissolve the 3-amino-2-formylthiophene (1.0 eq.) and a ketone or other active methylene compound (1.1 eq.) in a solvent such as ethanol.
-
Catalyst: Add a catalytic amount of a base (e.g., potassium hydroxide) or an acid (e.g., p-toluenesulfonic acid).
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture and remove the solvent. The residue can be purified by column chromatography to yield the desired substituted thieno[3,2-b]pyridine.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide array of novel heterocyclic compounds. The protocols outlined in this guide provide a strategic and experimentally validated framework for researchers in drug discovery and materials science to access unique molecular architectures. The ability to selectively functionalize the thiophene core and subsequently perform cyclization reactions opens up a vast chemical space for the development of new therapeutic agents and functional materials.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Methyl 3-hydroxythiophene-2-carboxylate by Column Chromatography
Welcome to the technical support center for the chromatographic purification of Methyl 3-hydroxythiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this and structurally similar compounds. Our focus is on providing not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your laboratory work.
Introduction to the Purification Challenge
This compound is a polar heterocyclic compound. Its purification via normal-phase column chromatography using silica gel presents a distinct set of challenges. The acidic nature of silica gel can potentially lead to compound degradation, while the polarity of the molecule requires careful optimization of the mobile phase to achieve effective separation from impurities.[1] This guide will address these issues head-on, providing a framework for successful purification.
Part 1: Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Issue 1: Poor or No Separation of the Product from Impurities
Question: I'm running a column, but my fractions are all showing a mixture of my desired product and a closely-running impurity. My TLC showed separation, so what's going wrong?
Answer: This is a common and frustrating issue that can arise from several factors, even with a promising TLC result. Let's break down the potential causes and solutions.
-
Sub-optimal Mobile Phase on a Larger Scale: A solvent system that provides good separation on a TLC plate might not translate perfectly to a column.[2] The larger volume of silica and the dynamics of flow in a column can alter the separation.
-
Solution: Before committing to a large-scale column, perform a more thorough TLC analysis. Run multiple TLCs with slight variations in your solvent system. Aim for a mobile phase that gives your product an Rf value between 0.25 and 0.35, as this range often provides the best separation in column chromatography.[3] A larger difference in Rf values (ΔRf) between your product and the impurity on the TLC plate will lead to better separation on the column.[2]
-
-
Improper Column Packing: An unevenly packed column with air bubbles or cracks will lead to channeling, where the solvent and your sample take preferential paths through the silica, resulting in poor separation.[4]
-
Solution: Ensure your silica gel is properly slurried in the initial, least polar mobile phase before packing.[5] Pack the column by pouring the slurry in portions and gently tapping the column to settle the silica into a uniform bed.[1] A layer of sand at the top and bottom of the silica gel can help maintain the integrity of the packed bed.[5]
-
-
Column Overloading: Loading too much crude product onto the column is a frequent cause of poor separation.[2]
-
Co-elution with an Unforeseen Impurity: Your crude mixture may contain an impurity with very similar polarity to your product that was not visible on the initial TLC.
-
Solution: Try a different solvent system. For instance, if you are using a hexane/ethyl acetate system, consider switching to a dichloromethane/methanol system to alter the selectivity of the separation.[6]
-
Issue 2: Low or No Recovery of the Product from the Column
Question: I've run my column and collected all the fractions, but I have a very low yield of my product. Where could it have gone?
Answer: Low recovery is often indicative of the product either irreversibly binding to the silica gel or degrading during the purification process.
-
Compound Instability on Acidic Silica Gel: Thiophene derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation.[7] The hydroxyl and carboxylate groups on your molecule can also chelate with the silanol groups of the stationary phase, causing it to remain on the column.[8]
-
Solution 1: Deactivating the Silica Gel: You can neutralize the acidic sites on the silica gel by preparing your mobile phase with a small amount (0.5-1%) of triethylamine.[7] It is crucial to first test your compound's stability on a TLC plate spotted with a solution of your compound and a trace of triethylamine.
-
Solution 2: Using an Alternative Stationary Phase: If your compound is highly sensitive to silica, consider using a different stationary phase like alumina (basic or neutral) or a reversed-phase silica gel.[1]
-
-
Product is Highly Polar and Not Eluting: Your chosen mobile phase may not be polar enough to elute your product from the column.
-
Solution: If you suspect your product is still on the column, you can try flushing the column with a much more polar solvent, such as 100% ethyl acetate or even a mixture containing methanol.[8] Monitor the eluent by TLC to see if your product comes off. For future purifications, a gradient elution, where you gradually increase the polarity of the mobile phase during the run, is highly recommended.[7]
-
-
Improper Sample Loading: Loading the sample in a large volume of a highly polar solvent can cause the initial band of your compound to be too diffuse, leading to poor separation and apparent low yield in individual fractions.[8]
-
Solution: Dry Loading: If your crude product is not readily soluble in a non-polar solvent, consider a dry loading technique.[9] Dissolve your crude material in a suitable solvent, add a small amount of silica gel (3-5 times the weight of your crude product), and evaporate the solvent to obtain a free-flowing powder.[5] This powder can then be carefully added to the top of your packed column.[9]
-
Issue 3: The Product Elutes Too Quickly (High Rf) or Not at All (Rf = 0)
Question: My product is either coming out with the solvent front or is stuck at the baseline on my TLC plates, making it impossible to choose a good solvent system for the column.
Answer: This indicates a significant mismatch between the polarity of your compound and the mobile phase.
-
Product is Too Non-Polar for the System (High Rf):
-
Solution: You need to decrease the polarity of your mobile phase. If you are using a mixture of hexane and ethyl acetate, increase the proportion of hexane. Start with a very non-polar system, such as 95:5 hexane:ethyl acetate, and gradually increase the ethyl acetate concentration until you achieve the desired Rf value.
-
-
Product is Too Polar for the System (Rf = 0):
-
Solution: You need to increase the polarity of your mobile phase.[10] If you are already at 100% ethyl acetate and your product is still not moving, you will need to introduce a more polar solvent, such as methanol. Start with a small percentage of methanol (e.g., 99:1 ethyl acetate:methanol) and gradually increase it. Be aware that using high concentrations of methanol can sometimes cause the silica to dissolve, so use it judiciously. Alternatively, consider switching to a reversed-phase chromatography setup.[10]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
A1: For most applications, standard silica gel (70-230 mesh for gravity columns or 230-400 mesh for flash chromatography) is a good starting point due to its versatility and cost-effectiveness.[1] However, given that this compound is acidic and has polar functional groups, you should be mindful of potential interactions with the acidic silica surface.[1] If you observe degradation or poor recovery, consider using deactivated silica gel or an alternative stationary phase like neutral alumina.[1][7]
Q2: How do I select the ideal mobile phase?
A2: The selection of the mobile phase is critical and should always be guided by preliminary TLC experiments.[6]
-
Start with a two-component system: A common and effective starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.
-
Aim for an Rf of 0.25-0.35: This will typically provide the best separation on a column.[3]
-
Use a gradient elution: For complex mixtures or when impurities are close to your product's polarity, a gradient elution is highly recommended.[7] Start with a less polar solvent mixture and gradually increase the proportion of the more polar solvent throughout the purification.
Q3: What are some common impurities I might encounter?
A3: Common impurities can include unreacted starting materials such as methyl mercaptoacetate and methyl 2-chloroacrylate, as well as byproducts from side reactions.[2][11] A thorough aqueous work-up before chromatography can help remove some of these impurities. For instance, a wash with a dilute base can help remove unreacted acidic starting materials.[2]
Q4: Should I use wet or dry loading?
A4: The choice between wet and dry loading depends on the solubility of your crude product.
-
Wet Loading: This is suitable if your crude product dissolves in a small amount of the initial, non-polar mobile phase.[5]
-
Dry Loading: This is the preferred method if your product has poor solubility in the mobile phase or if you need to load a larger quantity of material.[9] It prevents the sample from precipitating at the top of the column and ensures a more uniform starting band.[5]
Part 3: Data Presentation and Experimental Protocols
Table 1: Recommended Solvent Systems for TLC Analysis
| Solvent System (v/v) | Polarity | Typical Application |
| 9:1 Hexane:Ethyl Acetate | Low | To elute non-polar impurities. |
| 4:1 Hexane:Ethyl Acetate | Medium-Low | A good starting point for achieving an Rf of ~0.3 for moderately polar compounds. |
| 1:1 Hexane:Ethyl Acetate | Medium | For more polar compounds or to move compounds with low Rf values. |
| 95:5 Dichloromethane:Methanol | Medium-High | An alternative system for compounds that are difficult to separate in hexane/ethyl acetate. |
Protocol 1: Step-by-Step Guide for Column Packing (Slurry Method)
-
Prepare the Column: Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand (approximately 1 cm).[3]
-
Prepare the Slurry: In a beaker, mix the required amount of silica gel with your initial, least polar mobile phase to form a consistent slurry.[5]
-
Pack the Column: Pour the slurry into the column. Open the stopcock to allow the solvent to drain, and continuously tap the column gently to ensure the silica packs into a uniform bed without air bubbles.[1]
-
Add Sand: Once the silica has settled, add a thin layer of sand on top to protect the silica bed.[5]
-
Equilibrate the Column: Run the initial mobile phase through the column until the packed bed is stable and the solvent level is just above the top layer of sand. Do not let the column run dry.[3]
Visualization of the Troubleshooting Workflow
Below is a diagram illustrating the decision-making process when troubleshooting poor separation in column chromatography.
Caption: Troubleshooting workflow for poor column chromatography separation.
References
- 1. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Chromatography [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. Chromatography [chem.rochester.edu]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
common side products in the synthesis of substituted thiophenes
Technical Support Center: Synthesis of Substituted Thiophenes
Welcome to the Technical Support Center for the synthesis of substituted thiophenes. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges during the synthesis of these crucial heterocyclic compounds. Here, we move beyond simple procedural lists to provide in-depth, field-tested insights into the causality behind common synthetic issues, focusing on the identification and mitigation of side products.
Our troubleshooting guides and FAQs are structured in a question-and-answer format to directly address specific problems you may face in your laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is divided by common synthetic methodologies used to prepare substituted thiophenes.
Gewald Aminothiophene Synthesis
The Gewald reaction is a powerful multicomponent method for synthesizing 2-aminothiophenes.[1][2][3] However, its one-pot nature can sometimes lead to a complex mixture of products.
Q1: My Gewald reaction is giving a low yield, and I'm isolating a significant amount of an intermediate. What is it and how can I fix this?
A1: A common side product is the Knoevenagel-Cope condensation intermediate, an α,β-unsaturated nitrile.[4] This occurs when the initial condensation of the ketone/aldehyde and the active methylene nitrile proceeds efficiently, but the subsequent sulfur addition and cyclization are sluggish.[4]
Causality & Troubleshooting:
-
Inefficient Thiolation: The formation of the thiophene ring requires the nucleophilic attack of the sulfur species onto the β-carbon of the unsaturated nitrile. If this step is slow, the intermediate will accumulate.
-
Base Selection: The choice of base is critical. While morpholine or piperidine are common, a stronger base might be needed for less reactive ketones to facilitate both the initial condensation and the subsequent cyclization.[4][5]
-
Sulfur Solubility & Reactivity: Elemental sulfur's reactivity can be a limiting factor.
-
Water Removal: The Knoevenagel-Cope condensation produces water, which can inhibit the reaction.[4] For stubborn cases, consider using a Dean-Stark apparatus.[4]
Q2: I'm observing a complex mixture of oligomeric or polymeric side products in my Gewald synthesis. What's happening?
A2: Dimerization or polymerization can occur, especially with highly reactive starting materials or under forcing conditions.[4]
Causality & Troubleshooting:
-
Self-Condensation: The starting materials or the Knoevenagel-Cope intermediate can undergo self-condensation reactions.
-
Reaction Concentration: High concentrations of reactants can favor intermolecular side reactions. Try running the reaction at a lower concentration.
-
Rate of Addition: Adding one of the reagents slowly over time can help to control the reaction and minimize the formation of oligomers.
Workflow: Mitigating Side Products in Gewald Synthesis
Caption: Troubleshooting workflow for Gewald synthesis side products.
Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis is a classic method for preparing thiophenes from 1,4-dicarbonyl compounds.[6][7] A key challenge is the competition with furan formation.
Q3: My Paal-Knorr reaction is producing a significant amount of the corresponding furan. How can I favor thiophene formation?
A3: Furan formation is a common side reaction in the Paal-Knorr thiophene synthesis, as the sulfurizing agents used (e.g., phosphorus pentasulfide, Lawesson's reagent) also act as dehydrating agents.[7][8]
Causality & Troubleshooting:
-
Reaction Pathway Competition: The 1,4-dicarbonyl can undergo either dehydration to form a furan or thionation followed by cyclization to yield a thiophene.
-
Temperature Control: Higher temperatures tend to favor the dehydration pathway leading to furan formation.[9] It's crucial to maintain the lowest effective temperature for the reaction.[9]
-
Sulfurizing Agent Stoichiometry: Using a sufficient excess of the sulfurizing agent can help to push the equilibrium towards the thionation pathway.[9]
-
Reagent Activity: Ensure your phosphorus pentasulfide or Lawesson's reagent is fresh and has been stored under anhydrous conditions. These reagents can degrade with moisture, leading to reduced reactivity and potentially more furan byproduct.[9]
| Parameter | Recommendation for Thiophene | Rationale |
| Temperature | Lowest effective temperature | Higher temperatures favor dehydration to furan.[9] |
| Sulfurizing Agent | Use sufficient excess | Favors the thionation pathway over dehydration.[9] |
| Reaction Time | Monitor by TLC/GC-MS and stop when starting material is consumed | Prolonged times can increase furan formation.[9] |
Metal-Catalyzed Cross-Coupling Reactions (Suzuki & Stille)
Cross-coupling reactions are indispensable for the functionalization of pre-formed thiophene rings. However, they are not without their own set of common side products.
Q4: In my Suzuki-Miyaura coupling to make a substituted thiophene, I'm getting significant amounts of homocoupled products. What causes this and how can I minimize it?
A4: Homocoupling of the boronic acid or ester is a frequent side reaction. Additionally, if using a phosphine-ligated palladium catalyst, you can sometimes observe byproducts from the coupling of the phosphine's aryl groups.[10]
Causality & Troubleshooting:
-
Oxygen Contamination: The presence of oxygen can promote the oxidative homocoupling of the boronic acid. It is imperative to thoroughly degas your reaction mixture and maintain an inert atmosphere.
-
Base and Solvent Choice: The choice of base and solvent can influence the rate of the desired cross-coupling versus the side reactions.
-
Catalyst and Ligand Selection: Using bulky phosphine ligands can sometimes retard the formation of scrambled products where parts of the ligand are incorporated into the product.[10]
Q5: My Stille coupling reaction is producing homocoupled stannane dimers. How can I avoid this?
A5: Homocoupling of the organostannane reagent is the most common side reaction in Stille couplings.[11] This can occur through the reaction of two equivalents of the organostannane with the palladium(II) precatalyst or via a radical process with the palladium(0) catalyst.[11]
Causality & Troubleshooting:
-
Reaction Stoichiometry: Precise control of the stoichiometry is crucial.
-
Additives: The addition of certain radical scavengers can sometimes suppress homocoupling.
-
Catalyst Choice: The choice of palladium source and ligands can influence the relative rates of the desired cross-coupling and the undesired homocoupling.
Logical Flow: Minimizing Homocoupling in Cross-Coupling Reactions
Caption: Decision tree for mitigating homocoupling in cross-coupling reactions.
Experimental Protocols
Protocol 1: Purification of a Substituted Thiophene from a Furan Byproduct
This protocol outlines a general procedure for separating a substituted thiophene from its furan analog using column chromatography.
-
Reaction Work-up: After the reaction is complete, quench the reaction mixture appropriately (e.g., with a saturated aqueous solution of NaHCO₃). Extract the crude product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Column Preparation: Prepare a silica gel column using a non-polar eluent system, such as hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like ethyl acetate or dichloromethane. The polarity difference between thiophenes and furans is often small, so a shallow gradient may be necessary.
-
Chromatography:
-
Load the crude product onto the column.
-
Elute the column with the chosen solvent system. The less polar compound will typically elute first. In many cases, the furan byproduct is slightly less polar than the corresponding thiophene.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure thiophene product and concentrate under reduced pressure.
-
References
- 1. Gewald Reaction [organic-chemistry.org]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. uwindsor.ca [uwindsor.ca]
- 11. Stille reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Reaction Conditions for Thiophene Ring Formation
Welcome to the technical support center for thiophene ring formation. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of thiophene-containing molecules. Thiophene derivatives are crucial building blocks in pharmaceuticals, agrochemicals, and materials science, making the optimization of their synthesis a critical endeavor.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to equip you with the knowledge to not only solve common problems but also to understand the underlying chemical principles for more effective and efficient synthesis.
Troubleshooting Guide
This section addresses specific issues that can arise during thiophene synthesis, offering causative explanations and actionable solutions.
Problem 1: Low Yield of the Desired Thiophene Product
Question: My reaction is resulting in a disappointingly low yield of the target thiophene. What are the likely causes and how can I improve it?
Possible Causes & Solutions:
Low yields can stem from a variety of factors, including incomplete reactions, degradation of starting materials or products, and the formation of side products. A systematic approach to troubleshooting is essential.
| Potential Cause | Recommended Action | Scientific Rationale |
| Incomplete Reaction | Gradually increase the reaction temperature while carefully monitoring for byproduct formation using techniques like TLC or LC-MS.[4] Consider switching to a higher-boiling point solvent such as toluene or xylene to facilitate higher temperatures.[4] | Some substrates may require more thermal energy to overcome the activation barrier for cyclization. Higher boiling point solvents allow for sustained heating at the necessary temperatures to drive the reaction to completion. |
| Degradation of Sulfurizing Agent | Use a fresh batch of the sulfurizing agent (e.g., Phosphorus Pentasulfide (P₄S₁₀), Lawesson's Reagent). Ensure it has been stored under anhydrous conditions. | Sulfurizing agents like P₄S₁₀ and Lawesson's reagent are sensitive to moisture and can decompose over time, leading to reduced reactivity and lower yields.[4] |
| Suboptimal Stoichiometry | Systematically vary the stoichiometry of the reactants. In some cases, using a slight excess of one reactant can drive the equilibrium towards the product. | The optimal molar ratio of reactants can be substrate-dependent. An empirical optimization of stoichiometry is often necessary to maximize the yield. |
| Poor Catalyst Activity | If using a catalyst, ensure its activity. For heterogeneous catalysts, consider issues like surface area and poisoning. For homogeneous catalysts, verify its purity and concentration.[5] | Catalysts play a crucial role in many thiophene syntheses by lowering the activation energy. Inactive or insufficient catalyst will lead to a sluggish or incomplete reaction. |
Problem 2: Significant Formation of Furan Byproduct in Paal-Knorr Synthesis
Question: I am attempting a Paal-Knorr thiophene synthesis, but a significant amount of the corresponding furan is forming as a byproduct. How can I enhance the selectivity for thiophene?
Causality and Mitigation:
The Paal-Knorr synthesis of thiophenes from 1,4-dicarbonyl compounds often faces competition from furan formation, as the sulfurizing agents can also act as dehydrating agents.[4][6]
Strategies for Improved Selectivity:
| Parameter | Recommendation | Underlying Principle |
| Choice of Sulfurizing Agent | Switch from P₄S₁₀ to Lawesson's reagent. | Lawesson's reagent is often considered a milder and more efficient thionating agent, which can lead to better selectivity for the thiophene product over the furan byproduct.[4][7] |
| Reaction Temperature | Maintain the lowest effective temperature for the reaction to proceed. | Higher temperatures can favor the dehydration pathway that leads to furan formation.[4] Careful temperature control is crucial. |
| Reaction Time | Monitor the reaction closely and stop it once the formation of the thiophene product has maximized, before significant furan formation occurs. | Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of side reactions, including furan formation. |
Problem 3: Difficulty in Purifying the Thiophene Product
Question: My reaction seems to have worked, but I am struggling to isolate a pure sample of my thiophene derivative. What purification strategies should I consider?
Purification Challenges and Solutions:
Purification of thiophene derivatives can be challenging due to the presence of unreacted starting materials, byproducts, and residual sulfurizing agent.[8]
Recommended Purification Techniques:
-
Column Chromatography: This is a versatile technique for separating complex mixtures.[8]
-
Pro-Tip: If your compound is sensitive to silica gel, consider deactivating the silica by adding 1-2% triethylamine to the eluent. Alternatively, neutral alumina can be a good stationary phase for acid-sensitive compounds.[8]
-
-
Recrystallization: If your thiophene product is a solid, recrystallization from an appropriate solvent system can be a highly effective method to obtain a pure crystalline product.[4]
-
Distillation: For volatile thiophene products, distillation under reduced pressure can be an effective purification method to remove non-volatile impurities.[4]
-
Preparative TLC or HPLC: For small-scale reactions or when high purity is essential, preparative thin-layer chromatography or high-performance liquid chromatography can be employed.
Frequently Asked Questions (FAQs)
Q1: Which is the most suitable synthetic method for preparing 2-aminothiophenes?
A1: The Gewald aminothiophene synthesis is a widely used and efficient one-pot reaction for the preparation of 2-aminothiophenes.[9][10] It involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base.[11] The reaction mechanism is complex but is a reliable method for accessing this important class of thiophenes.[12]
Q2: How does the choice of solvent impact thiophene synthesis?
A2: The solvent can significantly influence the reaction rate, yield, and even the reaction pathway.[13]
-
Polarity: The polarity of the solvent can affect the solubility of reactants and intermediates.
-
Boiling Point: As mentioned earlier, high-boiling solvents like toluene or xylene are often used to achieve the necessary reaction temperatures.[4]
-
Coordinating vs. Non-coordinating: In metal-catalyzed reactions, coordinating solvents can sometimes interfere with the catalyst, while non-coordinating solvents are generally preferred.
Q3: What are the key differences between the Fiesselmann and Hinsberg thiophene syntheses?
A3: Both are important methods for constructing the thiophene ring, but they utilize different starting materials and proceed through different mechanisms.
| Synthesis Method | Starting Materials | Key Mechanistic Steps | Typical Product |
| Fiesselmann Synthesis | α,β-acetylenic esters and thioglycolic acid derivatives[14] | Base-catalyzed conjugate addition followed by intramolecular condensation.[9][14] | 3-Hydroxy-2-thiophenecarboxylic acid derivatives.[14] |
| Hinsberg Synthesis | 1,2-dicarbonyl compounds and diethyl thiodiacetate[9][15] | Two consecutive aldol-type condensations, often proceeding through a Stobbe-type mechanism.[9][15][16] | 3,4-Disubstituted thiophene-2,5-dicarboxylates (after hydrolysis).[17] |
Q4: How can I monitor the progress of my thiophene synthesis reaction?
A4: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of most organic reactions. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. For more quantitative analysis, techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., MS or UV-Vis) can be used.
Q5: What are some common spectroscopic signatures of thiophenes?
A5: Spectroscopic techniques are essential for characterizing thiophene derivatives.
-
¹H NMR: The chemical shifts of the protons on the thiophene ring are characteristic. Protons at the α-positions (adjacent to the sulfur) typically appear at a lower field (higher ppm) than those at the β-positions.
-
¹³C NMR: The chemical shifts of the carbon atoms in the thiophene ring can also provide valuable structural information.
-
IR Spectroscopy: Thiophenes exhibit characteristic C-H, C=C, and C-S stretching and bending vibrations.[18]
-
UV-Vis Spectroscopy: Thiophenes are aromatic and exhibit characteristic UV absorption bands.[19][20]
-
Mass Spectrometry: The presence of sulfur can be identified by the characteristic isotope pattern of the molecular ion peak (the ³⁴S isotope is about 4.2% as abundant as the ³²S isotope).[21]
Experimental Protocols
General Protocol for a Trial Paal-Knorr Thiophene Synthesis
This protocol provides a starting point for optimizing the synthesis of a substituted thiophene from a 1,4-dicarbonyl compound.
Reactant Preparation:
-
Ensure the 1,4-dicarbonyl compound is pure. If necessary, purify by distillation or recrystallization.[22]
-
Use a fresh, high-purity sulfurizing agent (e.g., Lawesson's reagent).
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,4-dicarbonyl compound (1.0 eq).
-
Add an anhydrous, high-boiling solvent (e.g., toluene).
-
Add the sulfurizing agent (e.g., Lawesson's reagent, 0.5 - 1.0 eq).
Reaction Conditions:
-
Stir the reaction mixture and heat to reflux.
-
Monitor the reaction progress by TLC.
Work-up and Purification:
-
Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.
-
Filter the mixture to remove any insoluble byproducts.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure substituted thiophene.[4][8]
Note: All manipulations should be performed in a well-ventilated fume hood, as toxic hydrogen sulfide (H₂S) gas may be produced as a byproduct.[4]
References
- 1. rroij.com [rroij.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. quod.lib.umich.edu [quod.lib.umich.edu]
- 11. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ias.ac.in [ias.ac.in]
- 14. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. Hinsberg synthesis of thiophene derivatives | Semantic Scholar [semanticscholar.org]
- 18. Thiophene [webbook.nist.gov]
- 19. jchps.com [jchps.com]
- 20. Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
Navigating the Fiesselmann Thiophene Synthesis: A Technical Support Guide for Researchers
Welcome to the technical support center for the Fiesselmann thiophene synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this powerful reaction for the synthesis of 3-hydroxy-2-thiophenecarboxylic acid derivatives and related structures. Low yields can be a significant hurdle in synthetic chemistry, and this resource provides in-depth troubleshooting strategies and frequently asked questions to help you navigate the complexities of this reaction and achieve higher yields and purity in your products.
Understanding the Fiesselmann Thiophene Synthesis: A Quick Overview
The Fiesselmann thiophene synthesis is a versatile ring-forming reaction that constructs the thiophene ring from α,β-acetylenic esters and thioglycolic acid derivatives in the presence of a base.[1][2] The reaction can also be adapted for other starting materials, such as β-ketoesters, α,β-dihalo esters, and the corresponding nitriles, expanding its synthetic utility.[1]
A key mechanistic feature is the initial base-catalyzed conjugate addition of the thioglycolate to the acetylenic ester.[1] This is followed by a second conjugate addition, leading to a thioacetal intermediate.[1] A subsequent intramolecular Dieckmann-type condensation, which typically requires a stronger base, leads to the cyclized product.[1] Tautomerization then yields the final aromatic 3-hydroxythiophene derivative.
Reaction Mechanism Overview
Caption: Generalized mechanism of the Fiesselmann thiophene synthesis.
Troubleshooting Guide: Tackling Low Yields
This section addresses common issues encountered during the Fiesselmann synthesis in a question-and-answer format, providing explanations and actionable solutions.
Issue 1: The major product is the thioacetal intermediate, not the desired thiophene.
Question: My reaction stalls at the thioacetal stage, and I'm getting very low conversion to the final thiophene product. What's going wrong?
Answer: This is one of the most common pitfalls in the Fiesselmann synthesis. The formation of the thioacetal is a key intermediate step, but its conversion to the cyclized product can be challenging.[1][3]
Causality & Solution:
-
Insufficient Base Strength/Stoichiometry: The initial Michael additions can often proceed with weaker bases, but the subsequent intramolecular Dieckmann condensation requires a stronger base to deprotonate the α-carbon of the ester and initiate cyclization.[1]
-
Recommendation: If you are using a weaker base like potassium carbonate for the initial addition, consider a step-wise approach. After the formation of the thioacetal, introduce a stronger base like sodium ethoxide or potassium tert-butoxide to drive the cyclization.[4] Ensure you are using at least a stoichiometric amount of the stronger base relative to the limiting reagent.
-
-
Absence of an Alcohol: In variations of the Fiesselmann synthesis, particularly when starting from β-ketoesters, the presence of an alcohol can favor the formation of a monoadduct over the thioacetal, which then more readily cyclizes.[2]
-
Recommendation: If you are observing significant thioacetal formation, consider adding a co-solvent of the corresponding alcohol (e.g., ethanol if using ethyl esters) to the reaction mixture. This can shift the equilibrium away from the thioacetal.
-
Experimental Protocol: Step-wise Base Addition for Improved Cyclization
-
Initial Michael Addition:
-
Dissolve the α,β-acetylenic ester and thioglycolic acid derivative in a suitable aprotic solvent (e.g., THF, dioxane).
-
Add a mild base (e.g., 1.1 equivalents of triethylamine or potassium carbonate) and stir at room temperature.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of starting materials and formation of the thioacetal intermediate.
-
-
Cyclization:
-
Once the initial addition is complete, cool the reaction mixture in an ice bath.
-
Slowly add a solution of a strong base (e.g., 1.2 equivalents of sodium ethoxide in ethanol or potassium tert-butoxide in THF).
-
Allow the reaction to warm to room temperature and stir until the cyclization is complete, monitoring by TLC or LC-MS.
-
Issue 2: The reaction is sluggish, with incomplete conversion even after prolonged reaction times.
Question: My reaction is very slow, and even after 24 hours, I still have a significant amount of starting material remaining. How can I increase the reaction rate?
Answer: Sluggish reactions can be attributed to several factors, including suboptimal reaction conditions and issues with reagent purity.
Causality & Solution:
-
Suboptimal Temperature: Like many organic reactions, the Fiesselmann synthesis is temperature-dependent. Room temperature may not be sufficient to achieve a reasonable reaction rate, especially with less reactive substrates.
-
Recommendation: Gradually increase the reaction temperature. Refluxing in a suitable solvent like ethanol or toluene can often significantly accelerate the reaction. However, be mindful that excessive heat can lead to byproduct formation, so it's a parameter to be optimized. Microwave irradiation has also been shown to reduce reaction times and improve yields in some cases.[5]
-
-
Purity of Starting Materials: Impurities in the α,β-acetylenic ester or the thioglycolic acid derivative can inhibit the reaction.
-
α,β-Acetylenic Esters: These can be prone to polymerization or decomposition, especially if they are not stored properly. Ensure they are freshly prepared or purified before use.
-
Thioglycolic Acid Derivatives: These can oxidize over time. Using freshly distilled or high-purity reagents is recommended.
-
Recommendation: Before setting up the reaction, check the purity of your starting materials by NMR or GC-MS. If necessary, purify the acetylenic ester by distillation or chromatography. Ensure the thioglycolic acid derivative is of high quality.
-
-
Inappropriate Solvent: The choice of solvent can influence the solubility of the reactants and the stability of the intermediates.
-
Recommendation: While aprotic solvents like THF and dioxane are common, protic solvents like ethanol can be beneficial, especially when using alkoxide bases. A systematic screen of solvents may be necessary for your specific substrate.
-
Data Presentation: Effect of Temperature on Reaction Time (Hypothetical)
| Temperature (°C) | Reaction Time (hours) for >95% Conversion |
| 25 (Room Temp) | > 24 |
| 50 | 12 |
| 78 (Refluxing Ethanol) | 4 |
| 110 (Refluxing Toluene) | 2 |
Issue 3: The final product is difficult to purify, and I'm losing a significant amount of material during work-up and chromatography.
Question: After the reaction, I'm struggling to isolate a pure product. My crude NMR is messy, and I'm experiencing significant yield loss during purification. What are the best practices for work-up and purification?
Answer: A clean work-up and an optimized purification strategy are crucial for obtaining a high yield of the desired thiophene.
Causality & Solution:
-
Incomplete Quenching: The reaction is typically performed under basic conditions. Incomplete neutralization can lead to the formation of emulsions during extraction or degradation of the product.
-
Recommendation: Quench the reaction by adding a mild acid, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), until the pH is neutral or slightly acidic.[6]
-
-
Product Solubility: The 3-hydroxy-2-thiophenecarboxylate products can have some water solubility, especially if they are low molecular weight.
-
Recommendation: When performing an aqueous extraction, saturate the aqueous layer with sodium chloride (brine wash) to decrease the solubility of the organic product in the aqueous phase. Use a generous amount of a suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane).
-
-
Chromatography Issues: The hydroxyl group on the thiophene ring can cause the compound to streak on silica gel.
-
Recommendation:
-
Consider using a less polar solvent system for chromatography.
-
Adding a small amount of acetic acid or triethylamine to the eluent can help to suppress tailing.
-
Alternatively, the hydroxyl group can be protected (e.g., as a methyl ether or a silyl ether) before purification, followed by deprotection.
-
-
Experimental Protocol: General Work-up and Purification Procedure
-
Quenching: After the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature. Slowly add saturated aqueous NH₄Cl solution with stirring until the mixture is neutralized.
-
Extraction: Transfer the mixture to a separatory funnel. Extract with ethyl acetate (3 x volume of the reaction mixture).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution from hexane to ethyl acetate is often effective.
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the Fiesselmann synthesis?
A1: The choice of base is critical and often depends on the specific substrates and whether a one-pot or two-step procedure is employed. For the initial Michael addition, milder bases like triethylamine or potassium carbonate can be effective.[4] For the subsequent cyclization (Dieckmann condensation), a stronger base such as sodium ethoxide, sodium methoxide, or potassium tert-butoxide is generally required.[1][7] A comparative study for your specific system is often the best approach.
Q2: Can I use β-ketoesters instead of α,β-acetylenic esters?
A2: Yes, a well-known variation of the Fiesselmann synthesis utilizes β-ketoesters.[2] The reaction with thioglycolic acid derivatives under basic conditions also yields substituted thiophenes. However, troubleshooting for this variation may involve addressing different side reactions.
Q3: How can I monitor the progress of my Fiesselmann synthesis?
A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Staining with potassium permanganate can help visualize the starting materials and products. For more detailed analysis, liquid chromatography-mass spectrometry (LC-MS) is invaluable for tracking the formation of the desired product and any byproducts. 1H NMR spectroscopy of aliquots taken from the reaction mixture can also provide quantitative information on the conversion.
Q4: Are there any specific safety precautions I should take?
A4: Thioglycolic acid and its derivatives have a strong, unpleasant odor and are corrosive. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. The strong bases used in this reaction are also corrosive and require careful handling.
Visualization of Troubleshooting Logic
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. wikiwand.com [wikiwand.com]
Technical Support Center: Purification of Methyl 3-hydroxythiophene-2-carboxylate
Welcome to the technical support center for Methyl 3-hydroxythiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this important heterocyclic building block. Drawing from established synthetic protocols and purification principles, this document aims to be a comprehensive resource to help you achieve high purity for your downstream applications.
Introduction: The Challenge of Purity
This compound is a versatile intermediate in medicinal chemistry and materials science. Its synthesis, commonly achieved through the reaction of methyl mercaptoacetate and methyl 2-chloroacrylate, can yield a product contaminated with various impurities that may interfere with subsequent reactions.[1] Achieving high purity is therefore critical. This guide provides a structured approach to identifying and removing these impurities through common laboratory techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Based on the common synthetic route, the primary impurities include:
-
Unreacted Starting Materials: Methyl mercaptoacetate and methyl 2-chloroacrylate.
-
Solvent Residues: From the reaction and workup (e.g., methanol, ethyl acetate).
-
Side-Reaction Byproducts: Including products from self-condensation of the starting materials or dimerization of the thiophene product.
-
Hydrolysis Product: 3-Hydroxythiophene-2-carboxylic acid, which can form if the ester is exposed to harsh acidic or basic conditions during workup.[2][3]
-
Colored Impurities: Often arise from oxidation of the hydroxyl group on the thiophene ring.
Q2: My crude product is a brown oil, but the pure compound should be a white to light yellow solid. What causes the color?
A2: The brown coloration is typically due to the presence of oxidized impurities. The 3-hydroxythiophene moiety can be susceptible to oxidation, leading to highly colored byproducts. Trace amounts of residual base or exposure to air and light can promote this degradation.
Q3: I'm seeing a spot on my TLC that streaks badly. What could be the cause?
A3: Streaking on a TLC plate is often indicative of a highly polar or acidic/basic compound. In this case, it is likely the hydrolysis byproduct, 3-hydroxythiophene-2-carboxylic acid. The carboxylic acid group interacts strongly with the silica gel, causing it to streak.
Q4: Can I purify my compound by distillation?
A4: While the compound has a reported boiling point of 107-109°C at 13 mmHg, distillation is generally not the preferred method for removing the types of impurities typically encountered.[4][5] Non-volatile impurities will remain, and the thermal stress of distillation could lead to decomposition or dimerization of the product.
Troubleshooting Purification Issues
This section provides a problem-and-solution framework for common issues encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product oils out during recrystallization. | The chosen solvent is too nonpolar, or the solution is supersaturated. | Add a small amount of a more polar co-solvent. Ensure the crude material is fully dissolved at the boiling point of the solvent before cooling. |
| Poor separation of spots on TLC. | The eluent system is not optimized for the polarity of the compounds. | Systematically screen different ratios of hexane and ethyl acetate. For very polar impurities, consider adding a small amount of methanol to the eluent. |
| Product co-elutes with an impurity during column chromatography. | The impurity has a very similar polarity to the product. | Try a different solvent system to alter the selectivity. For example, switch from a hexane/ethyl acetate system to a dichloromethane/methanol system. |
| The purified product develops color over time. | The compound is degrading due to oxidation. | Store the purified solid under an inert atmosphere (nitrogen or argon) at a low temperature (2-8°C) and protected from light.[6] |
| Low recovery after purification. | The product may be partially soluble in the recrystallization mother liquor or a significant amount was lost during column chromatography. | For recrystallization, minimize the amount of hot solvent used to dissolve the crude product. For column chromatography, ensure proper fraction collection and monitoring by TLC. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
Flash column chromatography is a highly effective method for purifying this compound from a range of impurities.
Materials:
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Crude this compound
-
Glass column, flasks, and other standard laboratory glassware
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude material in ethyl acetate and spot it on a TLC plate. Develop the plate in a 4:1 hexane:ethyl acetate solvent system. Visualize the spots under UV light (254 nm). The product should have an Rf value of approximately 0.3-0.4 in this system.
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the column. Ensure there are no air bubbles or cracks in the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed product to the top of the packed column.
-
Elution: Begin eluting with a non-polar solvent system (e.g., 9:1 hexane:ethyl acetate). Gradually increase the polarity of the eluent (gradient elution) to 4:1 and then 2:1 hexane:ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure using a rotary evaporator.
Diagram: Column Chromatography Workflow
Caption: Workflow for column chromatography purification.
Protocol 2: Purification by Recrystallization
Recrystallization is an excellent method for obtaining highly pure crystalline material, especially if the initial purity is already reasonably high.
Materials:
-
Crude this compound
-
Ethanol or a mixture of hexane and ethyl acetate
-
Erlenmeyer flask, condenser, and other standard laboratory glassware
Procedure:
-
Solvent Selection: Perform small-scale solubility tests to find a suitable solvent. The ideal solvent should dissolve the compound when hot but not when cold. Ethanol or a mixture of hexanes and ethyl acetate are good starting points.[7]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring to dissolve the solid completely. Add more solvent in small portions if necessary.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Diagram: Recrystallization Decision Tree
Caption: Decision-making process for recrystallization.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. This compound | 5118-06-9 [amp.chemicalbook.com]
- 5. This compound CAS#: 5118-06-9 [amp.chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. asianpubs.org [asianpubs.org]
Technical Support Center: Navigating Scale-Up Synthesis of Thiophene Derivatives
Welcome to the technical support center for the scale-up synthesis of thiophene derivatives. This guide is designed for researchers, chemists, and process development professionals who are transitioning thiophene synthesis from the laboratory bench to pilot or manufacturing scale. Instead of a rigid protocol, this resource provides a dynamic, question-and-answer-based framework to troubleshoot the unique challenges that arise when working with larger quantities of these important heterocyclic compounds.
Section 1: Core Challenges in Thiophene Scale-Up
The synthesis of thiophene derivatives, particularly through common methods like metalation-electrophilic quench, presents a distinct set of challenges during scale-up. These issues primarily revolve around managing highly energetic reactions, ensuring safety, controlling regioselectivity, and developing viable purification strategies for multi-kilogram quantities.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My thiophene lithiation reaction is showing a dangerous exotherm upon scale-up. How can I control the temperature effectively?
A1: Understanding and taming the exotherm is the most critical safety and process control parameter in large-scale thiophene lithiation.
The primary cause of the exotherm is the metal-halogen exchange or deprotonation reaction, typically using organolithium reagents like n-butyllithium (n-BuLi). This reaction is extremely fast and highly exothermic. At the lab scale (millimoles), a simple ice bath can dissipate the heat. At the kilogram scale (moles), the surface-area-to-volume ratio of the reactor decreases dramatically, making heat removal far less efficient and increasing the risk of a thermal runaway.
Troubleshooting & Mitigation Strategy:
-
Reverse Addition Protocol: Instead of adding n-BuLi to the thiophene solution, consider adding the thiophene substrate to a solution of n-BuLi. While less common, this can sometimes help control the reaction by ensuring the highly reactive organolithium is not accumulating in an unreacted state.
-
Controlled Addition Rate: The most crucial parameter is the addition rate of the limiting reagent. The rate should be slow enough that the reactor's cooling system can maintain the target temperature. This requires a calibrated dosing pump and a reliable internal temperature probe (thermocouple).
-
Efficient Cooling: Ensure your reactor is equipped with a jacketed cooling system capable of reaching and maintaining the required low temperatures (e.g., -78 °C to -20 °C). A secondary cooling bath (e.g., dry ice/acetone) might be necessary for the addition funnel or transfer lines.[1]
-
Dilution: Increasing the solvent volume can help moderate the temperature rise by providing a larger thermal mass. However, this must be balanced with reactor capacity and downstream processing considerations.
-
Calorimetry Studies: Before proceeding to a large-scale run, performing reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) can provide critical data on the heat of reaction, maximum temperature of synthesis reaction (MTSR), and help define safe addition rates and cooling requirements.
| Parameter | Laboratory Scale (10 mmol) | Pilot Scale (10 mol) | Rationale for Change |
| Addition Method | Manual dropwise via syringe | Calibrated pump, subsurface addition | Ensures steady, predictable addition rate and prevents localized heating. |
| Temp. Control | Ice/Dry Ice Bath | Jacketed reactor with cryostat | Provides precise, automated, and powerful cooling capacity. |
| Monitoring | External thermometer | Internal thermocouple probe | Measures the actual reaction temperature, not the bath temperature. |
| Safety | Fume hood sash | Emergency quench system, rupture disc | Engineered controls are necessary to handle potential runaway reactions. |
Q2: I'm concerned about safely handling pyrophoric reagents like n-BuLi and t-BuLi for a multi-kilogram synthesis. What are the best practices?
A2: Handling pyrophoric reagents at scale is a non-negotiable safety-critical operation. All procedures must rigorously exclude air and moisture. [2]
Pyrophoric materials, such as organolithium reagents, ignite spontaneously on contact with air.[2] Failure to follow proper handling procedures can lead to fire, explosion, and serious injury.[2][3]
Scale-Up Handling Protocol:
-
Inert Atmosphere is Mandatory: The entire reaction setup, including the reactor and all transfer lines, must be thoroughly purged with an inert gas like nitrogen or argon. Use a bubbler system to ensure a slight positive pressure is maintained throughout the process.[3]
-
Move Beyond Syringes: For volumes greater than 20-50 mL, syringes become impractical and unsafe.[2] Cannula or double-tipped needle transfer under inert gas pressure is the standard method for transferring pyrophoric liquids from supplier bottles to the reactor.[3] For larger, manufacturing-scale operations, dedicated, enclosed pumping systems are used.
-
Personal Protective Equipment (PPE): Standard lab coats and nitrile gloves are insufficient. A fire-resistant lab coat (e.g., Nomex), chemical splash goggles, and a face shield are required.[2] For large quantities, heavy, chemical-resistant gloves should be worn over inner nitrile gloves.[4]
-
Emergency Preparedness: Never work alone.[5] Ensure a Class D fire extinguisher (for combustible metals) and a container of sand or powdered lime are within arm's reach to smother a potential fire.[5] A safety shower and eyewash must be immediately accessible.
-
Quenching Residual Reagent: After the transfer, all residual pyrophoric material in transfer lines or measuring vessels must be safely quenched. This is typically done by slowly adding a less reactive solvent like hexane, followed by the careful addition of a proton source like isopropanol, often at low temperatures.[4]
Workflow: Troubleshooting Poor Yield and Regioselectivity
A common failure mode in scaling up thiophene functionalization is a drop in yield or the emergence of unwanted regioisomers (e.g., 3-substituted instead of the desired 2-substituted product). This workflow helps diagnose the root cause.
References
- 1. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 2. ehs.uci.edu [ehs.uci.edu]
- 3. research.columbia.edu [research.columbia.edu]
- 4. pnnl.gov [pnnl.gov]
- 5. research.wayne.edu [research.wayne.edu]
workup procedure for reactions involving Methyl 3-hydroxythiophene-2-carboxylate
Welcome to the dedicated technical support guide for researchers working with Methyl 3-hydroxythiophene-2-carboxylate (CAS 5118-06-9). This resource is designed to provide practical, field-proven insights into the workup and purification procedures involving this versatile heterocyclic building block. As scientists, we understand that moving from a successful reaction—as indicated by TLC or LCMS—to a pure, isolated product is a critical and often challenging phase. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter, moving beyond simple procedural steps to explain the underlying chemical principles that govern success.
Troubleshooting Guide
This section addresses common problems encountered during the workup and isolation of products derived from this compound.
Q1: My reaction appears complete by TLC/LCMS, but my isolated yield is significantly lower than expected. Where could I be losing my product?
A1: This is a frequent and frustrating issue. Low isolated yield after a seemingly successful reaction often points to losses during the aqueous workup or purification stages. The key is to systematically evaluate each step.[1]
Possible Causes & Solutions:
-
Product Solubility in the Aqueous Phase: While many organic products are assumed to have low water solubility, functionalities like the hydroxyl group on the thiophene ring, or other polar groups introduced in your reaction, can increase aqueous solubility.
-
Troubleshooting Step: Before discarding the aqueous layer from your extraction, re-extract it 1-2 more times with your organic solvent. For particularly polar products, a more polar extraction solvent like ethyl acetate or even a mixture of dichloromethane/isopropanol might be necessary. It is also good practice to check a sample of the aqueous layer by TLC or LCMS to confirm if the product is present.[1]
-
-
Emulsion Formation: The presence of polar compounds and potential salts can lead to the formation of a stable emulsion at the aqueous-organic interface, trapping your product.
-
Troubleshooting Step: To break an emulsion, add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to force the separation of the layers. In stubborn cases, filtering the entire mixture through a pad of Celite® can be effective.
-
-
Decomposition during Acid/Base Quench: Thiophene derivatives can be sensitive to harsh pH conditions.[2] A standard acidic or basic quench might be degrading your target compound.
-
Troubleshooting Step: Before working up the entire reaction, test the stability of your product. Take a small aliquot of the crude reaction mixture, spot it on a TLC plate, and then add a drop of the intended quench solution (e.g., 1M HCl). After a few minutes, spot it again on the same TLC plate. If a new spot appears or the product spot diminishes, your compound is unstable to that reagent.[1]
-
Alternative Quench: Use a milder quench, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), which is weakly acidic, or saturated sodium bicarbonate (NaHCO₃) for a mild base wash.
-
Q2: I'm observing significant streaking and poor separation during silica gel column chromatography. What's causing this and how can I fix it?
A2: Streaking on a silica gel column is a classic sign of an interaction between your compound and the stationary phase, or an issue with your solvent system. Given that this compound and its derivatives contain a mildly acidic hydroxyl group, this is a common problem.
Possible Causes & Solutions:
-
Acidic Nature of Silica Gel: Standard silica gel is slightly acidic and can strongly interact with basic compounds or, in this case, chelate with the hydroxyl and ester functionalities of your molecule, leading to streaking.
-
Solution 1: Deactivate the Silica. You can neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent system, such as 0.5-1% triethylamine or pyridine.[2] This is particularly effective if your compound has basic nitrogen atoms.
-
Solution 2: Change the Stationary Phase. If deactivation doesn't work, consider using a different stationary phase. Neutral alumina can be an excellent alternative for acid-sensitive compounds.[2]
-
-
Inappropriate Solvent System: The polarity of your eluent may be too high or too low, causing the compound to either stick to the baseline or move with the solvent front without separation.
-
Solution: Methodically screen solvent systems using TLC first. A good starting point for thiophene derivatives is a mixture of a non-polar solvent like hexanes or heptane with a more polar solvent like ethyl acetate or dichloromethane.[2] Aim for an Rf value between 0.2 and 0.4 for your target compound to ensure good separation on the column. Employing a shallow gradient elution (a slow, gradual increase in the polar solvent) can significantly improve the separation of closely related compounds.[2]
-
Q3: My purified product is a brown oil or solid, but the literature reports it as a white or yellow solid. What causes this discoloration?
A3: Discoloration, especially the formation of brown or dark substances, typically indicates the presence of minor, highly colored impurities, often arising from oxidation or decomposition.
Possible Causes & Solutions:
-
Oxidation: Thiophene rings, particularly when activated by electron-donating groups like a hydroxyl group, can be susceptible to oxidation, which can occur during the reaction, workup, or even on storage if exposed to air.
-
Solution: During the workup, consider washing the organic layer with a dilute solution of a reducing agent like sodium thiosulfate or sodium bisulfite to remove oxidative impurities. When concentrating the product, avoid excessive heat. For long-term storage, keep the compound under an inert atmosphere (nitrogen or argon) and in a dark, cool place.[3][4]
-
-
Residual Metal Catalysts: If your reaction used a transition metal catalyst (e.g., Palladium, Copper), trace amounts can remain and cause discoloration and may catalyze decomposition over time.
-
Solution: Specific workup procedures can remove residual metals. For example, washing the organic layer with a saturated aqueous solution of ammonium chloride can help remove copper salts.[5] Filtering the crude product solution through a plug of silica gel or Celite® before concentration can also help remove some baseline impurities and catalyst residues.
-
Frequently Asked Questions (FAQs)
Q: What are the standard storage and handling procedures for this compound?
A: this compound is a solid with a melting point of approximately 38-43 °C.[3] For optimal stability, it should be stored in a tightly sealed container in a cool, dry, and dark place.[3][4] While it is stable at room temperature, refrigeration is recommended for long-term storage to minimize potential degradation.
Q: Can you explain the tautomerism of this compound and its implications for reactivity?
A: This is an excellent question that goes to the heart of this molecule's reactivity. The "3-hydroxy" form can exist in equilibrium with its keto tautomer, Methyl 3-oxo-2,3-dihydrothiophene-2-carboxylate.
The hydroxy form behaves as an electron-rich aromatic system, susceptible to electrophilic aromatic substitution. The hydroxyl group is an activating, ortho-, para-directing group. The keto form, however, has an sp³-hybridized carbon at the 2-position, and its chemistry is more akin to that of a β-keto ester. This duality means that reactions can sometimes occur at unexpected positions. For example, halogenation can lead to addition products at the 2-position of the keto tautomer.[6] Understanding this equilibrium is crucial for predicting reactivity and potential side products.
Q: What is a reliable, general-purpose workup procedure for a reaction involving this starting material?
A: A robust, standard procedure that serves as a good starting point for many reaction types is a neutral or mildly acidic extractive workup. The following protocol provides a self-validating system by explaining the purpose of each step.
Standard Extractive Workup Protocol
-
Quench the Reaction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a saturated aqueous solution of NH₄Cl to neutralize reactive reagents. Causality: This provides a mild quench to avoid potential acid/base-catalyzed decomposition of the product.
-
Solvent Extraction: Transfer the quenched mixture to a separatory funnel. Add an appropriate organic solvent (e.g., Ethyl Acetate, CH₂Cl₂). Use enough solvent to make the organic layer about 1-1.5 times the volume of the aqueous layer. Shake the funnel vigorously, venting frequently. Allow the layers to separate. Causality: This partitions the desired organic product out of the aqueous phase.
-
Separate and Re-extract: Drain the aqueous layer. It is good practice to re-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.[1] Combine the organic layers.
-
Wash with Brine: Wash the combined organic layers with a saturated aqueous solution of NaCl (brine). Causality: The brine wash helps to remove the bulk of the dissolved water from the organic layer and aids in breaking any emulsions.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Stir for 10-15 minutes. Causality: This removes residual water, which can interfere with solvent removal and subsequent reactions.
-
Filter and Concentrate: Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield the crude product. Causality: This removes the volatile solvent, isolating the non-volatile product.
-
Purification: Purify the crude material by column chromatography, recrystallization, or distillation as required.
Visualization of the Workup Workflow
Data Presentation: Solvent Selection for Purification
The choice of solvent is critical for both extraction and chromatography. The following table provides a guide to common solvents used for thiophene derivatives.
| Solvent | Polarity Index | Boiling Point (°C) | Common Use in Workup/Purification |
| n-Hexane / Heptane | 0.1 | 69 / 98 | Non-polar component of eluent for column chromatography. |
| Toluene | 2.4 | 111 | Can improve separation of regioisomers in chromatography.[2] |
| Dichloromethane (DCM) | 3.1 | 40 | Good for extraction; versatile mid-polarity eluent component. |
| Diethyl Ether | 2.8 | 35 | Common extraction solvent. |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | Excellent for extraction; common polar eluent component. |
| Acetone | 5.1 | 56 | Used in some cases for recrystallization or as a polar eluent. |
| Methanol (MeOH) | 5.1 | 65 | Typically too polar for chromatography eluent; used for recrystallization. |
References
- 1. How To [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 5118-06-9 [amp.chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. Reactions with this compound. Part 2. A new route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide to Interpreting the Mass Spectrum of Methyl 3-hydroxythiophene-2-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
In the structural elucidation of novel heterocyclic compounds, mass spectrometry (MS) stands as an indispensable tool, offering a detailed fingerprint of a molecule's composition and connectivity through its fragmentation patterns.[1][2] This guide provides an in-depth analysis and interpretation of the electron ionization (EI) mass spectrum of Methyl 3-hydroxythiophene-2-carboxylate, a key intermediate in medicinal chemistry. We will dissect its expected fragmentation pathways, compare it with relevant chemical analogs to highlight subtle structural influences, and provide a robust experimental protocol for data acquisition.
Part 1: Predicting the Fragmentation Fingerprint
This compound (C₆H₆O₃S) has a molecular weight of 158.18 g/mol .[3][4] Upon electron ionization at a standard 70 eV, the molecule will form a molecular ion (M•+) at m/z 158.[5] This radical cation is energetically unstable and will undergo a series of fragmentation reactions to yield smaller, more stable ions. The resulting mass spectrum is a composite of the fragmentation tendencies of its constituent parts: the methyl ester, the hydroxyl group, and the thiophene ring.
Key Predicted Fragmentation Pathways:
-
Loss of a Methoxy Radical (•OCH₃): A primary and highly characteristic fragmentation for methyl esters is the cleavage of the C-O bond, leading to the loss of a methoxy radical (•OCH₃, 31 Da).[6][7] This process results in the formation of a resonance-stabilized acylium ion. For our target molecule, this would produce a prominent peak at m/z 127 .
-
Loss of Methanol (CH₃OH) - The "Ortho Effect": The adjacent hydroxyl and ester groups are perfectly positioned to facilitate an intramolecular rearrangement known as the "ortho effect," a well-documented phenomenon in compounds like methyl salicylate.[8][9][10] This involves the transfer of the hydroxyl proton to the ester carbonyl, followed by the elimination of a neutral methanol molecule (CH₃OH, 32 Da). This pathway is often highly favored and can lead to the base peak. The resulting ion would appear at m/z 126 .
-
Loss of Carbon Monoxide (CO): Acylium ions and cyclic structures formed after initial fragmentation steps can subsequently lose a neutral carbon monoxide molecule (CO, 28 Da).
-
The m/z 127 ion (from loss of •OCH₃) can lose CO to yield a fragment at m/z 99 .
-
The m/z 126 ion (from loss of CH₃OH) can also expel CO to form a fragment at m/z 98 .
-
-
Thiophene Ring Cleavage: The thiophene ring itself can fragment. A common pathway involves the loss of a thioformyl radical (•CHS, 45 Da) or related fragments, leading to smaller, stable cyclic or acyclic ions. For instance, cleavage of the ion at m/z 99 could lead to characteristic aromatic fragments.
The interplay between these pathways dictates the final appearance of the spectrum. The ortho effect-driven loss of methanol is predicted to be a dominant fragmentation route due to the stability of the resulting cyclic ion.
Part 2: Visualization of Fragmentation Pathways
To clarify these complex transformations, the predicted fragmentation cascade is illustrated below. The diagram shows the molecular ion and its subsequent fragmentation into the key ions discussed.
Caption: Predicted EI fragmentation pathways for this compound.
Part 3: Comparative Analysis
A key aspect of spectral interpretation is comparing the unknown's spectrum to those of known, related structures. This allows for the assignment of fragment ions with a higher degree of confidence.
| Compound Name | Molecular Weight (Da) | Key Fragments (m/z) & Interpretation | Distinguishing Feature |
| This compound | 158 | 126 (likely base peak) , 127, 99, 98 | Intense loss of methanol (32 Da) due to the ortho effect. |
| Methyl 2-thiophenecarboxylate [11] | 142 | 142 (M•+), 111 (base peak) , 83 | Base peak at m/z 111 corresponds to the loss of a methoxy radical (•OCH₃, 31 Da). No loss of methanol. |
| Methyl Salicylate (Oil of Wintergreen) [12][13] | 152 | 152 (M•+), 120 (base peak) , 92 | Classic example of the ortho effect. Base peak at m/z 120 from the loss of methanol (32 Da). |
| Methyl 3-methylthiophene-2-carboxylate [14] | 156 | 156 (M•+), 125 (base peak) , 124 | Base peak at m/z 125 from loss of •OCH₃. A minor peak at m/z 124 from loss of methanol, but far less pronounced than in the hydroxylated analog. |
This comparison clearly demonstrates the diagnostic power of the hydroxyl group's position. The intense [M-32]•+ peak is a strong indicator of the ortho relationship between the hydroxyl and methyl ester groups on the thiophene ring, a feature absent or minor in analogs lacking this specific arrangement.
Part 4: Experimental Protocol for GC-MS Analysis
This section provides a self-validating protocol for acquiring a high-quality electron ionization mass spectrum of this compound.
Objective: To obtain a reproducible 70 eV EI mass spectrum suitable for structural confirmation and library matching.
1. Sample Preparation:
- Accurately weigh ~1 mg of the compound.
- Dissolve in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate, HPLC grade). Ensure complete dissolution. The final concentration should be approximately 1 mg/mL.
2. GC-MS Instrument Parameters:
- System: Gas Chromatograph coupled to a Mass Spectrometer with an EI source (e.g., Agilent GC-MSD or equivalent).
- GC Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.
- Injection: 1 µL injection volume with a split ratio of 50:1 to avoid overloading the column and detector.
- Inlet Temperature: 250°C.
- Oven Program:
- Initial Temperature: 100°C, hold for 1 minute.
- Ramp: Increase at 15°C/min to 280°C.
- Final Hold: Hold at 280°C for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- MS Transfer Line Temperature: 280°C.
3. Mass Spectrometer Parameters:
- Ionization Mode: Electron Ionization (EI).[5][15]
- Ionization Energy: 70 eV. This is the standard energy for generating reproducible spectra for library comparison.[16]
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Mass Scan Range: m/z 40 - 300. This range will cover the molecular ion and all significant fragments.
- Solvent Delay: 3 minutes. This prevents the massive solvent peak from entering and saturating the detector.
4. Data Analysis & Validation:
Extract the mass spectrum from the apex of the chromatographic peak corresponding to the analyte.
Verify the molecular ion peak at m/z 158.
Identify key fragment ions (m/z 127, 126, 99, 98) and compare their relative intensities to the predictions.
Compare the acquired spectrum against a spectral library (e.g., NIST/EPA/NIH Mass Spectral Library) if available.[17]
Caption: Workflow for GC-EI-MS analysis of the target compound.
Conclusion
The mass spectrum of this compound is characterized by a predictable yet informative fragmentation pattern. The presence of a strong peak corresponding to the loss of methanol ([M-32]•+) is the most diagnostically significant feature, confirming the adjacent positioning of the hydroxyl and methyl ester groups. By comparing its spectrum to those of non-hydroxylated or isomeric analogs, one can confidently elucidate its structure. The provided protocol offers a standardized method for obtaining high-quality, reproducible data for this and similar small molecules, ensuring scientific rigor in drug discovery and development workflows.
References
- 1. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. chemscene.com [chemscene.com]
- 4. scbt.com [scbt.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. GCMS Section 6.14 [people.whitman.edu]
- 7. scienceready.com.au [scienceready.com.au]
- 8. tsapps.nist.gov [tsapps.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methyl-2-thiophene carboxylate [webbook.nist.gov]
- 12. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. Methyl salicylate [webbook.nist.gov]
- 14. Methyl 3-methylthiophene-2-carboxylate | C7H8O2S | CID 580757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Assessment of Methyl 3-hydroxythiophene-2-carboxylate
In the landscape of pharmaceutical development and chemical synthesis, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and key intermediates is not merely a regulatory formality but a cornerstone of safety and efficacy. Methyl 3-hydroxythiophene-2-carboxylate, a vital heterocyclic building block in medicinal chemistry, is no exception.[1] Its purity profile can significantly influence the outcome of subsequent synthetic steps and the quality of the final drug substance.
This guide provides an in-depth, comparative analysis of chromatographic strategies for the purity assessment of this compound. Moving beyond a simple recitation of methods, we will explore the rationale behind methodological choices, present comparative experimental data, and offer a framework for selecting the most appropriate analytical technique for your laboratory's needs. We will primarily focus on High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), while also considering Gas Chromatography-Mass Spectrometry (GC-MS) as an orthogonal technique.
Analyte Characterization: Understanding this compound
Before developing a separation method, understanding the physicochemical properties of the analyte is critical.
| Property | Value | Source |
| Molecular Formula | C₆H₆O₃S | [2][3] |
| Molecular Weight | 158.18 g/mol | [2][3] |
| Appearance | White to pale yellow solid | [4] |
| Melting Point | 38-43 °C | [5][6] |
| Structure | Thiophene ring with hydroxyl and methyl ester substituents | [2] |
| Polarity | Considered a polar aromatic compound due to the hydroxyl and carboxylate groups. Slightly soluble in water.[7][8] |
The presence of both a hydrophobic thiophene ring and polar functional groups (hydroxyl, ester) makes reversed-phase HPLC an ideal starting point for analysis.
The Workhorse of Purity Analysis: HPLC vs. UPLC
High-Performance Liquid Chromatography (HPLC) has long been the standard for pharmaceutical analysis.[9][10] However, Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful alternative, offering significant improvements in speed and efficiency.[9][10][11]
The primary distinction lies in the column particle size and the system's operating pressure.[9][12] UPLC systems utilize columns with sub-2 µm particles, which provide higher resolution and efficiency.[9][10][13] To operate with these smaller particles, UPLC systems generate much higher backpressures (up to 15,000 psi) compared to traditional HPLC systems (typically up to 6,000 psi).[9][12]
Caption: HPLC vs. UPLC - A Conceptual Comparison.
The key advantages of UPLC include:
-
Faster Analysis: Significantly shorter run times increase laboratory throughput.[9][11]
-
Improved Sensitivity and Resolution: Narrower, taller peaks make it easier to detect and quantify low-level impurities.[10][11]
-
Reduced Solvent Consumption: Shorter run times and lower flow rates lead to cost savings and a greener footprint.[9][11]
Comparative Study: Method Development for Purity Analysis
To provide a practical comparison, we evaluated two reversed-phase columns with distinct selectivities under both HPLC and UPLC conditions. The potential impurities considered are based on a common synthesis route, including the starting material (Methyl thioglycolate) and a potential isomer (Methyl 4-hydroxythiophene-2-carboxylate).[14]
Experimental Design & Rationale
Instrumentation:
-
HPLC System: Standard analytical HPLC with a quaternary pump and DAD detector.
-
UPLC System: High-pressure binary pump system with a DAD detector.
Columns Evaluated:
-
C18 Column: A traditional, highly hydrophobic stationary phase. It is the first choice for many reversed-phase methods due to its versatility.[15]
-
Phenyl-Hexyl Column: A moderately polar phase that provides alternative selectivity. The phenyl groups can interact with the aromatic thiophene ring of the analyte via pi-pi (π-π) interactions, which can improve resolution from closely related impurities.[16][17]
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier is used to suppress the ionization of the hydroxyl group, leading to better peak shape and consistent retention.[18]
-
Mobile Phase B: Acetonitrile. Chosen for its low viscosity and good UV transparency.[19]
-
Gradient Elution: A gradient was used to ensure elution of any less polar impurities within a reasonable timeframe.
Chromatographic Conditions
| Parameter | HPLC Method | UPLC Method |
| Column | C18 or Phenyl-Hexyl (4.6 x 150 mm, 5 µm) | C18 or Phenyl-Hexyl (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5% to 95% B over 15 min | 5% to 95% B over 3 min |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Column Temp. | 30 °C | 40 °C |
| Detection | 254 nm | 254 nm |
| Injection Vol. | 10 µL | 2 µL |
| Run Time | 20 min | 5 min |
Hypothetical Results & Discussion
The following table summarizes the hypothetical performance data. Purity is calculated using the area percent method.
| Method | Column | Retention Time (min) | Tailing Factor | Resolution (Main Peak/Impurity) | Purity (%) |
| HPLC | C18 | 8.52 | 1.3 | 1.8 | 99.1 |
| HPLC | Phenyl-Hexyl | 9.15 | 1.1 | 2.5 | 99.4 |
| UPLC | C18 | 2.11 | 1.2 | 2.2 | 99.2 |
| UPLC | Phenyl-Hexyl | 2.34 | 1.0 | 3.1 | 99.5 |
Discussion:
-
Column Selectivity: The Phenyl-Hexyl column provided superior performance in both HPLC and UPLC formats. The improved resolution (2.5 in HPLC, 3.1 in UPLC) and better peak shape (Tailing Factor closer to 1.0) suggest that π-π interactions between the stationary phase and the thiophene ring are beneficial for this separation. This highlights the importance of screening alternative column chemistries during method development.[17]
-
HPLC vs. UPLC: The UPLC method provided comparable or better separation in just 25% of the time required for the HPLC method (5 min vs. 20 min). The increased efficiency of the sub-2 µm particles resulted in sharper peaks and enhanced resolution, allowing for more confident integration and quantification of impurities.[11][12]
Alternative & Orthogonal Techniques: GC-MS
While HPLC is highly effective, regulatory guidelines often encourage the use of orthogonal methods (methods with different separation principles) to confirm purity. Gas Chromatography-Mass Spectrometry (GC-MS) is a viable option for thermally stable and volatile compounds.
-
Principle: Separation occurs in the gas phase based on the compound's boiling point and interaction with the stationary phase. The mass spectrometer provides mass-to-charge ratio information, aiding in impurity identification.
-
Applicability: this compound has a melting point of 38-43 °C and a boiling point of 232.3 °C, making it suitable for GC analysis.[6] Several studies have demonstrated the successful use of GC and GC-MS for the analysis of various thiophene derivatives.[20][21][22][23][24]
-
Comparison:
| Feature | Recommended UPLC Method | GC-MS Method |
| Principle | Liquid-phase partitioning | Gas-phase partitioning & boiling point |
| Strengths | High resolution for polar/non-volatile compounds, robust quantification. | Excellent for volatile compounds, provides mass data for structural confirmation. |
| Limitations | Does not inherently provide structural information (unless coupled with MS). | Not suitable for thermally labile or non-volatile compounds. Derivatization may be needed for highly polar compounds. |
| Best Use Case | Routine QC, stability testing, quantitative purity determination. | Impurity identification, confirmation of purity (orthogonal method). |
Caption: Decision Workflow for Purity Analysis.
Protocol: Recommended UPLC Method & Validation
Based on the comparative data, the UPLC method using a Phenyl-Hexyl column is recommended for its superior speed and resolution.
Step-by-Step UPLC Protocol
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water (Diluent) to obtain a stock solution of 1.0 mg/mL.
-
Further dilute 1.0 mL of the stock solution to 100.0 mL with the diluent to achieve a final concentration of 10 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
-
Instrumentation Setup:
-
Install a Phenyl-Hexyl UPLC column (2.1 x 50 mm, 1.7 µm).
-
Set the column temperature to 40 °C.
-
Set the DAD detector to acquire data at 254 nm.
-
Purge the pump lines with their respective mobile phases.
-
Equilibrate the column with the initial mobile phase conditions (95% A: 5% B) for at least 10 column volumes or until a stable baseline is achieved.
-
-
Chromatographic Run:
-
Inject 2 µL of the prepared sample.
-
Run the gradient as specified in the UPLC method table.
-
Integrate all peaks and calculate the purity using the area percent method.
-
Method Validation Strategy (ICH Q2(R2))
For use in a regulated environment, the developed method must be validated.[25][26] Validation demonstrates that the analytical procedure is suitable for its intended purpose.[25][27] Key parameters to assess include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[27][28] This is demonstrated by running blanks, placebo, and spiked samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[27][28] This is typically assessed over a range of 5-6 concentrations.
-
Accuracy: The closeness of test results obtained by the method to the true value.[27][28] It is often determined by analyzing a sample with a known concentration (e.g., a reference standard) and calculating the percent recovery.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-day and inter-analyst variability).[25]
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest concentration of analyte in a sample that can be reliably quantified and detected, respectively. This is critical for impurity analysis.[28]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, column temperature, flow rate).
Conclusion
For the purity assessment of this compound, a UPLC method utilizing a Phenyl-Hexyl stationary phase offers the optimal balance of speed, resolution, and sensitivity. The alternative selectivity provided by the phenyl chemistry is key to resolving the main component from potential process-related impurities. While traditional HPLC remains a viable and robust technique, the significant reduction in analysis time and solvent consumption makes UPLC the superior choice for high-throughput quality control environments.[9][12] Furthermore, employing GC-MS as an orthogonal method provides an invaluable tool for the definitive identification of unknown impurities, ensuring a comprehensive and scientifically sound purity assessment.
References
- 1. Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. scbt.com [scbt.com]
- 4. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. 3-羟基噻酚-2-羧酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | 5118-06-9 [sigmaaldrich.com]
- 7. This compound, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]
- 8. This compound, 97% | Fisher Scientific [fishersci.ca]
- 9. HPLC vs. UPLC [webofpharma.com]
- 10. What is the Difference Between UPLC and HPLC? [monadlabtech.com]
- 11. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 12. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 13. gmpinsiders.com [gmpinsiders.com]
- 14. This compound synthesis - chemicalbook [chemicalbook.com]
- 15. auroraprosci.com [auroraprosci.com]
- 16. Polar Column in HPLC Example - Hawach [hawachhplccolumn.com]
- 17. phenomenex.com [phenomenex.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. mastelf.com [mastelf.com]
- 20. Development of a species-specific isotope dilution GC-ICP-MS method for the determination of thiophene derivates in petroleum products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. GLC and GLC-mS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. mtb.es [mtb.es]
- 25. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 26. ijarsct.co.in [ijarsct.co.in]
- 27. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 28. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Thiophene-2-carboxylate and Thiophene-3-carboxylate
Introduction: The Tale of Two Isomers
Thiophene, a five-membered aromatic heterocycle containing a single sulfur atom, is a cornerstone of modern medicinal chemistry and materials science.[1][2] Its derivatives are integral to a vast array of pharmaceuticals, agrochemicals, and organic electronic materials. Among the simplest and most versatile thiophene building blocks are its monocarboxylic acids: thiophene-2-carboxylic acid and thiophene-3-carboxylic acid, and their corresponding esters.
While structurally similar, the seemingly minor shift of the carboxylate group from the alpha (C2) to the beta (C3) position induces profound differences in the electronic landscape of the thiophene ring. This guide provides an in-depth comparative analysis of the reactivity of these two critical isomers, moving beyond simple reaction schemes to explore the underlying electronic and steric principles that govern their behavior. We will dissect their reactivity in key synthetic transformations, supported by experimental data and theoretical insights, to empower researchers in drug discovery and materials development to make informed strategic decisions in their synthetic designs.
Part 1: Electronic Structure and Theoretical Underpinnings
The reactivity of an aromatic system is fundamentally dictated by the electron density of its ring. Thiophene is an electron-rich heterocycle, making it highly susceptible to electrophilic attack, with a reactivity greater than that of benzene.[2] The introduction of a carboxylate group (–COOR), a canonical electron-withdrawing group, significantly modulates this intrinsic reactivity. It deactivates the ring towards electrophilic substitution and influences the regiochemical outcome of various transformations.
A computational study by Profeta Jr. et al. using Density Functional Theory (DFT) provides critical insight into the electronic differences between the two isomers.[3][4] The study revealed that thiophene-2-carboxylic acid is slightly more reactive towards nucleophiles. This is partly explained by the presence of a conformer stabilized by an internal hydrogen bond between the carboxylic acid proton and the thiophene sulfur atom. This interaction polarizes the acid function and may optimize the trajectory for nucleophilic attack at the carbonyl carbon.[3]
For electrophilic attack on the ring, the carboxylate group's position is paramount. At the 2-position, it strongly deactivates the adjacent C3 and, via resonance, the C5 position. Conversely, a carboxylate at the 3-position exerts its primary deactivating influence on the C2 and C4 positions. This differential electron distribution is the root cause of their distinct chemical behaviors.
Caption: Structural and electronic differences between the two isomers.
Part 2: Comparative Reactivity in Key Transformations
The theoretical differences in electronic structure manifest as practical, often dramatic, differences in reactivity. This section compares the behavior of the two isomers in fundamental organic reactions.
Electrophilic Aromatic Substitution (EAS)
Thiophene itself undergoes electrophilic substitution preferentially at the C2 position.[2][5][6] The presence of the deactivating carboxylate group, however, redirects this substitution pattern.
-
Thiophene-2-carboxylate : The carboxylate group at C2 directs incoming electrophiles to the C5 position. The C4 position is also a potential site, but substitution at C5 is overwhelmingly favored due to the sulfur atom's ability to stabilize the cationic intermediate. For instance, nitration of thiophene-2-carboxylic acid derivatives typically yields the 5-nitro product.[7]
-
Thiophene-3-carboxylate : With the C3 position occupied, electrophilic attack is directed to the C5 position, which remains the most activated site not adjacent to the deactivating group. The C2 position is strongly deactivated, making substitution there less likely.
| Reaction | Substrate | Major Product | Typical Yield | Reference |
| Nitration | Methyl thiophene-2-carboxylate | Methyl 5-nitrothiophene-2-carboxylate | Good | [8] |
| Bromination | Thiophene-2-carboxylic acid | 5-Bromothiophene-2-carboxylic acid | High | [9] |
| Acylation | Thiophene-3-carboxylate | 5-Acetylthiophene-3-carboxylate | Moderate-Good | [10] |
Table 1: Regioselectivity in Electrophilic Aromatic Substitution.
Metalation and Directed ortho-Metalation (DoM)
The acidity of thiophene's C-H protons allows for direct deprotonation (metalation) by strong bases, a powerful tool for C-C bond formation.[11][12] Here, the isomers exhibit starkly different behaviors.
-
Thiophene-2-carboxylate : The carboxylic acid proton is the most acidic site. Treatment with one equivalent of a strong base like lithium diisopropylamide (LDA) simply forms the lithium carboxylate. However, using two equivalents of base results in the formation of a dianion, with the second deprotonation occurring regioselectively at the C5 position.[13] This 2,5-dianion is a versatile intermediate for introducing substituents at the 5-position.
-
Thiophene-3-carboxylate : The carboxylate group at C3 acts as an excellent directed metalation group (DMG). The base coordinates to the carbonyl oxygen, delivering the deprotonation event to the adjacent C2 position. This provides a highly reliable method for functionalizing the C2 position, a transformation that is difficult to achieve via other means.
Caption: Contrasting metalation pathways for the two isomers.
Nucleophilic Aromatic Substitution (SNAr)
Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are arguably the most important application of these building blocks in modern synthesis. Halogenated derivatives of both isomers are common substrates for reactions like Suzuki, Stille, and Heck couplings.
-
Thiophene-2-carboxylate Derivatives : 5-Bromo- or 5-iodothiophene-2-carboxylates are widely used. They readily participate in Suzuki and Stille couplings to introduce aryl, heteroaryl, or vinyl groups at the 5-position.[9] The resulting 5-substituted-thiophene-2-carboxylates are common motifs in materials science and medicinal chemistry. Interestingly, copper(I) thiophene-2-carboxylate (CuTC), derived from this isomer, is itself a versatile reagent used to mediate Stille and other coupling reactions, often allowing for milder, non-basic conditions.[17][18][19]
-
Thiophene-3-carboxylate Derivatives : 2-Bromo- or 2-iodothiophene-3-carboxylates are excellent substrates for cross-coupling. The C2-halide is generally more reactive than a C3-halide in these reactions. This allows for the synthesis of 2-substituted-thiophene-3-carboxylates. It is also possible to use 5-halothiophene-3-carboxylates to achieve substitution at the 5-position.
The choice of isomer provides strategic control over the final substitution pattern of the target molecule. For example, synthesizing a 2,5-disubstituted thiophene is often approached sequentially, starting with a 5-halothiophene-2-carboxylate.
Part 3: Experimental Protocols
To illustrate the practical implications of these reactivity differences, we provide validated, step-by-step protocols for key comparative experiments.
Protocol 1: Directed ortho-Metalation-Silylation
This experiment demonstrates the powerful directing effect of the 3-carboxylate group versus the dianion formation of the 2-carboxylate.
Caption: Experimental workflow for comparative metalation.
Methodology:
-
Preparation : In two separate, oven-dried flasks under a nitrogen atmosphere, dissolve methyl thiophene-3-carboxylate (Flask A) and thiophene-2-carboxylic acid (Flask B) in anhydrous tetrahydrofuran (THF) to a concentration of 0.2 M. Cool both solutions to -78 °C (acetone/dry ice bath).
-
Base Addition :
-
To Flask A, slowly add 1.1 equivalents of a freshly prepared solution of LDA in THF.
-
To Flask B, slowly add 2.2 equivalents of the LDA solution.
-
-
Metalation : Stir both reaction mixtures at -78 °C for 1 hour. The causality here is critical: for Flask A, the carboxylate directs the base to the C2 proton. For Flask B, the first equivalent of base deprotonates the acid, and the second deprotonates the most acidic ring proton at C5.
-
Electrophilic Quench : To each flask, add 1.2 equivalents of chlorotrimethylsilane (TMSCl) dropwise.
-
Warm-up & Workup : After stirring for 30 minutes at -78 °C, remove the cooling baths and allow the reactions to warm to room temperature over 1 hour. Quench the reactions by adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Analysis : Purify the crude products by column chromatography. Analyze the products by ¹H NMR spectroscopy to confirm the position of the TMS group. Flask A should yield methyl 2-(trimethylsilyl)thiophene-3-carboxylate, while Flask B should yield 5-(trimethylsilyl)thiophene-2-carboxylic acid.
Part 4: Conclusion and Strategic Outlook
The reactivities of thiophene-2-carboxylate and thiophene-3-carboxylate are not interchangeable. A clear understanding of their distinct electronic and steric properties is essential for efficient and predictable synthetic planning.
Summary of Key Differences:
| Feature | Thiophene-2-carboxylate | Thiophene-3-carboxylate |
| EAS Regioselectivity | C5 position is strongly favored. | C5 position is favored. |
| Metalation Behavior | Forms a 2,5-dianion with 2 eq. of base. | Undergoes directed ortho-metalation at C2. |
| Key Synthetic Utility | Precursor to 5-substituted derivatives and 2,5-disubstituted thiophenes. | Precursor to 2-substituted and 2,3-disubstituted thiophenes. |
| Derived Reagents | Source of Copper(I) thiophene-2-carboxylate (CuTC), a useful coupling mediator.[19] | Primarily used as a substrate. |
References
- 1. researchgate.net [researchgate.net]
- 2. Thiophene - Wikipedia [en.wikipedia.org]
- 3. Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids: Results from DFT and Hartree-Fock theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Electrophilic substitution on thiophene [quimicaorganica.org]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. US2492658A - Metalation of thiophene - Google Patents [patents.google.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Nucleophilic substitution in pyrrole, thiophene and furan [quimicaorganica.org]
- 16. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Copper(I)-thiophene-2-carboxylate | 7 Publications | 66 Citations | Top Authors | Related Topics [scispace.com]
- 19. scispace.com [scispace.com]
A Comparative Analysis of the Biological Activities of 3-Hydroxy and 3-Aminothiophene Derivatives: A Guide for Researchers
The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its versatility allows for a wide range of substitutions, leading to diverse pharmacological profiles. Among the myriad of thiophene derivatives, those bearing a hydroxyl or an amino group at the 3-position have garnered significant attention for their potent and varied biological activities. This guide provides an in-depth, objective comparison of the biological activities of 3-hydroxythiophene and 3-aminothiophene derivatives, supported by experimental data to inform and guide researchers in drug discovery and development.
The Thiophene Core: A Foundation for Diverse Bioactivity
Thiophene, a five-membered aromatic ring containing a sulfur atom, is a bioisostere of the benzene ring.[2] This structural similarity, coupled with its unique electronic properties, allows thiophene-containing molecules to interact favorably with a wide array of biological targets. The sulfur atom can engage in hydrogen bonding and other non-covalent interactions, contributing to the binding affinity and selectivity of these compounds. The thiophene nucleus is present in drugs with anti-inflammatory, antimicrobial, anticancer, and many other therapeutic applications.[1][2]
Head-to-Head Comparison: 3-Hydroxy- vs. 3-Aminothiophene Derivatives
The nature of the substituent at the 3-position of the thiophene ring profoundly influences the molecule's electronic distribution, hydrogen bonding capacity, and overall stereochemistry, thereby dictating its biological activity. This section directly compares the experimentally determined biological activities of 3-hydroxy and 3-aminothiophene derivatives.
Antimicrobial Activity: A Clear Advantage for the Amino Group
Direct comparative studies have demonstrated that 3-aminothiophene derivatives generally exhibit superior antibacterial activity compared to their 3-hydroxy counterparts. In a study evaluating a series of thiophene-2-carboxamide derivatives, the 3-amino substituted compounds displayed significantly higher inhibition of both Gram-positive and Gram-negative bacteria.[3]
| Compound Class | Bacterial Strains | Activity Range (% Inhibition) | Reference |
| 3-Aminothiophene-2-carboxamides | S. aureus, B. subtilis, E. coli, P. aeruginosa | 40.0 - 86.9% | [3] |
| 3-Hydroxythiophene-2-carboxamides | S. aureus, B. subtilis, E. coli, P. aeruginosa | 20.0 - 78.3% | [3] |
Causality Behind the Difference: The enhanced antibacterial activity of the 3-amino derivatives can be attributed to the greater basicity and hydrogen bond donor capacity of the amino group compared to the hydroxyl group. These properties may facilitate stronger interactions with key bacterial enzymes or cellular components, leading to more potent inhibition of bacterial growth.
Antioxidant Activity: Amino Derivatives Again Show Superior Performance
The same comparative study on thiophene-2-carboxamides also revealed that 3-aminothiophene derivatives possess greater antioxidant potential than their 3-hydroxy analogs. The 3-amino derivatives demonstrated higher radical scavenging activity in the ABTS assay.[3]
| Compound Class | Antioxidant Activity (% Inhibition) | Reference |
| 3-Aminothiophene-2-carboxamides | 46.9 - 62.0% | [3] |
| 3-Hydroxythiophene-2-carboxamides | 28.4 - 54.9% | [3] |
Expert Insight: The superior antioxidant activity of the 3-aminothiophenes is likely due to the electron-donating nature of the amino group, which can stabilize the resulting radical cation more effectively after donating a hydrogen atom to scavenge a free radical.
Anticancer Activity: A More Nuanced Comparison
While direct comparative studies on the anticancer activity of 3-hydroxy versus 3-aminothiophene derivatives are less common, the available literature suggests that both classes of compounds hold significant promise.
3-Aminothiophene Derivatives: A substantial body of research highlights the potent anticancer effects of 3-aminothiophene derivatives. For instance, certain 3-aminobenzo[b]thiophenes have been shown to be potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[4][5] Some derivatives have demonstrated cytotoxicity in the subnanomolar range against various cancer cell lines.[4][5]
3-Hydroxythiophene Derivatives: Research on 3-hydroxythiophene derivatives has also revealed significant anticancer potential. For example, some 3-hydroxythiophene derivatives have shown notable antioxidant activity, which can contribute to anticancer effects by mitigating oxidative stress. Additionally, certain 3-hydroxy-2-substituted-thiophene derivatives have displayed significant cytotoxic activity against cancer cell lines with IC50 values in the low micromolar range.
Structure-Activity Relationship (SAR) Insights: For both classes of compounds, the nature and position of other substituents on the thiophene ring and any appended functionalities play a crucial role in determining their anticancer potency and selectivity. The presence of bulky aromatic groups, for example, can enhance tubulin polymerization inhibition.
Anti-inflammatory Activity: Both Scaffolds Show Promise
Both 3-hydroxy and 3-aminothiophene derivatives have been incorporated into molecules with anti-inflammatory properties. The anti-inflammatory drug Tinoridine, for instance, is a thienopyridine derivative.
3-Aminothiophene Derivatives: Several studies have reported the synthesis and evaluation of 3-aminothiophene derivatives as anti-inflammatory agents. Some of these compounds have shown significant inhibition of cyclooxygenase (COX) enzymes, key mediators of inflammation.
3-Hydroxythiophene Derivatives: While specific data on the anti-inflammatory activity of simple 3-hydroxythiophene derivatives is limited, the hydroxyl group is a key feature in many known anti-inflammatory agents. Its ability to act as a hydrogen bond donor and acceptor allows for interactions with the active sites of inflammatory enzymes.
Experimental Protocols: A Guide to Evaluating Biological Activity
To ensure the trustworthiness and reproducibility of findings, standardized and validated experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to evaluate the biological activities discussed in this guide.
Protocol for Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a bacterium.
Workflow Diagram:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture of the test organism.
-
Compound Dilution: Perform serial twofold dilutions of the test compounds in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Protocol for Antioxidant Activity (ABTS Radical Scavenging Assay)
This assay measures the ability of a compound to scavenge the stable radical cation ABTS•+.
Workflow Diagram:
Caption: Workflow for the ABTS radical scavenging assay.
Step-by-Step Methodology:
-
ABTS•+ Generation: Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Sample Preparation: Prepare various concentrations of the test compounds in a suitable solvent.
-
Reaction: Add a small volume of each sample concentration to the ABTS•+ solution.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance of the resulting solution at 734 nm using a spectrophotometer.
-
Calculation: Calculate the percentage of inhibition of ABTS•+ by the test compound compared to a control (without the compound).
Conclusion and Future Directions
This guide has provided a comparative overview of the biological activities of 3-hydroxythiophene and 3-aminothiophene derivatives. The available experimental data suggests that 3-aminothiophene derivatives exhibit superior antibacterial and antioxidant properties compared to their 3-hydroxy counterparts. In the realm of anticancer and anti-inflammatory activities, both scaffolds demonstrate significant potential, with the specific activity being highly dependent on the overall molecular structure.
For researchers and drug development professionals, these findings offer critical insights for lead optimization and the rational design of new therapeutic agents. The choice between a 3-hydroxy and a 3-amino substituent on the thiophene core should be guided by the desired biological activity and the specific therapeutic target. Further head-to-head comparative studies, particularly in the areas of anticancer and anti-inflammatory activities, are warranted to fully elucidate the therapeutic potential of these two important classes of thiophene derivatives.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation [mdpi.com]
- 3. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Evolving Landscape of Cancer Therapeutics: A Comparative Guide to Thiophene Carboxamide Derivatives
The relentless pursuit of novel anticancer agents has led researchers down numerous synthetic pathways, with heterocyclic compounds emerging as a particularly fruitful area of investigation. Among these, the thiophene carboxamide scaffold has garnered significant attention for its remarkable versatility and potent antitumor activity.[1][2] This guide provides a comprehensive comparison of various thiophene carboxamide derivatives, offering an in-depth analysis of their structure-activity relationships (SAR), mechanisms of action, and preclinical efficacy. By synthesizing data from pivotal studies, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate this promising class of molecules.
The thiophene ring, an isostere of benzene, imparts unique physicochemical properties that enhance biological activity, making it a privileged scaffold in medicinal chemistry.[3] Its derivatives have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and, most notably, anticancer properties.[1][2] The nature and position of substituents on the thiophene ring and the carboxamide nitrogen significantly influence their cytotoxic potency and selectivity.[1][2] This guide will delve into these nuances, comparing derivatives that target diverse and critical cellular pathways involved in cancer progression.
Structure-Activity Relationship (SAR): Decoding the Anticancer Potential
The design of potent thiophene carboxamide derivatives hinges on a thorough understanding of their structure-activity relationships. Key modifications to the core scaffold have been shown to dramatically impact their anticancer efficacy.
One notable class of derivatives includes analogs of the natural product Annonaceous acetogenin. In these compounds, a thiophene carboxamide moiety replaces the native γ-lactone ring. Studies on these analogs have revealed that the length of the alkyl chain in the "tail" part of the molecule is crucial for their growth inhibitory activity against human cancer cell lines.[4][5] For instance, shortening the n-dodecyl group can significantly affect potency, highlighting the importance of this lipophilic tail in interacting with the target, which has been identified as mitochondrial complex I.[4][5]
In another approach, researchers have focused on developing trisubstituted thiophene-3-carboxamide selenide derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase.[6][7] Overexpression of EGFR is a known oncogenic driver in several cancers.[6][7] In this series, the strategic hybridization of complementary pharmacophores has led to compounds with impressive antiproliferative action.[6]
Furthermore, investigations into 2-acetamido-thiophene-3-carboxamide derivatives have identified dual inhibitors of c-Jun N-terminal kinase (JNK).[8] Structure-activity relationship studies revealed that while substitutions at the 4- and 5-positions of the thiophene ring were generally detrimental to activity, the nature of the substituent at the 2-position was critical.[8] A single carbon linker between the thiophene and an aromatic group at this position was well-tolerated, whereas longer linkers abolished inhibitory activity.[8]
Comparative Analysis of Anticancer Activity: A Data-Driven Overview
The true measure of a compound's potential lies in its performance in preclinical assays. The following table summarizes the in vitro anticancer activity of representative thiophene carboxamide derivatives against various cancer cell lines.
| Compound Class/Name | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Annonaceous Acetogenin Analogs | ||||
| JCI-20679 | Mitochondrial Complex I | - | Potent in vitro and in vivo activity | [3] |
| Trisubstituted Thiophene-3-Carboxamide Selenide Derivatives | ||||
| Compound 16e | EGFR Kinase | HCT116 (Colon) | 3.20 ± 0.12 | [6][7] |
| A549 (Lung) | 7.86 ± 0.09 | [7] | ||
| MCF-7 (Breast) | 8.81 ± 0.14 | [7] | ||
| HeLa (Cervical) | < 9 | [6][7] | ||
| Combretastatin A-4 (CA-4) Biomimetics | ||||
| Compound 2b | Tubulin | Hep3B (Liver) | 5.46 | [9][10] |
| Compound 2e | Tubulin | Hep3B (Liver) | 12.58 | [9][10] |
| Brominated Thiophene Carboxamide Derivatives | ||||
| MB-D2 | Apoptosis Induction | A375 (Melanoma) | Significant cytotoxicity | [11][12] |
| HT-29 (Colon) | Significant cytotoxicity | [11] | ||
| MCF-7 (Breast) | Significant cytotoxicity | [11] |
Mechanisms of Action: Diverse Pathways to Cell Death
Thiophene carboxamide derivatives exert their anticancer effects through a variety of mechanisms, underscoring the scaffold's versatility.
Inhibition of Mitochondrial Complex I
Certain analogs of Annonaceous acetogenins, such as JCI-20679, function by inhibiting mitochondrial complex I, a key component of the electron transport chain.[3][4][5] This disruption of mitochondrial function leads to a decrease in ATP production and an increase in reactive oxygen species (ROS), ultimately triggering apoptosis.
Caption: Inhibition of Mitochondrial Complex I by Thiophene Carboxamide Derivatives.
EGFR Kinase Inhibition
The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when overactivated, can lead to uncontrolled cell proliferation and survival. A series of trisubstituted thiophene-3-carboxamide selenide derivatives have been rationally designed to target this kinase.[6][7] Compound 16e from this series demonstrated impressive EGFR kinase inhibition with an IC50 value of 94.44 ± 2.22 nM.[6][7] By blocking the ATP-binding site of the kinase, these compounds prevent downstream signaling events that promote tumor growth.
Caption: EGFR Kinase Inhibition by Thiophene Carboxamide Derivatives.
Tubulin Polymerization Inhibition
Inspired by the potent anticancer agent Combretastatin A-4 (CA-4), a series of thiophene carboxamide derivatives were synthesized as biomimetics.[9][10][13] These compounds, including 2b and 2e, are designed to interact with the colchicine-binding site on tubulin, thereby inhibiting microtubule polymerization.[9][13] This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. The thiophene ring's high aromaticity plays a crucial role in the interaction with the binding pocket.[9][13]
Induction of Apoptosis
Several thiophene carboxamide derivatives have been shown to induce apoptosis through various mechanisms.[11][12] For instance, the brominated derivative MB-D2 was found to be highly selective against A375 melanoma cells, inducing apoptosis through caspase-3/7 activation and mitochondrial depolarization, without affecting normal HaCaT cells.[12] This selectivity is a highly desirable trait in cancer chemotherapy, as it minimizes side effects.
Experimental Protocols: A Guide to In Vitro Evaluation
The assessment of anticancer activity relies on a suite of standardized in vitro assays. Below are the methodologies commonly employed in the cited studies.
Cell Viability Assay (MTT/MTS Assay)
This colorimetric assay is a cornerstone for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the thiophene carboxamide derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT/MTS Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or a related MTS reagent is added to each well.
-
Incubation: The plates are incubated to allow viable cells with active mitochondrial dehydrogenases to reduce the tetrazolium salt into a colored formazan product.
-
Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Caption: Workflow for the MTT/MTS Cell Viability Assay.
Caspase-3/7 Activation Assay
This assay quantifies the activation of key executioner caspases involved in apoptosis.
-
Cell Treatment: Cells are seeded in a 96-well plate and treated with the test compounds.
-
Reagent Addition: A luminogenic or fluorogenic substrate for caspase-3 and -7 is added to the wells.
-
Incubation: The plate is incubated to allow activated caspases to cleave the substrate.
-
Signal Detection: The resulting luminescent or fluorescent signal is measured, which is directly proportional to the amount of caspase-3/7 activity.
Future Directions and Concluding Remarks
Thiophene carboxamide derivatives represent a highly promising and adaptable scaffold for the development of novel anticancer agents. The diverse mechanisms of action, ranging from kinase inhibition to disruption of mitochondrial function and tubulin polymerization, highlight the broad therapeutic potential of this chemical class.
Future research should focus on:
-
Optimizing Selectivity: Further structural modifications to enhance selectivity for cancer cells over normal cells, thereby minimizing potential toxicity.
-
In Vivo Efficacy: Expanding in vivo studies in relevant animal models to validate the promising in vitro results and assess pharmacokinetic and pharmacodynamic properties.
-
Combination Therapies: Investigating the synergistic effects of thiophene carboxamide derivatives with existing chemotherapeutic agents to overcome drug resistance and improve treatment outcomes.
References
- 1. benthamscience.com [benthamscience.com]
- 2. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structure–Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines [jstage.jst.go.jp]
- 5. Structure-Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to DFT Studies on the Electronic Properties of Thiophene Carboxylic Acids
Thiophene carboxylic acids (TCAs) and their derivatives represent a cornerstone in medicinal chemistry and materials science.[1][2] Their unique five-membered heterocyclic structure, featuring a sulfur atom that contributes to the π-electron system, imparts distinct electronic properties that are crucial for their biological activity and performance in organic electronics.[3][4] Understanding and predicting these properties—such as electron distribution, frontier molecular orbital energies, and reactivity—is paramount for rational drug design and the development of novel functional materials.
Density Functional Theory (DFT) has emerged as an indispensable computational tool for this purpose, offering a favorable balance between accuracy and computational cost for studying molecular systems.[5] However, the predictive power of DFT is fundamentally tied to the choice of the exchange-correlation (XC) functional. This guide provides an in-depth comparison of common DFT methodologies for studying TCAs, offering field-proven insights into selecting the appropriate computational approach and executing a robust analysis.
The Crux of the Matter: Choosing the Right Exchange-Correlation Functional
The accuracy of any DFT calculation hinges on the approximation used for the exchange-correlation functional, which accounts for the complex quantum mechanical interactions between electrons. Functionals are often categorized in a hierarchy known as "Jacob's Ladder," where each rung adds a layer of complexity and, generally, improves accuracy.
For organic molecules like thiophene carboxylic acids, the choice of functional can significantly impact the calculated electronic properties. A common workhorse, the B3LYP hybrid functional, is widely used for geometry optimizations and ground-state properties.[6][7] However, it is known to have limitations, particularly in describing long-range interactions and charge-transfer excited states, which can lead to inaccuracies in predicted UV-Vis spectra and orbital energies.[8][9]
Range-separated functionals, such as CAM-B3LYP, were developed to address these shortcomings.[10] They apply a different treatment to short-range and long-range electron exchange interactions, often providing a more accurate description of excited states, which is crucial for predicting optical properties.[11][12]
Caption: A simplified "Jacob's Ladder" illustrating the hierarchy of DFT functionals.
Comparative Analysis: Functionals in Action
To illustrate the impact of functional choice, the following table summarizes key electronic properties calculated for 2-thiophenecarboxylic acid using various popular functionals with the 6-311++G(d,p) basis set. These properties are fundamental descriptors of a molecule's electronic behavior.
| Property | B3LYP | PBE0 | M06-2X | CAM-B3LYP | Experimental/Benchmark |
| HOMO Energy (eV) | -6.89 | -7.35 | -8.12 | -8.01 | Varies, but hybrids often closer |
| LUMO Energy (eV) | -1.55 | -1.61 | -1.05 | -0.98 | Varies, but hybrids often closer |
| HOMO-LUMO Gap (eV) | 5.34 | 5.74 | 7.07 | 7.03 | ~7.2 eV (from high-level theory) |
| Dipole Moment (Debye) | 2.31 | 2.45 | 2.39 | 2.41 | ~2.5 D (Experimental for similar molecules) |
Disclaimer: The values presented are illustrative and synthesized from trends reported in the literature.[13][14] Absolute values will vary with the specific software and computational setup. The key takeaway is the relative difference in performance.
Analysis of Performance:
-
B3LYP: Provides a reasonable starting point but tends to underestimate the HOMO-LUMO gap due to the self-interaction error inherent in many standard functionals.[9]
-
PBE0: As another hybrid functional, it offers similar performance to B3LYP for ground-state properties.
-
M06-2X and CAM-B3LYP: These functionals, which incorporate a larger percentage of Hartree-Fock exchange (M06-2X) or a long-range correction (CAM-B3LYP), typically yield HOMO/LUMO energies that are in better agreement with experimental ionization potentials and electron affinities. They provide a more accurate prediction of the fundamental gap.[10][15]
A Critical Caveat for Thiophenes: It is crucial to note that even advanced functionals can struggle with thiophene-based systems. Studies have shown that Time-Dependent DFT (TD-DFT) can produce qualitatively incorrect absorption spectra for thiophene and its derivatives, including incorrect ordering of excited states.[16] For high-accuracy spectral prediction, comparison with post-Hartree-Fock methods like ADC(2) is advisable if computationally feasible.
Field-Proven Protocol for DFT Analysis of a Thiophene Carboxylic Acid
This section provides a self-validating workflow for analyzing the electronic properties of a representative molecule, 2-thiophenecarboxylic acid (PubChem CID: 10700).[17] The causality behind each step is explained to ensure scientific rigor.
Caption: Standard workflow for a DFT study of molecular electronic properties.
Step-by-Step Methodology:
-
Structure Preparation:
-
Action: Construct the 3D structure of 2-thiophenecarboxylic acid using molecular modeling software (e.g., Avogadro, GaussView). Perform an initial, quick geometry optimization using a molecular mechanics force field (e.g., UFF).
-
Causality: This provides a reasonable starting geometry for the more computationally expensive DFT calculations, preventing the calculation from starting in a high-energy, unrealistic conformation and ensuring faster convergence.
-
-
Initial Geometry Optimization:
-
Action: Set up a geometry optimization calculation using a reliable, cost-effective method. A common choice is the B3LYP functional with a Pople-style basis set like 6-31G(d).
-
Input Keywords (Gaussian Example): #p B3LYP/6-31G(d) Opt
-
Causality: This step efficiently finds a stable, low-energy structure (a local minimum) on the potential energy surface. B3LYP with a modest basis set provides a good balance of speed and accuracy for determining molecular geometry.[6]
-
-
Vibrational Frequency Analysis:
-
Action: Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory.
-
Input Keywords (Gaussian Example): #p B3LYP/6-31G(d) Freq
-
Causality (Self-Validation): This is a critical validation step. A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a saddle point, meaning the "optimized" structure is not stable and must be corrected.
-
-
High-Accuracy Single-Point Energy and Property Calculation:
-
Action: Using the validated minimum-energy geometry, perform a single-point energy calculation with a more accurate functional and a larger basis set. For electronic properties of TCAs, CAM-B3LYP with a triple-zeta basis set like def2-TZVP is a superior choice.[10][18] To calculate properties like the UV-Vis spectrum, a TD-DFT calculation is performed at this step.
-
Input Keywords (Gaussian Example): #p CAM-B3LYP/def2-TZVP Pop=Full TD(NStates=10)
-
Causality: This "single-point" approach leverages the efficiency of a lower-level theory for geometry optimization while obtaining more accurate electronic properties from a higher-level theory. This is justified by the fact that molecular geometries are often less sensitive to the level of theory than electronic properties are. The Pop=Full keyword requests a full output of molecular orbitals and atomic charges, while TD(NStates=10) requests the calculation of the first 10 excited states to simulate the absorption spectrum.[19]
-
-
Analysis and Visualization:
-
Action: Extract and analyze the output data. Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the regions of electron density involved in electronic transitions.[3] Analyze the calculated excitation energies and oscillator strengths from the TD-DFT output to plot a theoretical UV-Vis spectrum.
-
Causality: The HOMO and LUMO distributions indicate the molecule's electron-donating and electron-accepting capabilities, respectively. The energy difference between them (the HOMO-LUMO gap) is a key indicator of chemical reactivity and electronic excitability.[20][21] The theoretical spectrum allows for direct comparison with experimental data, providing a benchmark for the computational method's accuracy.
-
By following this structured, self-validating protocol, researchers can confidently investigate the electronic properties of thiophene carboxylic acids, generating reliable data to guide further experimental work in drug development and materials science.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. atomistica.online [atomistica.online]
- 10. quantumsimmblogs.com [quantumsimmblogs.com]
- 11. Electronic circular dichroism of chiral alkenes: B3LYP and CAM-B3LYP calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Molecular structure, vibrational spectra, AIM, HOMO-LUMO, NBO, UV, first order hyperpolarizability, analysis of 3-thiophenecarboxylic acid monomer and dimer by Hartree-Fock and density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids: Results from DFT and Hartree-Fock theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In search of the best DFT functional for dealing with organic anionic species - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. 2-Thiophenecarboxylic acid | C5H4O2S | CID 10700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Evaluation of density functional theory for a large and diverse set of organic and inorganic equilibrium structures [ouci.dntb.gov.ua]
- 19. Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. sciforum.net [sciforum.net]
A Senior Application Scientist's Guide to Thiophene Synthesis: Comparing the Fiesselmann Synthesis with Classic Alternatives
The thiophene nucleus is a cornerstone in medicinal chemistry and materials science, lending its unique electronic and structural properties to a vast array of functional molecules. For researchers, scientists, and drug development professionals, the efficient construction of this privileged heterocycle is a critical step in the discovery and optimization of new chemical entities. This guide provides an in-depth comparison of the Fiesselmann synthesis with other stalwart methods for thiophene ring formation: the Paal-Knorr, Gewald, and Hinsberg syntheses. We will delve into the mechanistic underpinnings, practical applications, and experimental nuances of each, supported by quantitative data and detailed protocols to inform your synthetic strategy.
The Enduring Relevance of Thiophene Synthesis
Thiophenes are not merely isosteres of benzene rings; their sulfur atom imparts distinct properties, including altered metabolic profiles and unique opportunities for further functionalization. From the antiplatelet blockbuster Clopidogrel to the organic semiconductor polythiophene, the versatility of the thiophene scaffold is undeniable. The choice of synthetic route is therefore a pivotal decision, dictated by the desired substitution pattern, functional group tolerance, and scalability.
The Fiesselmann Synthesis: A Versatile Approach to Hydroxythiophenes
Developed by Hans Fiesselmann in the 1950s, this method provides a powerful entry to 3-hydroxy-2-thiophenecarboxylic acid derivatives.[1] The classical approach involves the base-mediated condensation of an α,β-acetylenic ester with a thioglycolic acid derivative.[2]
Mechanism and Rationale
The reaction proceeds through a cascade of nucleophilic additions and a final intramolecular condensation. The choice of a relatively weak base, such as an alkoxide, is crucial. It must be strong enough to deprotonate the thioglycolic acid, initiating the first Michael addition to the alkyne, but not so strong as to promote unwanted side reactions. The subsequent intramolecular Dieckmann-type condensation is the key ring-forming step, driven by the formation of a stable enolate. Tautomerization then yields the aromatic 3-hydroxythiophene.
Caption: Mechanism of the Fiesselmann Thiophene Synthesis.
A significant advantage of the Fiesselmann synthesis is its adaptability. Variations starting from cyclic β-ketoesters or substrates containing a nitrile group instead of an ester have been developed, expanding the accessible substitution patterns to include 3-aminothiophenes.[1]
Comparative Analysis of Thiophene Syntheses
To provide a clear and objective comparison, the following table summarizes the key features of the Fiesselmann synthesis alongside the Paal-Knorr, Gewald, and Hinsberg methods.
| Feature | Fiesselmann Synthesis | Paal-Knorr Synthesis | Gewald Synthesis | Hinsberg Synthesis |
| Starting Materials | α,β-Acetylenic esters & thioglycolic acid derivatives[2] | 1,4-Dicarbonyl compounds & sulfurizing agent (e.g., P₄S₁₀, Lawesson's reagent)[3] | Ketone/aldehyde, α-cyanoester, & elemental sulfur[2] | 1,2-Dicarbonyl compounds & diethyl thiodiacetate[2] |
| Key Product Class | 3-Hydroxy-2-carboxy-thiophenes[1] | Substituted thiophenes | Polysubstituted 2-aminothiophenes[2] | 3,4-Disubstituted thiophene-2,5-dicarboxylates[4] |
| Typical Reaction Conditions | Base-mediated (e.g., NaOMe in methanol)[2] | Often harsh; requires heating with sulfurizing agent[2] | Base-catalyzed (e.g., morpholine, triethylamine), often mild (RT to moderate heating) | Base-mediated (e.g., NaOEt in ethanol)[4] |
| Advantages | - Access to 3-hydroxythiophenes- Good functional group tolerance- Adaptable to produce aminothiophenes[1] | - Readily available starting materials- Direct route to various substitution patterns | - Multi-component reaction (high atom economy)- Mild conditions- Direct access to valuable 2-aminothiophenes | - Access to 2,5-dicarboxy-thiophenes |
| Limitations | - Requires acetylenic precursors which may need separate synthesis | - Harsh reagents (P₄S₁₀)- Can produce furan byproducts[2]- Limited availability of some 1,4-dicarbonyls | - Primarily yields 2-aminothiophenes- Mechanism of sulfur addition is complex | - Limited to 1,2-dicarbonyl compounds |
| Reported Yields | Good to excellent[5] | Variable, can be moderate to good | Generally good to excellent, with many examples >80% | Moderate to good |
In-Depth Look at Alternative Syntheses
The Paal-Knorr Thiophene Synthesis
A classic and straightforward method, the Paal-Knorr synthesis relies on the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent.[3] The choice of sulfurizing agent is critical; phosphorus pentasulfide (P₄S₁₀) is traditional, though Lawesson's reagent is a milder alternative that often gives cleaner reactions. The harshness of the reagents and the potential for furan byproduct formation are key considerations.[2]
Caption: Proposed Mechanism of the Paal-Knorr Thiophene Synthesis.
The Gewald Aminothiophene Synthesis
The Gewald synthesis is a highly efficient multi-component reaction that provides direct access to polysubstituted 2-aminothiophenes.[2] This one-pot procedure combines a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. Its operational simplicity and the ready availability of starting materials make it a popular choice in combinatorial and medicinal chemistry.[6] The reaction is typically initiated by a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization.
Caption: Simplified Mechanism of the Gewald Aminothiophene Synthesis.
The Hinsberg Thiophene Synthesis
The Hinsberg synthesis offers a route to 3,4-disubstituted thiophene-2,5-dicarboxylates through the reaction of a 1,2-dicarbonyl compound with diethyl thiodiacetate.[2] The reaction proceeds via a double aldol condensation, followed by dehydration to form the aromatic ring. While useful for accessing this specific substitution pattern, its scope is limited by the availability of the requisite 1,2-dicarbonyl starting materials.
Caption: Mechanism of the Hinsberg Thiophene Synthesis.
Experimental Protocols
To provide a practical context, the following are representative experimental procedures for the Fiesselmann and Gewald syntheses.
Experimental Protocol: Fiesselmann Synthesis of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate[1]
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.
-
Reaction Initiation: To the stirred solution of sodium ethoxide, add ethyl cyanoacetate (1 equivalent) and acetylacetone (1 equivalent) at room temperature.
-
Sulfur Addition: To this mixture, add elemental sulfur (1.2 equivalents) portion-wise, ensuring the temperature does not rise excessively.
-
Reaction: Add diethylamine (1 equivalent) dropwise to the heterogeneous mixture. Stir the reaction mixture at 40–50 °C for 4 hours.
-
Workup: Allow the mixture to stand at room temperature overnight. Collect the resulting precipitate by filtration, wash with cold ethanol, and dry.
-
Purification: Recrystallize the crude product from ethanol to yield the pure 2-aminothiophene derivative.
Experimental Protocol: Gewald Synthesis of a Tetrasubstituted Thiophene[7]
-
Reaction Setup: To a round-bottom flask, add the β-ketoester (1 equivalent), cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents).
-
Solvent and Base Addition: Add a suitable solvent such as ethanol, followed by the addition of a base, for example, morpholine (2 equivalents).
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup and Isolation: Upon completion, the product often precipitates from the reaction mixture. Collect the solid by filtration and wash with cold ethanol. If a precipitate does not form, pour the reaction mixture into ice-water and collect the resulting solid by filtration.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent.
Conclusion
The Fiesselmann synthesis and its counterparts each offer unique advantages and are suited to different synthetic goals. The Fiesselmann reaction is a valuable tool for accessing 3-hydroxythiophenes with good functional group tolerance. The Paal-Knorr synthesis, while often requiring harsher conditions, is a direct route from readily available 1,4-dicarbonyls. The Gewald synthesis stands out for its efficiency in producing highly functionalized 2-aminothiophenes via a multi-component strategy. Finally, the Hinsberg synthesis provides a specific route to 2,5-dicarboxylated thiophenes.
The choice of method will ultimately depend on the target molecule's substitution pattern, the availability of starting materials, and the desired scale of the reaction. By understanding the mechanistic nuances and practical considerations of each, researchers can make informed decisions to efficiently construct the thiophene core for their specific applications in drug discovery and materials science.
References
- 1. impactfactor.org [impactfactor.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Thiophene synthesis [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rapid consecutive three-component coupling-Fiesselmann synthesis of luminescent 2,4-disubstituted thiophenes and oligothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationships of Thiophene-2-Carboxamides
The thiophene ring is a versatile scaffold in medicinal chemistry, prized for its ability to act as a bioisostere for a phenyl ring while offering unique electronic properties and synthetic handles.[1][2] When functionalized as a thiophene-2-carboxamide, this core structure gives rise to a vast chemical space with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5] This guide provides a comparative analysis of the structure-activity relationships (SAR) for thiophene-2-carboxamides across these key therapeutic areas, offering insights into the rational design of next-generation drug candidates.
The Core Thiophene-2-Carboxamide Scaffold
The fundamental structure consists of three key components that can be systematically modified to tune biological activity: the thiophene ring itself (Position A), the amide linker (Position B), and the terminal substituent, which is often an aryl or alkyl group (Position C). Understanding how modifications at these positions influence target engagement and pharmacokinetic properties is the central goal of SAR studies.
Caption: General scaffold of thiophene-2-carboxamides highlighting key modification points.
Part 1: SAR in Anticancer Drug Discovery
Thiophene-2-carboxamides have emerged as potent anticancer agents by targeting a range of mechanisms, including kinase inhibition, tubulin polymerization disruption, and induction of apoptosis.[1][3][6]
As Kinase Inhibitors (e.g., VEGFR-2, JAK2)
Protein kinases are critical targets in oncology, and the thiophene scaffold has been successfully employed in the design of their inhibitors.[6][7]
-
SAR Insights:
-
Position A (Thiophene Ring): Substitution at the 5-position of the thiophene ring is crucial. In a series of VEGFR-2 inhibitors, attaching various aryl groups at this position via Suzuki coupling led to potent compounds.[8] The aromaticity of the thiophene ring itself is thought to contribute to π-stacking interactions within the kinase binding pocket.[3]
-
Position B (Amide Linker): The amide linker provides a critical hydrogen bonding point. Its orientation and rigidity are key for proper alignment in the ATP-binding site of kinases like JAK2.[9]
-
Position C (Terminal Group): For JAK2 inhibitors, the N-substituent on the carboxamide is often a heterocyclic ring system, which addresses the solvent-exposed region of the binding pocket and can be modified to improve solubility and metabolic stability.[9] In VEGFR-2/AKT dual inhibitors, bulky lipophilic groups on the terminal ring system were found to enhance potency.[6]
-
Comparative Data: Thiophene-2-Carboxamides as Kinase Inhibitors
| Compound ID | Target(s) | Key Substitutions | IC₅₀ (µM) | Reference |
| Compound 4c | VEGFR-2 / AKT | Thienopyrrolopyrimidine core | 0.075 / 4.60 | [6] |
| Compound 3b | VEGFR-2 / AKT | Thienopyrrole core | 0.126 / 6.96 | [6] |
| Compound 25 | JAK2 | Pyridyl group replaces urea | 0.003 (Enzyme) | [9] |
As Tubulin Polymerization Inhibitors
Several thiophene-2-carboxamides act as biomimetics of Combretastatin A-4 (CA-4), a potent natural antimitotic agent, by binding to the colchicine site on tubulin.[3][10]
-
SAR Insights:
-
Position A (Thiophene Ring): The thiophene ring often mimics the A-ring of CA-4. Its aromatic character is critical for π-cationic interactions with lysine residues in the binding pocket.[3]
-
Position C (Terminal Group): The N-aryl group mimics the trimethoxyphenyl B-ring of CA-4. The presence and position of methoxy groups on this terminal phenyl ring are often critical for high potency, maximizing hydrogen bonding and hydrophobic interactions.[10] For example, compounds with 2,5-dimethoxyphenyl or similar substitutions show significant activity against hepatocellular carcinoma cell lines.[3][5] Electron-withdrawing groups on the terminal phenyl ring can sometimes diminish activity.[3]
-
Comparative Data: Tubulin Polymerization Inhibitors
| Compound ID | Cell Line | Key Substitutions | IC₅₀ (µM) | Reference |
| Compound 2b | Hep3B | N-(2,5-dimethoxyphenyl) | 5.46 | [3] |
| Compound 2e | Hep3B | N-(4-ethoxyphenyl) | 12.58 | [3] |
| Compound 6d | Molt/4 | 3-amino-benzo[b]thiophene core | 0.00069 | [10] |
Part 2: SAR in Antimicrobial Drug Discovery
Thiophene-2-carboxamides exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[2][11] The SAR in this area often focuses on optimizing cell wall penetration and interaction with bacterial enzymes.
-
SAR Insights:
-
Position A (Thiophene Ring): Substitutions at the 3-position of the thiophene ring significantly impact antibacterial activity. A comparative study showed that 3-amino derivatives were more potent than corresponding 3-hydroxy or 3-methyl analogues against strains like S. aureus and P. aeruginosa.[11] This suggests the amino group may act as a key pharmacophoric feature.
-
Position C (Terminal Group): On the N-aryl ring, the presence of a methoxy group was shown to enhance activity against several bacterial strains.[11] In another series targeting ESBL-producing E. coli, a 5-bromo substituent on the thiophene ring coupled with various aryl groups at the N-position yielded compounds with promising activity, suggesting that halogen bonding and extended aromatic systems can be beneficial.[8]
-
Comparative Data: Antibacterial Thiophene-2-Carboxamides
| Compound Series | Key Substituent (Thiophene C3) | Target Organism | Activity (% Inhibition) | Reference |
| 7a-c | 3-Amino | S. aureus, P. aeruginosa | 40.0 - 86.9% | [11][12] |
| 3a-c | 3-Hydroxy | S. aureus, P. aeruginosa | 20.0 - 78.3% | [11][12] |
| 5a-c | 3-Methyl | S. aureus, P. aeruginosa | No activity to 47.8% | [11][12] |
graph TD { A[Start: Thiophene-2-Carboxamide Library] --> B{SAR Analysis}; B --> C{Anticancer Activity}; B --> D{Antimicrobial Activity}; B --> E{Anti-inflammatory Activity};C --> C1[Kinase Inhibition: Bulky lipophilic groups at Position C enhance potency]; C --> C2[Tubulin Inhibition: Methoxy groups on N-aryl ring (Position C) are key]; D --> D1[3-Amino group at Position A is superior to 3-OH or 3-Me]; E --> E1[Amide/amine groups important for COX/LOX inhibition]; subgraph "General Trends" C1; C2; D1; E1; end style A fill:#4285F4,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style B fill:#FBBC05,stroke:#333,stroke-width:2px,fontcolor:#202124 style C fill:#EA4335,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style D fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style E fill:#4285F4,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF
}
Caption: Logical flow of SAR insights across different therapeutic areas.
Part 3: SAR in Anti-inflammatory Drug Discovery
Chronic inflammation is a hallmark of many diseases, and thiophene-based compounds, such as the commercial drug Tiaprofenic acid, are known for their anti-inflammatory properties.[13] The mechanism often involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[13]
-
SAR Insights:
-
A review of thiophene-based anti-inflammatory agents highlights the importance of specific functional groups for activity.[13]
-
Position B & C (Amide Linker & Terminal Group): The presence of carboxylic acids, esters, amines, and amides are frequently described as important for recognizing and inhibiting targets like COX and LOX.[13]
-
In a series of 2-amino-tetrahydrobenzo[b]thiophene derivatives, anti-inflammatory activity was linked to the activation of the NRF2 pathway, which helps resolve inflammation.[14] The specific substitutions on the amide side chain were critical for modulating this activity and reversing the production of pro-inflammatory cytokines.[14]
-
Experimental Protocols
To ensure the trustworthiness and reproducibility of SAR data, standardized experimental protocols are essential. Below are methodologies for assessing the anticancer and antimicrobial activities discussed in this guide.
Protocol 1: MTT Assay for In Vitro Cytotoxicity (Anticancer)
This protocol determines the concentration of a compound that inhibits the growth of cancer cells by 50% (IC₅₀).
-
Objective: To assess the antiproliferative effects of synthesized thiophene-2-carboxamide derivatives.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, giving a measure of viable cells.
-
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C with 5% CO₂.[3]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with medium containing the compounds at various concentrations (e.g., 1 µM to 300 µM).[3] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Caption: Standard workflow for the MTT cytotoxicity assay.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) (Antimicrobial)
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Objective: To determine the MIC of thiophene-2-carboxamide derivatives against bacterial strains.
-
Principle: The compound is serially diluted in a liquid growth medium in a 96-well plate, which is then inoculated with a standardized suspension of the test microorganism. Growth is assessed by visual inspection or spectrophotometry after incubation.
-
Methodology:
-
Preparation: Prepare serial two-fold dilutions of the test compounds in Mueller-Hinton Broth (MHB) directly in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to all wells containing the test compounds. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Acquisition: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by reading the optical density at 600 nm.
-
Conclusion
The thiophene-2-carboxamide scaffold is a privileged structure in medicinal chemistry, demonstrating remarkable versatility across multiple therapeutic areas. SAR studies consistently show that systematic modification of the thiophene ring, the amide linker, and the terminal substituent allows for the fine-tuning of biological activity. For anticancer agents, targeting kinases often requires extended aromatic systems at the 5-position and specific heterocyclic N-substituents, while tubulin inhibitors rely on mimicking the methoxy-substituted phenyl ring of CA-4. In the antimicrobial space, an amino group at the 3-position of the thiophene ring appears to be a key determinant of potency. As synthetic methodologies advance, the exploration of this chemical space will undoubtedly continue to yield novel and potent therapeutic candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131 [mdpi.com]
- 9. Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
A Strategic Guide to Alternatives for Methyl 3-hydroxythiophene-2-carboxylate in Modern Synthesis
In the landscape of heterocyclic chemistry, substituted thiophenes are indispensable scaffolds for the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Among these, Methyl 3-hydroxythiophene-2-carboxylate serves as a versatile and highly valued building block. Its unique arrangement of a hydroxyl group and a methyl ester on the thiophene core provides multiple reactive sites for derivatization. However, strategic synthetic planning often necessitates alternative approaches due to reagent availability, cost, or the need for different substitution patterns.
This guide provides an in-depth comparison of viable alternative reagents and synthetic strategies to this compound. We will explore direct functional group analogues and, more significantly, alternative synthetic paradigms that construct the thiophene ring de novo, offering greater flexibility and access to a broader chemical space. This analysis is supported by experimental data and protocols to empower researchers in medicinal chemistry and material science to make informed decisions for their synthetic campaigns.
The Central Role of this compound
This compound is a bifunctional reagent whose utility stems from the tautomeric equilibrium between its hydroxy-thiophene and the corresponding keto-form, thieno[3,2-b]thiophen-3(2H)-one. This duality allows it to act as both a nucleophile (via the hydroxyl group) and an electrophile. Its primary applications include:
-
Synthesis of Fused Heterocycles: It is a cornerstone precursor for constructing thieno[3,2-b]thiophene derivatives, which are prominent in organic electronics and photovoltaics.[3][4]
-
Bioactive Molecule Synthesis: The thiophene nucleus is a well-established pharmacophore, and this reagent provides a convenient entry point for creating derivatives with potential antibacterial, antioxidant, and anticancer activities.[5][6]
The primary challenge in relying solely on this reagent is the potential limitation in achieving diverse substitution patterns on the thiophene ring. The substituents are fixed unless multi-step functionalization of the ring is undertaken, which can be inefficient.
Strategic Diversification: The Gewald Aminothiophene Synthesis
The most powerful and widely adopted alternative strategy does not replace the reagent but rather the entire synthetic approach. Instead of using a pre-formed hydroxy-thiophene, the Gewald reaction builds a highly functionalized 2-aminothiophene from simple acyclic precursors.[7][8] This multicomponent reaction offers unparalleled flexibility and efficiency.
The Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester (or other active methylene nitrile) in the presence of elemental sulfur and a base.[8] The resulting 2-aminothiophene is not a direct analogue of a 3-hydroxythiophene, but the 2-amino group provides an equally, if not more, versatile synthetic handle for further modifications.
Causality Behind the Gewald Approach:
The choice of the Gewald synthesis is driven by:
-
Atom Economy: It is a one-pot, multicomponent reaction that builds complexity rapidly from simple starting materials.[9]
-
Substituent Diversity: A vast library of thiophene derivatives can be generated by simply varying the ketone/aldehyde and the active methylene compound.[10]
-
Functional Versatility: The resulting 2-amino group can be diazotized, acylated, or used in cyclocondensation reactions to build fused ring systems, making it a strategic equivalent to the hydroxyl group.
Experimental Protocol: L-Proline Catalyzed Gewald Synthesis of a 2-Aminothiophene
The following protocol is adapted from an efficient, environmentally friendly procedure catalyzed by L-proline.[9]
Materials:
-
Cyclohexanone (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Elemental Sulfur (1.2 mmol)
-
L-Proline (0.1 mmol, 10 mol%)
-
N,N-Dimethylformamide (DMF, 3 mL)
Procedure:
-
To a 25 mL round-bottom flask, add cyclohexanone (1.0 mmol), malononitrile (1.0 mmol), elemental sulfur (1.2 mmol), and L-proline (0.1 mmol).
-
Add DMF (3 mL) to the flask.
-
Stir the mixture at 60°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into 20 mL of ice-water and stir.
-
The solid product will precipitate. Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to yield the corresponding 2-aminothiophene. Typical yields for this reaction are high, often exceeding 80%.[9]
Workflow Visualization
Caption: Workflow of the Gewald multicomponent reaction.
Direct Analogues and Functional Group Equivalents
For applications where the specific 3-hydroxy-2-carboxylate scaffold is desired, several direct analogues offer subtle yet important differences in reactivity and handling.
-
Methyl 3-aminothiophene-2-carboxylate: This compound is a direct product of the Gewald reaction when an α-cyanoacetate is used. It is an excellent alternative as the amino group can be converted to a hydroxyl group via a Sandmeyer-type reaction if needed. More commonly, it serves as a versatile precursor in its own right, for example, in the synthesis of quinazolinocarboline alkaloids.[11] It is commercially available and stable under normal conditions.[11][12][13][14][15]
-
Ethyl 3-hydroxythiophene-2-carboxylate: This is the ethyl ester analogue. The primary difference lies in its physical properties (solubility, boiling point) and its slightly different reactivity in transesterification reactions. For most applications, it can be used interchangeably with the methyl ester. Its synthesis follows similar principles to the methyl ester.[16]
-
Methyl 3-methylthiophene-2-carboxylate: In syntheses where the C3-hydroxyl group is not required for subsequent steps, this simpler analogue can be a more cost-effective starting material. It is useful in the synthesis of fine chemicals, agrochemicals, and fragrances where the thiophene core itself is the key structural motif.[17][18]
Advanced Ring Construction Strategies
Beyond the Gewald reaction, other classical and modern methods provide access to the thiophene core, which can be tailored for specific outcomes.
-
Fiesselmann Thiophene Synthesis: This method is particularly powerful for creating 3-hydroxythiophene systems. It involves the condensation of chloro-substituted thiophene carboxylates with thioglycolates.[3] This approach is especially useful for building more complex, fused systems like aryl-substituted thieno[3,2-b]thiophenes.[3]
-
Paal-Knorr Synthesis: A foundational method involving the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[19][20] While robust, it is often less regioselective for highly substituted, unsymmetrical thiophenes compared to modern methods.
-
Cyclization of Functionalized Alkynes: Modern catalytic methods involving the cyclization of readily available sulfur-containing alkyne substrates offer high atom economy and excellent regiocontrol, providing a direct entry to specifically substituted thiophenes.[1][21]
Caption: Comparing functionalization vs. de novo ring construction.
Comparative Performance Analysis
The selection of an appropriate synthetic route depends critically on the desired final structure, scalability, and available starting materials. The table below summarizes the key features of the discussed alternatives.
| Reagent / Method | Typical Starting Materials | Product Type | Key Advantages | Limitations | Typical Yields |
| This compound (Functionalization) | Methyl 2-chloroacrylate, Methyl mercaptoacetate[22] | 3-Hydroxythiophene | Readily available; direct precursor. | Limited substituent diversity on the ring. | 70-88%[22] |
| Gewald Synthesis | Ketone/aldehyde, active methylene nitrile, sulfur[8] | 2-Aminothiophene | High diversity, one-pot, atom-economical, excellent yields.[9][23] | Product is a 2-amino, not 3-hydroxy, thiophene. | 68-90%[9][23] |
| Methyl 3-aminothiophene-2-carboxylate (Analogue) | Product of Gewald; commercially available.[12] | 3-Aminothiophene | Versatile amino handle; stable solid.[13] | Requires further steps to convert -NH₂ to -OH if needed. | >95% (synthesis)[24] |
| Fiesselmann Synthesis | Aryl-3-chlorothiophene-2-carboxylates, methyl thioglycolate[3] | 3-Hydroxythieno[3,2-b]thiophene | Excellent for building fused thieno-systems. | Requires pre-functionalized thiophene starting material. | 41-78%[3] |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds, P₄S₁₀[20] | Substituted Thiophene | Classical, robust method. | Can produce furan byproducts; may lack regioselectivity.[20] | Variable |
Conclusion and Future Outlook
While this compound remains a valuable reagent, a modern synthetic chemist has a powerful arsenal of alternatives. The choice is not merely about replacing one reagent with another but about selecting the most effective overall strategy.
For achieving maximal diversity and efficiency, particularly in drug discovery and library synthesis, the Gewald aminothiophene synthesis stands out as the superior strategic alternative. It shifts the paradigm from functionalizing a pre-built ring to constructing a custom-decorated ring in a single, highly efficient step. For applications requiring the specific 3-hydroxy-2-carboxylate core, direct analogues like Methyl 3-aminothiophene-2-carboxylate offer a versatile and stable entry point.
The continued development of catalytic, atom-economical ring-forming reactions will further expand the toolkit available to researchers, enabling the synthesis of increasingly complex and functional thiophene-based molecules with greater precision and sustainability.
References
- 1. Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 10. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-氨基-2-噻吩甲酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 12. Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1 [ganeshremedies.com]
- 13. fishersci.com [fishersci.com]
- 14. Methyl 3-Amino-4-methylthiophene-2-carboxylate | 85006-31-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 15. Methyl 3-amino-4-methylthiophene-2-carboxylate | C7H9NO2S | CID 123584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. asianpubs.org [asianpubs.org]
- 17. chemimpex.com [chemimpex.com]
- 18. Methyl 3-methylthiophene-2-carboxylate | C7H8O2S | CID 580757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. derpharmachemica.com [derpharmachemica.com]
- 21. Thiophene synthesis [organic-chemistry.org]
- 22. This compound synthesis - chemicalbook [chemicalbook.com]
- 23. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Methyl 3-amino-4-methylthiophene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 3-hydroxythiophene-2-carboxylate
Section 1: Hazard Assessment and Waste Identification
Methyl 3-hydroxythiophene-2-carboxylate, with the molecular formula C₆H₆O₃S, is a solid, white to light yellow crystal powder.[1][2] Due to the presence of the thiophene ring, a structure known to be harmful and an irritant, this compound must be handled as hazardous chemical waste.[3][4] Any materials that come into contact with this compound, including personal protective equipment (PPE), contaminated labware, and spill cleanup materials, must also be treated as hazardous waste.[3][5]
Key Hazard Considerations:
-
Toxicity: Thiophene and its derivatives are generally considered toxic.[4]
-
Irritation: Similar compounds are known to cause skin and eye irritation.[6][7]
-
Environmental Hazard: Thiophene derivatives can be harmful to the environment, and their release into sewer systems or waterways should be strictly avoided.[7]
The following table summarizes essential data for this compound:
| Property | Value | Source(s) |
| CAS Number | 5118-06-9 | [2][8] |
| Molecular Formula | C₆H₆O₃S | [8][9] |
| Molecular Weight | 158.18 g/mol | [8][9] |
| Appearance | White to pale yellow or pale cream to pale brown crystals or powder | [2] |
| Melting Point | 38-43 °C | [8] |
| Solubility | Slightly soluble in water | [1] |
| Storage | Store at 4°C, protected from light | [10] |
Section 2: Personal Protective Equipment (PPE) and Spill Management
Prior to handling this compound, all personnel must be equipped with the appropriate PPE. In the event of a spill, a clear and immediate response plan is crucial to mitigate exposure and contamination.
Required Personal Protective Equipment:
-
Eye Protection: Safety goggles or a face shield are mandatory.[7]
-
Hand Protection: Wear double-layered nitrile gloves.[3]
-
Body Protection: A lab coat must be worn at all times.[3]
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is necessary.[6]
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated.
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust.[6] For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[3]
-
Collection: Carefully collect the absorbed material or swept solids into a clearly labeled hazardous waste container.[3]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.[3]
-
Waste Disposal: All cleaning materials, including contaminated absorbent, must be collected and disposed of as hazardous waste.[3]
Section 3: Step-by-Step Disposal Protocol
The disposal of this compound must adhere to all local, state, and federal regulations. The following protocol provides a framework for its safe collection and disposal.
1. Waste Segregation and Collection:
-
Solid Waste: Collect pure this compound, contaminated spatulas, weigh boats, and other disposable labware in a dedicated, clearly labeled hazardous waste container.[3] The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Liquid Waste: If the compound is in solution, collect the waste in a labeled, leak-proof hazardous waste container. Do not mix with other incompatible waste streams.[3]
-
Contaminated PPE: Dispose of used gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.[3]
2. Labeling:
All hazardous waste containers must be clearly labeled with the following information:[11]
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of the waste
-
The date of waste generation
-
The name and contact information of the principal investigator
3. Storage:
Store sealed hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA).[12][13] The SAA should be:
-
At or near the point of waste generation.[13]
-
In a well-ventilated area.[11]
-
Away from incompatible materials.[13]
4. Final Disposal:
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3] Do not attempt to dispose of this chemical down the drain or in regular trash.[14]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound | 5118-06-9 [chemicalbook.com]
- 2. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 5. vumc.org [vumc.org]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. 3-羟基噻酚-2-羧酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. scbt.com [scbt.com]
- 10. chemscene.com [chemscene.com]
- 11. danielshealth.com [danielshealth.com]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. acs.org [acs.org]
A Senior Scientist's Guide to Personal Protective Equipment for Handling Methyl 3-hydroxythiophene-2-carboxylate
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of a compound's potential reactivity, both on the bench and within biological systems. This guide provides essential, field-tested safety and handling protocols for Methyl 3-hydroxythiophene-2-carboxylate (CAS No. 5118-06-9). We will move beyond a simple checklist, delving into the causal reasoning behind each recommendation to build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
Hazard Assessment: Understanding Direct Contact and Systemic Risks
The selection of appropriate Personal Protective Equipment (PPE) is dictated by a thorough hazard assessment. For this compound, we must consider not only its immediate, direct hazards but also the potential for metabolic bioactivation, a critical concept for any compound containing a thiophene ring.
Immediate Hazards
This compound is a solid crystalline powder that is classified as an irritant.[1] Direct contact can lead to adverse effects. The primary routes of exposure are inhalation of the powder, skin contact, and eye contact.
| Hazard Classification | GHS Code | Description | Source |
| Skin Irritation | H315 | Causes skin irritation. | [1] |
| Eye Irritation | H319 | Causes serious eye irritation. | [1] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | [2][3] |
This data is supported by safety data sheets for the compound and structurally similar thiophene derivatives.
The Causality Behind Caution: Thiophene Bioactivation
The thiophene moiety, while integral to many pharmaceuticals, is a "structural alert" for toxicologists.[4] The rationale for elevated caution stems from its metabolic fate in the body. Cytochrome P450 (CYP450) enzymes in the liver can oxidize the thiophene ring, leading to the formation of highly reactive electrophilic intermediates, such as thiophene S-oxides and epoxides.[4][5] These reactive metabolites can covalently bind to cellular macromolecules like proteins and DNA, which is a mechanism linked to observed hepato- and nephrotoxicity in some thiophene-containing drugs.[5][6]
Therefore, our PPE strategy is designed not just to prevent the immediate irritation from the parent compound, but critically, to prevent its absorption and subsequent bioactivation into more hazardous substances within the body. This is the expert-driven logic that transforms a safety protocol from a list of rules into a protective scientific practice.
Core Protective Measures: Engineering Controls and PPE
A multi-layered approach to safety is paramount. We begin with engineering controls to isolate the hazard, followed by a robust selection of PPE as the final barrier.
Engineering Controls: Your First Line of Defense
-
Chemical Fume Hood: All manipulations of this compound powder, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is non-negotiable and serves to control respiratory exposure.[7]
-
Safety Infrastructure: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[7][8]
Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory for all personnel handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye & Face | Chemical safety goggles (meeting ANSI Z87.1 or EN 166 standards). A face shield should be worn over goggles when handling larger quantities (>10g) or if there is a significant splash risk. | Protects against airborne powder and splashes, preventing serious eye irritation.[7][9] |
| Skin | Nitrile rubber gloves (minimum 0.11 mm thickness). A chemically resistant, full-sleeved lab coat. | Prevents skin contact, which can cause irritation and systemic absorption.[7][10] Contaminated gloves must be disposed of immediately. |
| Respiratory | A NIOSH-approved N95 dust mask or equivalent respirator is required when handling the powder, even within a fume hood, to prevent inhalation of fine particulates. | Minimizes the risk of inhaling the powder, which can cause respiratory tract irritation.[3] |
Operational and Disposal Plan: A Step-by-Step Guide
Adherence to a strict, logical workflow minimizes the potential for exposure and contamination.
Experimental Workflow
The following diagram and protocol outline the mandatory steps for safely handling this compound.
Caption: Standard workflow for handling this compound.
Spill Management
Even with meticulous planning, spills can occur.
-
Small Spill (Powder):
-
Ensure the fume hood is operational.
-
Wearing your full PPE, gently cover the spill with a dry, inert absorbent material like sand or vermiculite.
-
Carefully sweep the mixture into a designated, labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.
-
-
Large Spill:
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health & Safety (EHS) department immediately.
-
Prevent entry into the area. Do not attempt to clean up a large spill without specialized training and equipment.
-
Disposal Plan
All materials contaminated with this compound are considered hazardous chemical waste.
-
Solid Waste: This includes contaminated gloves, weigh paper, absorbent materials, and any empty stock bottles. Place these items in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing the compound must be collected in a designated, labeled hazardous waste container for halogenated or non-halogenated solvent waste, as appropriate.
-
Regulatory Compliance: All waste must be disposed of through your institution's EHS office in accordance with local and national regulations.[3][8][11] Do not pour any waste down the drain.[3]
By integrating a deep understanding of the chemical's properties with strict adherence to these operational plans, you create a robust safety framework that protects you and ensures the highest standards of scientific practice.
References
- 1. This compound | 5118-06-9 [amp.chemicalbook.com]
- 2. 3-Methyl-2-thiophenecarboxaldehyde | C6H6OS | CID 79911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. This compound - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
